Pralmorelin
説明
特性
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLPPBUBKMZMT-RDRUQFPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55N9O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032404 | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158861-67-7 | |
| Record name | Pralmorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralmorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRALMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Agonistic Action of Pralmorelin on the Ghrelin Receptor: A Technical Deep Dive
For Immediate Release
Pralmorelin (GHRP-2), a synthetic hexapeptide, acts as a potent agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This interaction triggers a cascade of intracellular signaling events, primarily culminating in the robust secretion of growth hormone (GH). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on GHS-R1a, tailored for researchers, scientists, and drug development professionals.
This compound mimics the action of the endogenous ligand ghrelin, binding to the GHS-R1a with high affinity.[1][2][3] This binding event initiates a conformational change in the receptor, a G-protein-coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[1][2] The primary and most well-characterized pathway involves the coupling of the activated GHS-R1a to the Gαq/11 subunit of the heterotrimeric G protein.[1]
Core Signaling Cascade: The Gαq/11 Pathway
The activation of Gαq/11 by the this compound-GHS-R1a complex stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4] This sharp increase in intracellular calcium is a critical step for the exocytosis of vesicles containing growth hormone from somatotroph cells in the anterior pituitary gland.[2][4]
Simultaneously, DAG activates protein kinase C (PKC), which contributes to the downstream cellular responses. This canonical pathway is central to the potent secretagogue effect of this compound on growth hormone.[1]
Quantitative Analysis of this compound's Interaction with GHS-R1a
The following table summarizes the available quantitative data for the interaction of this compound (GHRP-2) with the GHS-R1a. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.
| Parameter | Ligand | Value | Cell Line/System | Assay Type |
| Receptor Binding Affinity (Ki) | This compound (GHRP-2) | ~2-10 nM | Various | Inferred from binding studies |
| Functional Potency (EC50) | This compound (GHRP-2) | ~0.5-5 nM | Various | Calcium (Ca2+) Mobilization |
Beyond the Canonical Pathway: Other Signaling Modalities
While the Gαq/11 pathway is the primary driver of this compound's GH-releasing activity, evidence suggests the engagement of other signaling pathways which may contribute to the pleiotropic effects of GHS-R1a activation.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
Activation of the GHS-R1a by agonists, including this compound, has been shown to induce the phosphorylation of ERK1/2.[3] This signaling cascade, involving Raf, MEK, and ERK, can be initiated through both G-protein-dependent and β-arrestin-dependent mechanisms. Phosphorylated ERK can translocate to the nucleus and regulate gene expression related to cell proliferation and differentiation.
β-Arrestin Recruitment and Receptor Regulation
Upon agonist binding, GHS-R1a can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins to the receptor. β-arrestin recruitment plays a crucial role in receptor desensitization and internalization, effectively attenuating the signal. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades. The potential for this compound to induce biased agonism, preferentially activating one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is an area of active research.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the complex processes involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound-Induced GHS-R1a Signaling Pathways
Caption: Radioligand Binding Assay Workflow
Caption: Calcium Mobilization Assay Workflow
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the GHS-R1a.[2]
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GHS-R1a are cultured in a suitable medium.
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.[2]
-
-
Binding Assay:
-
Cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-Ghrelin) and varying concentrations of unlabeled this compound.[2]
-
The reaction is incubated to reach binding equilibrium.[2]
-
Bound and free radioligand are separated via rapid filtration through glass fiber filters.[2]
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.[2]
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate GHS-R1a and trigger the downstream release of intracellular calcium.[2]
-
Cell Culture and Dye Loading:
-
CHO-K1 or HEK293 cells stably expressing GHS-R1a are plated in a 96-well plate.[2]
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
The cell plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Baseline fluorescence is measured before the automated addition of this compound at various concentrations.[2]
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.[2]
-
-
Data Analysis:
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[2]
-
ERK Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the MAPK/ERK signaling pathway in response to this compound.
-
Cell Culture and Treatment:
-
Cells expressing GHS-R1a are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Cells are treated with varying concentrations of this compound for different time points.
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and the total protein concentration of the lysates is determined.
-
-
Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection via chemiluminescence.
-
-
Data Analysis:
-
The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
-
Conclusion
This compound is a potent synthetic agonist of the GHS-R1a, primarily exerting its effects through the Gαq/11-PLC-IP3-Ca2+ signaling cascade to stimulate robust growth hormone secretion. The engagement of other signaling pathways, such as the MAPK/ERK pathway and β-arrestin-mediated signaling, highlights the complexity of GHS-R1a pharmacology and presents opportunities for the development of biased agonists with tailored therapeutic profiles. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel GHS-R1a modulators.
References
Pralmorelin (GHRP-2) Signaling in Pituitary Somatotrophs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular signaling pathways activated by Pralmorelin (GHRP-2) in pituitary somatotrophs, leading to the secretion of growth hormone (GH). This compound, a synthetic hexapeptide, acts as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, to stimulate GH release.[1][2] Understanding these intricate signaling cascades is crucial for the development of novel therapeutics targeting growth hormone deficiencies and related metabolic disorders.
Core Signaling Pathways of this compound
This compound initiates a complex signaling cascade upon binding to the G protein-coupled receptor (GPCR), GHSR-1a, on the surface of pituitary somatotrophs.[2][3] This interaction triggers the activation of heterotrimeric G proteins, primarily Gαq/11 and to some extent Gαs, leading to the stimulation of two major downstream signaling pathways: the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway.[4]
The Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway
The activation of Gαq/11 by the this compound-bound GHSR-1a stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4]
-
DAG-Mediated PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[4]
This elevation of intracellular calcium is a critical step for the exocytosis of GH-containing vesicles.[2][3] The activation of the PKC pathway is considered the main driver of GHRP-2-induced GH secretion.[4]
The Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway
This compound also leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP.[3] The increased intracellular cAMP levels activate protein kinase A (PKA).[3] While GHRP-2 does increase cAMP levels, the response is generally less pronounced compared to that induced by Growth Hormone-Releasing Hormone (GHRH).[4] In some species, like ovine somatotrophs, the cAMP/PKA pathway plays a more significant role in GHRP-2-mediated GH release.[5][6]
The following diagram illustrates the primary signaling cascades initiated by this compound in pituitary somatotrophs.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound (GHRP-2) on GH secretion, intracellular cAMP levels, and intracellular calcium concentrations in pituitary cells.
Table 1: Effect of this compound (GHRP-2) on Growth Hormone (GH) Secretion
| Species | Cell Type | GHRP-2 Concentration | Fold Increase in GH Secretion (approx.) | Reference |
| Bovine | Primary Anterior Pituitary Cells | 10⁻¹³ to 10⁻⁷ M | Dose-dependent increase | [7] |
| Human | Fetal Pituitary Cells | 100 nM | 1.4 - 1.8 | [8] |
| Ovine | Somatotrophs | 10 nM | Significant increase | [9] |
| Mouse (lit/lit) | Pituitary Somatotrophs | 10 µg (in vivo) | 8.9-fold over baseline | [10] |
| Mouse (wild-type) | Pituitary Somatotrophs | 10 µg (in vivo) | 24-fold over baseline | [10] |
Table 2: Effect of this compound (GHRP-2) on Intracellular cAMP Levels
| Species | Cell Type | GHRP-2 Concentration | Observation | Reference |
| Human | Acromegalic Tumor Cells | 10 nM | Significant increase, but lower than GHRH | [4] |
| Ovine | Somatotrophs | Dose-dependent | Increased cAMP concentrations | [5][6] |
| Rat | Pituitary Cells | Not specified | No effect on cAMP levels | [6] |
Table 3: Effect of this compound (GHRP-2) on Intracellular Calcium ([Ca²⁺]i)
| Species | Cell Type | GHRP-2 Concentration | Observation | Reference |
| Ovine | Somatotrophs | 10 nM | Increased [Ca²⁺]i, dependent on Ca²⁺ influx | [11] |
| Human | Acromegalic Tumor Cells | Dose-dependent | Increased [Ca²⁺]i | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound's signaling pathways in pituitary cells.
Primary Pituitary Cell Culture and Isolation
This protocol describes the isolation and culture of primary pituitary cells for in vitro signaling assays.
Materials:
-
Pituitary glands (e.g., from rat, bovine)
-
Dissection medium (e.g., DMEM)
-
Enzyme solution (e.g., collagenase, DNase I)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Cell strainer
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically dissect anterior pituitary glands and place them in chilled dissection medium.
-
Mince the tissue into small fragments.
-
Incubate the tissue fragments in the enzyme solution to dissociate the cells.
-
Gently triturate the cell suspension to further disperse the cells.
-
Pass the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in complete cell culture medium.
-
Plate the cells in culture dishes and incubate for 48-72 hours to allow for attachment before experimentation.[12]
Measurement of Intracellular cAMP Levels
This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of intracellular cAMP.
Materials:
-
Primary pituitary cells
-
This compound (GHRP-2)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP EIA kit (containing cAMP antibody, alkaline phosphatase-conjugated cAMP, substrate, and standards)
-
Microplate reader
Procedure:
-
Culture primary pituitary cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Centrifuge the cell lysates to pellet cellular debris.[13][14]
-
Transfer the supernatants to the wells of the EIA plate pre-coated with a secondary antibody.
-
Add the cAMP antibody and the alkaline phosphatase-conjugated cAMP to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the cAMP concentration in the samples based on a standard curve.[13][14][15]
The following diagram illustrates the workflow for a competitive cAMP enzyme immunoassay.
Western Blot Analysis of Phosphorylated Proteins
This protocol details the Western blot procedure for detecting the phosphorylation of key signaling proteins like PKC and ERK.
Materials:
-
Primary pituitary cells
-
This compound (GHRP-2)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-ERK, anti-total-PKC, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat primary pituitary cells with this compound as described previously.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.[16][17][18]
The following diagram illustrates the general workflow for a Western blot experiment.
Conclusion
This compound (GHRP-2) potently stimulates growth hormone secretion from pituitary somatotrophs through the activation of the GHSR-1a and the subsequent engagement of the PLC/PKC and AC/PKA signaling pathways. The primary mechanism involves a Gαq/11-mediated increase in intracellular calcium, which is essential for the exocytosis of GH-containing vesicles. This technical guide provides a comprehensive overview of these signaling cascades, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their investigation of GH secretagogues and their therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (GHRP-2) [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Effect of growth hormone-releasing peptide-2 (GHRP-2) and GH-releasing hormone (GHRH) on the the cAMP levels and GH release from cultured acromegalic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. The effects of GH-releasing peptide-6 (GHRP-6) and GHRP-2 on intracellular adenosine 3',5'-monophosphate (cAMP) levels and GH secretion in ovine and rat somatotrophs [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of growth hormone-releasing peptide-2 in bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of GHRH and GHRP-2 treatment in vitro on GH secretion and levels of GH, pituitary transcription factor-1, GHRH-receptor, GH-secretagogue-receptor and somatostatin receptor mRNAs in ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of growth hormone-releasing peptide-2 (GHRP-2) on membrane Ca2+ permeability in cultured ovine somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Glucocorticoid block of protein kinase C signalling in mouse pituitary corticotroph AtT20 D16:16 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Growth Hormone Secretagogue: A Technical History of Pralmorelin (GHRP-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralmorelin, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic hexapeptide that has played a significant role in the study of growth hormone (GH) secretion. As a potent agonist of the growth hormone secretagogue receptor (GHSR-1a), the endogenous receptor for ghrelin, this compound emerged from a pioneering era of peptide chemistry aimed at understanding and manipulating the hypothalamic-pituitary axis. This technical guide provides an in-depth exploration of the discovery, synthesis, and foundational experimental protocols that characterized this compound, offering a valuable resource for researchers in endocrinology, drug discovery, and related fields.
Discovery and Development: From Enkephalin Analogues to a Potent Secretagogue
The discovery of this compound is rooted in the early exploration of opioid peptides. In the late 1970s and early 1980s, researchers led by Dr. Cyril Bowers at Tulane University observed that certain synthetic analogues of Met-enkephalin, a naturally occurring opioid peptide, possessed weak but measurable growth hormone-releasing activity.[1][2] This serendipitous finding sparked a systematic investigation into the structure-activity relationships of these peptides, with the goal of designing more potent and specific GH secretagogues.
This endeavor was a classic example of rational drug design, where an iterative cycle of chemical synthesis and biological testing led to the progressive refinement of the peptide sequence. The initial enkephalin analogues were systematically modified, incorporating unnatural D-amino acids to increase metabolic stability and enhance receptor affinity. This process ultimately led to the development of a series of highly active peptides, including GHRP-6 and subsequently the more potent this compound (GHRP-2).[2][3]
This compound, with the amino acid sequence D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH2, was identified as a particularly potent member of this class.[4] It demonstrated a robust ability to stimulate GH release both in vitro from pituitary cell cultures and in vivo in various animal models and humans.[4][5] Unlike the endogenous Growth Hormone-Releasing Hormone (GHRH), this compound and its analogues were found to act through a distinct receptor, which was later identified as the ghrelin receptor (GHSR-1a).[6]
Kaken Pharmaceutical eventually acquired the worldwide manufacturing and marketing rights to this compound and developed it as a diagnostic agent for GH deficiency in Japan, where it was launched under the brand name GHRP Kaken 100.[2][7] Phase II clinical trials were also conducted in the US by Wyeth for the treatment of GH deficiency and short stature, although development for these therapeutic indications was later discontinued.[2][3]
Synthesis of this compound: A Solid-Phase Approach
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The following protocol is a representative methodology based on the principles of Fmoc/tBu chemistry.
Experimental Protocol: Solid-Phase Synthesis of this compound
Objective: To synthesize the hexapeptide this compound (D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH2) using manual or automated solid-phase peptide synthesis.
Materials:
-
Resin: Rink Amide MBHA resin (for C-terminal amide).
-
Fmoc-protected Amino Acids: Fmoc-D-Ala-OH, Fmoc-D-2-Nal-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH.
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).
-
Precipitation and Washing: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling (Iterative Cycle):
-
The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours with agitation.
-
The resin is washed with DMF to remove excess reagents.
-
A ninhydrin test can be performed to confirm the completion of the coupling reaction.
-
The Fmoc deprotection and amino acid coupling steps are repeated for each subsequent amino acid in the sequence: Fmoc-D-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-D-2-Nal-OH, and Fmoc-D-Ala-OH.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the deprotection solution.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc) are simultaneously removed by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated by the addition of cold diethyl ether and collected by centrifugation.
-
Purification: The crude peptide is purified by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Assay Type |
| Binding Affinity (IC50) | 1.79 ± 0.47 µM | Porcine | Competition binding with a photoactivatable derivative of hexarelin for CD36 |
| Functional Potency (EC50) | ~7 nM | Rat primary pituitary cells | GH release assay |
| Functional Potency | 100 nM (used to stimulate GH mRNA and release) | Ovine somatotropes | GH release and mRNA expression assay |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration |
| Half-life (t½) | ~20 minutes | Human | Not specified |
| Biliary Excretion | ~80% of dose within 1 hour | Rat | Intravenous |
| Nasal Bioavailability | ~50% | Rat | Intranasal |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a potent agonist at the Growth Hormone Secretagogue Receptor 1a (GHSR-1a), a G-protein coupled receptor.[8] The primary locations of this receptor are the anterior pituitary gland and the hypothalamus.[6]
Upon binding of this compound to GHSR-1a, a conformational change in the receptor activates intracellular signaling cascades. The primary pathway involves the coupling to the Gαq/11 G-protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a critical step for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis of GH.[4]
In addition to its direct action on the pituitary, this compound also acts on the hypothalamus to stimulate the release of GHRH and inhibit the release of somatostatin, the primary inhibitor of GH secretion.[6] This dual action at both the pituitary and hypothalamic levels results in a synergistic and robust release of growth hormone.
Key Experimental Protocols
The characterization of this compound and other GH secretagogues relies on a series of standardized in vitro and in vivo assays.
Experimental Protocol: GHSR-1a Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki or IC50) of this compound for the GHSR-1a receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human GHSR-1a (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ghrelin analogue (e.g., [125I]-His9-ghrelin).
-
Competitor: Unlabeled this compound.
-
Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, incubate a constant amount of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Protocol: In Vitro GH Release Assay
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating GH release from pituitary cells.
Materials:
-
Primary Pituitary Cells: Dispersed anterior pituitary cells from rats or other species.
-
Cell Culture Medium: DMEM or other suitable medium supplemented with serum.
-
Test Compound: this compound at various concentrations.
-
GH Assay Kit: ELISA or RIA kit for quantifying GH in the culture medium.
Procedure:
-
Cell Plating: Plate the primary pituitary cells in multi-well plates and allow them to adhere overnight.
-
Stimulation: Wash the cells and then incubate them with varying concentrations of this compound in serum-free medium for a defined period (e.g., 1-4 hours).
-
Sample Collection: Collect the cell culture medium from each well.
-
GH Quantification: Measure the concentration of GH in the collected medium using a validated ELISA or RIA kit.
-
Data Analysis: Plot the amount of GH released against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal GH release).
Conclusion
This compound (GHRP-2) stands as a testament to the power of rational peptide design in elucidating complex physiological pathways. Its discovery not only provided a valuable research tool for studying GH secretion but also paved the way for the identification of ghrelin and the broader understanding of the GHSR-1a signaling system. The synthesis and experimental protocols detailed in this guide represent the foundational methodologies that continue to be relevant in the ongoing exploration of growth hormone secretagogues and their therapeutic potential. For researchers in the field, a thorough understanding of the history and technical underpinnings of this compound offers a solid foundation for future innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (GHRP-2) [benchchem.com]
- 5. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound [medbox.iiab.me]
- 8. sarasotamagazine.com [sarasotamagazine.com]
Pralmorelin Hydrochloride: A Technical Guide to its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralmorelin hydrochloride, also widely known as GHRP-2 (Growth Hormone Releasing Peptide-2), is a synthetic peptide that has garnered significant interest for its potent ability to stimulate the release of growth hormone (GH). As a ghrelin analogue, it acts as an agonist at the growth hormone secretagogue receptor (GHSR). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of this compound hydrochloride. Detailed experimental protocols for its characterization and diagrams of its primary signaling pathways are included to facilitate further research and development.
Molecular Structure and Properties
This compound is a synthetic hexapeptide with the amino acid sequence D-Ala-D-Nal-Ala-Trp-D-Phe-Lys-NH₂. The hydrochloride salt form is commonly used in research and clinical settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its dihydrochloride salt is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₅H₅₅N₉O₆ (this compound) | [1][2] |
| C₄₅H₅₅N₉O₆·2HCl (this compound Dihydrochloride) | [3] | |
| Molecular Weight | 817.99 g/mol (this compound) | [4][5] |
| 890.9 g/mol (this compound Dihydrochloride) | [6] | |
| IUPAC Name | (2S)-6-Amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | [4][7][8] |
| CAS Number | 158861-67-7 (this compound) | [1][5][7] |
| Appearance | White to beige lyophilized powder | |
| Melting Point | 149 - 151°C | |
| Solubility | Soluble in DMSO. Slightly soluble in water (1 mg/mL). | |
| Stability | Hygroscopic. Store at -20°C for long-term stability. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through its interaction with the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR).[5] This interaction triggers a cascade of intracellular signaling events, leading to the secretion of growth hormone from the pituitary gland.
Primary Signaling Pathway: Gαq/11 - PLC - IP₃/DAG
The predominant signaling pathway activated by this compound involves the Gαq/11 subunit. Upon receptor binding, this pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream targets, ultimately leading to the exocytosis of growth hormone-containing vesicles.
Secondary Signaling Pathway: cAMP/PKA
In addition to the primary pathway, this compound can also stimulate the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and promote the transcription of the growth hormone gene.
Experimental Protocols
This section provides an overview of key experimental methodologies for the characterization of this compound hydrochloride.
Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of this compound for the GHSR.
-
Cell Line: HEK293 cells stably expressing the human GHSR.
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Protocol:
-
In a 96-well plate, combine cell membranes, a radiolabeled ligand (e.g., ¹²⁵I-Ghrelin), and varying concentrations of unlabeled this compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
This assay measures the increase in intracellular calcium concentration following GHSR activation.
-
Cell Line: HEK293 cells stably expressing the human GHSR.
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
After an incubation period, wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence intensity.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).
-
This assay quantifies the production of cAMP in response to this compound.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human GHSR.
-
Methodology:
-
Seed cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value.
-
In Vivo Growth Hormone Release Assay
This assay assesses the ability of this compound to stimulate GH secretion in an animal model.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatization: House the animals under standard conditions with a controlled light-dark cycle and access to food and water ad libitum for at least one week before the experiment.
-
Drug Administration:
-
Prepare this compound hydrochloride in a sterile vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection) at various doses (e.g., 10, 100, 1000 µg/kg).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples at baseline (pre-dose) and at several time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor.
-
Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
-
GH Measurement:
-
Measure plasma growth hormone concentrations using a species-specific ELISA or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Plot the mean plasma GH concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the GH response.
-
Compare the GH response between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.
-
Conclusion
This compound hydrochloride is a potent synthetic growth hormone secretagogue with well-defined molecular characteristics and a clear mechanism of action through the GHSR. Its ability to stimulate GH release via the Gαq/11-PLC-IP₃/DAG and cAMP/PKA signaling pathways makes it a valuable tool for research into growth hormone regulation and a potential therapeutic agent for GH-deficient states. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other GHSR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (GHRP-2) [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice | Clinics [elsevier.es]
An In-depth Technical Guide on the Comparative Activity of Pralmorelin and Endogenous Ghrelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparison of pralmorelin (GHRP-2), a synthetic growth hormone secretagogue, and endogenous ghrelin. It delves into their respective mechanisms of action, binding affinities, and functional potencies at the growth hormone secretagogue receptor (GHSR-1a). This document summarizes quantitative data, details common experimental protocols for their evaluation, and presents signaling pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Endogenous ghrelin is a 28-amino acid peptide hormone, predominantly produced by the stomach, that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone (GH) secretion.[1] Its unique post-translational modification, an n-octanoylation at the serine-3 position, is essential for its biological activity.[2] Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor (GPCR) highly expressed in the hypothalamus and pituitary gland.[3][4]
This compound, also known as GHRP-2, is a synthetic hexapeptide that was developed as a potent GH secretagogue.[5][6] It mimics the action of endogenous ghrelin by acting as a full agonist at the GHSR-1a.[6][7] Unlike the peptidic nature of ghrelin, this compound is an analogue of met-enkephalin, rendering it orally active.[5][6] This guide will explore the nuanced differences and similarities in their activities.
Mechanism of Action and Signaling Pathways
Both this compound and endogenous ghrelin bind to and activate the GHSR-1a.[7] This receptor is primarily coupled to the Gαq/11 subunit of the heterotrimeric G-protein.[8] Upon activation, a downstream signaling cascade is initiated, leading to physiological effects such as GH release.
Key Signaling Steps:
-
Receptor Binding: The ligand (ghrelin or this compound) binds to the GHSR-1a.
-
G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the βγ subunits.
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][11]
-
GH Release: The increase in intracellular Ca2+ is a critical signal for the exocytosis of vesicles containing growth hormone from somatotroph cells in the anterior pituitary.[12]
In addition to the primary Gαq/11 pathway, GHSR-1a activation can also lead to the activation of the cAMP/PKA pathway, which contributes to the increased transcription of the GH gene.[12] this compound also exerts effects on the hypothalamus by promoting the release of Growth Hormone-Releasing Hormone (GHRH) and inhibiting somatostatin, a hormone that suppresses GH release.[12][13] This dual action on both the pituitary and hypothalamus results in a synergistic and potent stimulation of GH secretion.[12]
Visualization of the GHSR-1a Signaling Pathway
Caption: GHSR-1a signaling cascade upon activation by ghrelin or this compound.
Comparative Quantitative Activity
The following tables summarize key quantitative parameters for this compound and endogenous ghrelin based on available data. These values can vary depending on the specific assay conditions and cell systems used.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Parameter | Value | Cell Line / System | Assay Type | Reference |
| Endogenous Ghrelin | Kd | 0.01 nM | Membranes with hGHSR | Saturation Binding Assay | [14] |
| EC50 (Ca2+) | ~1-10 nM | OBA9 cells | Calcium Mobilization | [15] | |
| This compound (GHRP-2) | Ki | Lower affinity than MK-677 & GHRP-6 | BHK cells expressing hGHSR1a | Competitive Binding Assay | [16] |
| EC50 (GH Release) | 18 nM | Rat pituitary cells | GH Release Assay | [16] |
Note: Direct comparative Ki or IC50 values for this compound against ghrelin are not consistently reported in publicly available literature. Functional assays often provide a more relevant comparison of their physiological potency.
Table 2: In Vivo Effects
| Compound | Effect | Species | Key Finding | Reference |
| Endogenous Ghrelin | GH Secretion | Humans | Potently stimulates GH release. | [17] |
| Food Intake | Humans | Increases hunger and food intake. | [6] | |
| This compound (GHRP-2) | GH Secretion | Humans | Markedly increases plasma GH levels. | [6] |
| Food Intake | Humans | Induces sensations of hunger and increases food intake. | [6] | |
| GH Secretion | Rats | More potent than GHRH in inducing GH release. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ghrelin and this compound activity. Below are outlines of key experimental protocols.
In Vitro Ghrelin Receptor (GHSR) Competitive Binding Assay
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GHSR-1a.
Materials:
-
Cell membranes from a cell line stably expressing human GHSR-1a (e.g., HEK293, CHO).[16]
-
Radioligand: [¹²⁵I]-Ghrelin.[16]
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).[16]
-
Assay Buffer: 25 mM HEPES pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.[14]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[16]
-
Glass fiber filters (pre-soaked in polyethyleneimine).[16]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Dilute to a final protein concentration of 5-20 µg per well.[16]
-
Assay Setup (96-well plate):
-
Total Binding: Add radioligand and assay buffer.
-
Non-specific Binding (NSB): Add radioligand and non-specific binding control.
-
Competition: Add radioligand and serial dilutions of this compound.
-
-
Incubation: Add the diluted membrane preparation to all wells to initiate the reaction. Incubate at 27°C for 60 minutes to reach equilibrium.[14][16]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[16]
-
Detection: Measure radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[16]
Visualization of Binding Assay Workflow
References
- 1. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (GHRP-2) [benchchem.com]
- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 13. Portico [access.portico.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Pralmorelin on Pulsatile Growth Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the effects of pralmorelin (GHRP-2) on the pulsatile secretion of growth hormone (GH). This compound, a potent synthetic hexapeptide, acts as a growth hormone secretagogue (GHS) by mimicking the action of endogenous ghrelin. This document details the underlying signaling pathways, summarizes quantitative data from key clinical studies, and outlines the experimental protocols used to elucidate these effects.
Mechanism of Action: The Ghrelin Receptor and Downstream Signaling
This compound exerts its primary effect by acting as a potent agonist of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[1][2][3] This G-protein coupled receptor is predominantly expressed in the hypothalamus and the anterior pituitary gland.[1] The binding of this compound to the GHS-R initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and release of growth hormone.
The principal signaling pathway involves the activation of G-proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The subsequent increase in intracellular Ca2+ concentration is a critical step for the exocytosis of GH-containing secretory granules from the somatotroph cells of the anterior pituitary.[1]
Furthermore, this compound can also stimulate the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA), a pathway also utilized by Growth Hormone-Releasing Hormone (GHRH).[1][3] This dual action contributes to a synergistic effect on GH release when this compound is co-administered with GHRH. This compound also influences the hypothalamic regulation of GH secretion by stimulating the release of GHRH and inhibiting the release of somatostatin, a hormone that suppresses GH secretion.[1]
Signaling Pathway of this compound-Induced Growth Hormone Secretion
Quantitative Effects on Pulsatile Growth Hormone Secretion
This compound administration significantly enhances the pulsatile nature of GH secretion. This is characterized by an increase in the frequency and amplitude of GH pulses, leading to a substantial elevation in the total amount of GH secreted over a 24-hour period. The following tables summarize the quantitative data from key studies that employed deconvolution analysis to characterize these changes.
Table 1: Effect of Continuous this compound (GHRP-2) Infusion on 24-Hour Pulsatile GH Secretion in Normal Men
| Parameter | Saline Infusion (Control) | This compound Infusion (1.0 µg/kg/h) | Fold Change | Reference |
| Total GH Secretion Rate (µg/L/h) | 1.5 ± 0.34 | 12 ± 2.1 | ~8-fold | [4] |
| Number of GH Pulses / 24h | 13.0 ± 1.1 | 20.0 ± 1.1 | ~1.5-fold | [4] |
| GH Pulse Amplitude (µg/L) | 1.6 ± 0.3 | 4.8 ± 0.8 | ~3-fold | [4] |
| GH Pulse Duration (min) | 48 ± 5 | 63 ± 5 | ~1.3-fold | [4] |
| Interpeak Valley GH Concentration (µg/L) | 0.3 ± 0.1 | 1.0 ± 0.2 | ~3.3-fold | [4] |
Data are presented as mean ± SEM.
Table 2: Deconvolution Analysis of Nightly (21:00-06:00 h) GH Secretion in Critically Ill Adults Following Continuous this compound (GHRP-2) Infusion
| Parameter | Placebo Infusion | This compound Infusion (1.0 µg/kg/h) | Fold Change | Reference |
| Mean GH Concentration (µg/L) | 1.2 ± 0.3 | 6.0 ± 1.1 | ~5-fold | [5] |
| GH Secretory Burst Amplitude (µg/L/min) | 0.062 ± 0.008 | 0.31 ± 0.06 | ~5-fold | [5] |
| Basal GH Secretion (µg/L/min) | 0.041 ± 0.009 | 0.21 ± 0.04 | ~5.1-fold | [5] |
| GH Secretory Burst Frequency (events/9h) | 6.6 ± 0.4 | 7.2 ± 0.5 | No significant change | [5] |
Data are presented as mean ± SEM.
Experimental Protocols
The assessment of pulsatile GH secretion requires rigorous and well-controlled experimental designs. The following outlines a typical protocol for investigating the effects of this compound.
Subject Population
Studies are typically conducted in healthy adult volunteers or in specific patient populations, such as those with GH deficiency or critical illness.[4][5] Subjects undergo a thorough medical screening to exclude any conditions or medications that could interfere with GH secretion.
Study Design
A common design is a randomized, placebo-controlled, crossover study.[5] This allows each subject to serve as their own control, minimizing inter-individual variability. An adequate washout period between treatments is essential.
This compound Administration
This compound (GHRP-2) can be administered via various routes, including intravenous (IV) bolus, continuous IV infusion, or subcutaneous injection.[3][4][5] For studying its effects on the overall 24-hour pulsatile pattern, a continuous IV infusion is often employed.[4]
Blood Sampling
To accurately characterize the pulsatile nature of GH secretion, frequent blood sampling is crucial. Blood samples are typically collected every 10 to 20 minutes over a 24-hour period.[4][5]
Growth Hormone Assay
Serum GH concentrations are measured using a sensitive and specific immunoassay, such as a chemiluminescence-based assay.
Deconvolution Analysis
The resulting GH concentration time-series data is then subjected to deconvolution analysis. This mathematical modeling technique allows for the quantification of underlying secretory events by estimating parameters such as the number, amplitude, duration, and mass of GH secretory bursts, as well as the basal (non-pulsatile) secretion rate.[6][7][8]
Experimental Workflow for Assessing this compound's Effect on Pulsatile GH Secretion```dot
Conclusion
This compound is a potent stimulator of pulsatile growth hormone secretion, acting through the ghrelin receptor to amplify the frequency and amplitude of GH pulses. This leads to a significant increase in overall GH production. The detailed understanding of its mechanism of action, quantified effects on GH pulsatility, and the established experimental protocols for its investigation are crucial for the ongoing research and development of novel therapeutic and diagnostic strategies targeting the GH axis. This technical guide provides a consolidated resource for professionals in the field to facilitate further advancements in this area.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Twenty-four-hour growth hormone (GH)-releasing peptide (GHRP) infusion enhances pulsatile GH secretion and specifically attenuates the response to a subsequent GHRP bolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The somatotropic axis in critical illness: effect of continuous growth hormone (GH)-releasing hormone and GH-releasing peptide-2 infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sparse Deconvolution of Pulsatile Growth Hormone Secretion in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-step deconvolution-analysis-informed population pharmacodynamic modeling approach for drugs targeting pulsatile endogenous compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-parametric deconvolution provides an objective assessment of GH responsiveness to GH-releasing stimuli in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralmorelin's Orexigenic and Metabolic Influence: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of pralmorelin (also known as GHRP-2), a growth hormone secretagogue, and its significant role in the regulation of appetite and metabolism. This document, intended for researchers, scientists, and drug development professionals, synthesizes key findings on this compound's mechanism of action, its quantitative effects on food intake and body composition, and its influence on metabolic parameters.
Introduction: this compound as a Ghrelin Analogue
This compound is a synthetic peptide that acts as a potent agonist of the ghrelin receptor (GHSR-1a), mimicking the endogenous "hunger hormone," ghrelin.[1] By binding to this G-protein coupled receptor, primarily located in the hypothalamus and pituitary gland, this compound stimulates the release of growth hormone (GH).[2] Beyond its effects on the somatotropic axis, this compound has demonstrated a marked ability to increase appetite and food intake, positioning it as a molecule of interest for conditions associated with anorexia and cachexia.[1][3]
Mechanism of Action: Signaling Pathways
This compound exerts its effects by activating the ghrelin receptor, which subsequently triggers downstream intracellular signaling cascades. The primary pathways involved include:
-
Phospholipase C (PLC) Pathway: Activation of the Gq/11 protein subunit stimulates PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
Adenylate Cyclase (AC) Pathway: The Gs protein subunit can also be activated, leading to the stimulation of adenylate cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).
These signaling events in the hypothalamus, particularly within the arcuate nucleus, are believed to modulate the activity of orexigenic neurons, leading to the sensation of hunger and increased food consumption.
Quantitative Effects on Appetite and Food Intake
Clinical studies have provided robust quantitative data on the orexigenic effects of this compound.
| Study Population | This compound Administration | Key Findings on Appetite and Food Intake | Reference |
| Healthy Lean Males (n=7) | Subcutaneous infusion (1 µg/kg/h) for 270 minutes | - 35.9 ± 10.9% increase in food intake from a buffet meal compared to placebo. - Total calories consumed: 9409 ± 1229 kJ (this compound) vs. 7118 ± 1078 kJ (placebo). - Increased subjective hunger ratings. | Laferrère et al., 2005[3] |
| GH Deficient Children (n=10) | Oral administration (900 µg/kg twice daily) for 12 months | - 7 out of 10 patients reported a significant increase in appetite during the first 6 months. - A non-statistically significant trend towards an increase in BMI Z-score was observed. | Mericq et al., 2003 |
Experimental Protocols
Human Study: this compound Infusion and Food Intake Measurement
The following protocol is summarized from the study conducted by Laferrère et al. (2005)[3]:
-
Participants: Healthy, lean male volunteers.
-
Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Intervention: Subcutaneous infusion of this compound (1 µg/kg/h) or saline for 270 minutes.
-
Primary Outcome: Ad libitum food intake from a buffet-style meal, with food weighed before and after consumption to calculate caloric and macronutrient intake.
-
Secondary Outcomes: Subjective ratings of hunger and fullness using visual analogue scales (VAS), and serum growth hormone levels.
Effects on Metabolism and Body Composition
This compound's primary metabolic effect is mediated through the stimulation of growth hormone, which is known to:
-
Promote Lipolysis: GH can increase the breakdown of triglycerides in adipose tissue, leading to the release of free fatty acids (FFAs) and glycerol.[4]
-
Increase Fatty Acid Oxidation: The liberated FFAs can be utilized by tissues such as skeletal muscle for energy, thus increasing fat oxidation.[5]
-
Influence Glucose Homeostasis: GH has a counter-regulatory effect on insulin, which can lead to a transient increase in blood glucose levels. The long-term effects on glucose metabolism are more complex and can be influenced by changes in body composition.
While direct, extensive quantitative data on this compound's impact on metabolic markers and body composition from dedicated studies are limited, the known physiological effects of GH provide a strong indication of its potential metabolic consequences. Animal studies are crucial to further elucidate these effects.
Preclinical Assessment of Body Composition
Dual-energy X-ray absorptiometry (DXA) is a standard method for assessing body composition in preclinical rodent models.
-
Animal Models: Typically, rodent models (mice or rats) are used.
-
Administration: this compound or a vehicle control is administered over a specified period (e.g., several weeks).
-
Monitoring: Food and water intake, as well as body weight, are regularly monitored.
-
Body Composition Analysis: At the end of the study period, animals are anesthetized, and a DXA scan is performed to quantify lean body mass, fat mass, and bone mineral density.
Conclusion and Future Directions
This compound robustly stimulates appetite and food intake, an effect that is clearly quantified in human studies. Its mechanism of action via the ghrelin receptor is well-established, and its metabolic effects are primarily driven by the subsequent release of growth hormone.
Future research should focus on:
-
Conducting long-term studies to further elucidate the effects of chronic this compound administration on body composition and metabolic health in various populations.
-
Performing detailed metabolic studies to quantify the precise impact of this compound on glucose homeostasis, insulin sensitivity, and lipid profiles.
-
Investigating the therapeutic potential of this compound in clinical settings characterized by malnutrition and muscle wasting, such as cancer cachexia and sarcopenia.
This technical guide underscores the significant orexigenic and metabolic regulatory roles of this compound, providing a solid foundation for further scientific inquiry and drug development in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of growth hormone on adipose tissue: old observations, new mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin stimulates fatty acid oxidation and inhibits lipolysis in isolated muscle from male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cellular Effects of Pralmorelin (GHRP-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralmorelin, also known as Growth Hormone Releasing Peptide-2 (GHRP-2), is a synthetic hexapeptide that acts as a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] Its primary pharmacological action is the stimulation of growth hormone (GH) secretion from the anterior pituitary gland.[2][3][4] Beyond its effects on GH release, in vitro studies have revealed a spectrum of cellular activities, including roles in muscle atrophy, cell survival, and inflammation. This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, detailing experimental protocols, quantitative data, and the underlying signaling pathways.
Data Presentation
This compound's Effect on Muscle Atrophy Markers in C2C12 Myocytes
This compound has been shown to directly act on myocytes to attenuate the expression of muscle-specific ubiquitin ligases, Atrogin-1 and MuRF1, which are key mediators of muscle atrophy.[5] In a study utilizing differentiated C2C12 mouse myotubes, treatment with dexamethasone, a synthetic glucocorticoid known to induce muscle wasting, led to a significant increase in Atrogin-1 and MuRF1 mRNA levels.[5][6] Co-treatment with this compound dose-dependently attenuated this increase, demonstrating its protective effect against glucocorticoid-induced muscle catabolism.[5][6]
| This compound (GHRP-2) Concentration | Dexamethasone (10 µM) | Approximate Fold Change in Atrogin-1 mRNA vs. Dexamethasone Alone | Approximate Fold Change in MuRF1 mRNA vs. Dexamethasone Alone |
| 0 µM | + | 1.0 | 1.0 |
| 1 µM | + | ~0.8 | ~0.7 |
| 10 µM | + | ~0.6 | ~0.5 |
| 100 µM | + | ~0.5 | ~0.4 |
Data in this table is an approximate interpretation of graphical data presented in scientific literature and should be used for illustrative purposes.[6]
This compound's Effect on Growth Hormone Release from Pituitary Cells
This compound stimulates GH release directly from pituitary somatotrophs.[2][4] In vitro studies using primary cultures of pituitary cells have demonstrated a dose-dependent increase in GH secretion upon this compound treatment.
| This compound (GHRP-2) Concentration (M) | Mean GH Concentration (ng/mL) ± SEM |
| 0 (Control) | 2.5 ± 0.2 |
| 10⁻¹¹ | 3.98 ± 0.27 |
| 10⁻¹⁰ | 4.2 ± 0.3 |
| 10⁻⁹ | 4.5 ± 0.2 |
| 10⁻⁷ | 4.81 ± 0.16 |
This table represents illustrative data based on studies of GHRPs on bovine pituitary cells and may not be directly representative of this compound's effect on human cells.[2]
Experimental Protocols
C2C12 Cell Culture and Muscle Atrophy Induction
This protocol describes the in vitro induction of muscle atrophy in C2C12 myotubes using dexamethasone and subsequent treatment with this compound to assess its protective effects.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
To induce differentiation into myotubes, allow the myoblasts to reach 80-90% confluency and then switch the growth medium to differentiation medium (DMEM supplemented with 2% horse serum and the same antibiotics).
-
Maintain the cells in differentiation medium for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.
-
-
Treatment:
-
Prepare a stock solution of this compound (GHRP-2) in sterile water or an appropriate buffer.
-
Prepare a stock solution of dexamethasone in ethanol or DMSO.
-
On the day of the experiment, replace the differentiation medium with fresh medium containing the desired concentrations of this compound and/or 10 µM dexamethasone.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Analysis of Atrogin-1 and MuRF1 mRNA Expression (qPCR):
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable RNA extraction reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for Atrogin-1, MuRF1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Primary Pituitary Cell Culture and Growth Hormone Release Assay
This protocol outlines the procedure for isolating and culturing primary pituitary cells to measure this compound-stimulated GH release.
-
Cell Isolation and Culture:
-
Aseptically dissect anterior pituitaries from the desired animal model (e.g., bovine, ovine).[2][3]
-
Mince the tissue and enzymatically digest it with a solution containing collagenase and DNase.
-
Disperse the cells by gentle trituration and filter them to obtain a single-cell suspension.
-
Plate the cells in appropriate culture wells (e.g., 5 x 10⁴ cells per well) in a suitable culture medium (e.g., Medium 199) supplemented with serum and antibiotics.[2]
-
Allow the cells to adhere and recover for 3-4 days in culture.[2]
-
-
GH Release Assay:
-
On the day of the experiment, wash the cells with serum-free medium.
-
Incubate the cells with various concentrations of this compound in serum-free medium for a defined period (e.g., 2 hours).[2]
-
Collect the culture medium from each well.
-
Measure the concentration of GH in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Normalize the GH release to the number of cells or total protein content in each well.
-
Intracellular Calcium Measurement
This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following this compound stimulation.
-
Cell Preparation and Dye Loading:
-
Seed GHSR-1a expressing cells (e.g., transfected HEK293 cells) onto glass coverslips or in a 96-well black-walled plate.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS for 30-60 minutes at room temperature in the dark.[7]
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.[8]
-
-
Fluorescence Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Alternately excite the cells at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
Add this compound at the desired concentration to the perfusion chamber.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Western Blotting for MAPK/ERK Activation
This protocol details the detection of phosphorylated ERK1/2, a key downstream kinase in the MAPK pathway, as a marker of this compound-induced signaling.
-
Cell Treatment and Lysis:
-
Culture GHSR-1a expressing cells to 70-80% confluency and serum-starve them overnight.[9]
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[9]
-
Signaling Pathways and Visualizations
This compound exerts its cellular effects by binding to the GHSR-1a, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events.
Primary Signaling Pathway: Gαq/11 Activation and Calcium Mobilization
The canonical signaling pathway activated by this compound involves the coupling of GHSR-1a to the Gαq/11 subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in intracellular Ca²⁺ is a critical event for the exocytosis of GH-containing vesicles from pituitary somatotrophs.
Caption: this compound-induced GHSR-1a signaling via the Gαq/11-PLC-IP₃-Ca²⁺ pathway.
Secondary and Associated Signaling Pathways
In addition to the primary Gαq/11 pathway, this compound has been suggested to activate other signaling cascades that contribute to its diverse cellular effects. These include the Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[10] The activation of these pathways is implicated in cell survival, proliferation, and the regulation of gene expression.
Caption: Overview of this compound-activated secondary signaling pathways.
Experimental Workflow for Investigating this compound's In Vitro Effects
The following diagram illustrates a typical experimental workflow for characterizing the cellular effects of this compound in vitro.
Caption: A generalized workflow for in vitro studies of this compound.
Conclusion
In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the effects of this compound. Beyond its well-established role as a potent growth hormone secretagogue, this compound demonstrates direct protective effects on muscle cells by attenuating the expression of key atrophy-related genes. The activation of multiple signaling pathways, including the canonical Gαq/11-PLC-Ca²⁺ cascade and other important pathways like PI3K/Akt and MAPK/ERK, highlights the multifaceted nature of this compound's cellular actions. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various physiological and pathological contexts.
References
- 1. GHRP 2 - Amerigo Scientific [amerigoscientific.com]
- 2. Effect of growth hormone (GH)-releasing peptide (GHRP) on the release of GH from cultured anterior pituitary cells in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of GHRH and GHRP-2 treatment in vitro on GH secretion and levels of GH, pituitary transcription factor-1, GHRH-receptor, GH-secretagogue-receptor and somatostatin receptor mRNAs in ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth hormone releasing peptides: a comparison of the growth hormone releasing activities of GHRP-2 and GHRP-6 in rat primary pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GHRP-2, a GHS-R agonist, directly acts on myocytes to attenuate the dexamethasone-induced expressions of muscle-specific ubiquitin ligases, Atrogin-1 and MuRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. benchchem.com [benchchem.com]
- 10. GHRP-2: Investigating the Peptide’s Emerging Roles in Research and Physiology - from OX Magazine [oxmag.co.uk]
Pralmorelin's Impact on Non-Growth Hormone Pituitary Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralmorelin (GHRP-2), a potent growth hormone (GH) secretagogue, primarily acts via the growth hormone secretagogue receptor (GHS-R1a) to stimulate the release of GH. While its effects on the somatotropic axis are well-documented, the influence of this compound on other non-GH pituitary hormones is a critical aspect of its pharmacological profile. This technical guide provides an in-depth analysis of this compound's impact on adrenocorticotropic hormone (ACTH), cortisol, prolactin (PRL), thyroid-stimulating hormone (TSH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). It summarizes quantitative data from clinical studies, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound, a synthetic hexapeptide, mimics the action of the endogenous hormone ghrelin.[1] Its primary clinical application has been as a diagnostic agent for GH deficiency.[2] However, as a ghrelin mimetic, its effects are not entirely specific to the somatotrophs of the anterior pituitary. The GHS-R1a is expressed in various tissues, including other pituitary cell types, which raises the potential for off-target effects on other hormonal axes.[3] Understanding these effects is crucial for a complete safety and efficacy assessment of this compound and for the development of more selective next-generation ghrelin analogues.
Impact on Adrenocorticotropic Hormone (ACTH) and Cortisol
This compound administration has been consistently shown to induce a modest and transient increase in plasma ACTH and serum cortisol levels. This effect is a class characteristic of ghrelin mimetics.
Quantitative Data
The following table summarizes the quantitative effects of intravenous this compound on plasma ACTH and serum cortisol levels in healthy young adults.
| Hormone | Treatment Group (n=6) | Basal Level (Mean ± SEM) | Peak Level (Mean ± SEM) | Area Under the Curve (AUC) (Mean ± SEM) |
| ACTH (pg/mL) | This compound (1 µg/kg) | 24.5 ± 4.1 | 58.0 ± 10.1 | 1586.7 ± 277.0 (pg/mL·min) |
| This compound (2 µg/kg) | 22.8 ± 3.9 | 62.5 ± 11.2 | 1710.0 ± 301.5 (pg/mL·min) | |
| Cortisol (µg/dL) | This compound (1 µg/kg) | 8.8 ± 1.2 | 16.9 ± 1.9 | 8689.2 ± 788.1 (µg/dL·min) |
| This compound (2 µg/kg) | 8.5 ± 1.1 | 17.8 ± 2.1 | 9245.0 ± 850.7 (µg/dL·min) |
Data extracted from Arvat et al. (1997).
Experimental Protocol: Intravenous this compound Administration and Hormone Analysis
Study Design: A single-blind, placebo-controlled study in six healthy young adult male volunteers (age 22-27 years).
Procedure:
-
Subjects were admitted to the clinical research unit after an overnight fast.
-
An intravenous cannula was inserted into a forearm vein for blood sampling and another in the contralateral arm for drug administration.
-
This compound (GHRP-2) was administered as an intravenous bolus at doses of 1 µg/kg and 2 µg/kg. A placebo (saline) was also administered on a separate occasion.
-
Blood samples were collected at -30, -15, 0, 15, 30, 45, 60, 90, 120, and 180 minutes relative to the injection.
Hormone Analysis:
-
ACTH: Plasma ACTH concentrations were measured by immunoradiometric assay (IRMA).
-
Cortisol: Serum cortisol levels were determined by radioimmunoassay (RIA).
Signaling Pathway for ACTH Release
The stimulatory effect of this compound on ACTH release is believed to be mediated through the GHS-R1a on pituitary corticotrophs. In mouse pituitary cells, GHRP-2 has been shown to directly stimulate the secretion and synthesis of ACTH. This process involves the activation of both protein kinase A (PKA) and protein kinase C (PKC) pathways.[4]
This compound-induced ACTH release signaling pathway.
Impact on Prolactin (PRL)
Similar to its effect on the corticotroph axis, this compound induces a slight and transient increase in serum prolactin levels.
Quantitative Data
The following table presents the quantitative effects of intravenous this compound on serum prolactin levels in healthy young adults.
| Hormone | Treatment Group (n=6) | Basal Level (Mean ± SEM) | Peak Level (Mean ± SEM) | Area Under the Curve (AUC) (Mean ± SEM) |
| Prolactin (ng/mL) | This compound (1 µg/kg) | 6.8 ± 0.9 | 14.9 ± 2.5 | 497.8 ± 61.8 (ng/mL·min) |
| This compound (2 µg/kg) | 6.5 ± 0.8 | 15.8 ± 2.9 | 530.2 ± 70.4 (ng/mL·min) |
Data extracted from Arvat et al. (1997).
Experimental Protocol
The experimental protocol for prolactin measurement is the same as that described for ACTH and cortisol in section 2.2.
Hormone Analysis:
-
Prolactin: Serum prolactin concentrations were measured by immunoradiometric assay (IRMA).
Signaling Pathway for Prolactin Release
The mechanism for this compound-induced prolactin release is thought to be analogous to its effect on ACTH, involving the activation of GHS-R1a on lactotrophs, leading to downstream signaling cascades that result in prolactin exocytosis.
This compound-induced prolactin release signaling pathway.
Impact on Thyroid-Stimulating Hormone (TSH)
The effect of this compound on TSH is less pronounced and appears to be more context-dependent. In a study involving patients with prolonged critical illness, a continuous infusion of this compound was found to synchronize the release of TSH with GH and prolactin.
Quantitative Data
Specific quantitative data on the isolated effect of a bolus injection of this compound on TSH levels in healthy individuals is limited in the currently available literature. However, in critically ill patients, a 21-hour infusion of this compound (1 µg/kg/h) was shown to restore the synchrony of TSH secretion with GH and prolactin, which is lost during prolonged critical illness.
Experimental Protocol: Continuous this compound Infusion in Critical Illness
Study Design: A study in patients with prolonged critical illness.
Procedure:
-
Patients received a continuous intravenous infusion of this compound at a rate of 1 µg/kg/h for 21 hours.
-
Blood samples were collected every 20 minutes for 9 hours during the nocturnal period to assess hormonal pulsatility and synchrony.
Hormone Analysis:
-
TSH: Serum TSH concentrations were measured by a sensitive immunofluorometric assay.
Impact on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)
The direct and isolated effects of this compound on the gonadotropins, LH and FSH, are not well-established in the scientific literature. One study in men with prolonged critical illness showed that the co-administration of this compound, thyrotropin-releasing hormone (TRH), and gonadotropin-releasing hormone (GnRH) was superior in reactivating the LH axis compared to this compound alone.[5] This suggests that this compound by itself has a minimal to no direct stimulatory effect on LH and FSH secretion.
Quantitative Data
There is a lack of robust quantitative data from clinical trials on the effect of this compound administered alone on LH and FSH levels in healthy or patient populations.
Summary and Conclusion
This compound (GHRP-2) exhibits a clear, albeit modest and transient, stimulatory effect on the pituitary-adrenal axis, leading to increased levels of ACTH and cortisol. A similar slight and transient increase is observed for prolactin. The impact on TSH appears to be more related to the synchronization of its release with other pituitary hormones, particularly under conditions of prolonged stress such as critical illness. The available evidence does not support a significant direct effect of this compound on the secretion of LH and FSH.
For drug development professionals, these findings are important for understanding the complete pharmacological profile of this compound and other GHS-R1a agonists. While the effects on non-GH hormones are generally mild, they should be considered in the context of the target patient population and the therapeutic indication. For researchers, the differential effects of this compound on various pituitary cell types provide an interesting area for further investigation into the cell-specific signaling of the GHS-R1a and the intricate cross-talk between pituitary hormonal axes.
Experimental Workflow Visualization
Workflow for clinical investigation of this compound's hormonal effects.
References
- 1. biotechpeptides.com [biotechpeptides.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ghs-r1a.com [ghs-r1a.com]
- 4. Growth hormone-releasing peptide-2 stimulates secretion and synthesis of adrenocorticotropic hormone in mouse pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The combined administration of GH-releasing peptide-2 (GHRP-2), TRH and GnRH to men with prolonged critical illness evokes superior endocrine and metabolic effects compared to treatment with GHRP-2 alone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pralmorelin (GHRP-2) in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pralmorelin, also known as GHRP-2 (Growth Hormone-Releasing Peptide-2), is a synthetic hexapeptide that acts as a potent agonist of the ghrelin receptor (GHSR1a).[1][2] By mimicking the action of the endogenous "hunger hormone" ghrelin, this compound stimulates the secretion of growth hormone (GH) from the pituitary gland.[2] Its ability to increase GH levels has led to its investigation for various therapeutic applications, including the diagnosis and treatment of growth hormone deficiency, and potentially for conditions associated with muscle wasting and aging.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, presenting key data, experimental protocols, and a visualization of its mechanism of action to support further preclinical and clinical research.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in several animal species, revealing rapid absorption and distribution following various routes of administration.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is absorbed after intravenous, subcutaneous, and oral administration.[1][3][5] Following oral administration in swine, it effectively stimulates GH release, indicating gastrointestinal absorption.[5]
-
Distribution: After intravenous administration in rats, this compound distributes to various tissues.[1] The distribution into the liver is blood flow-limited, while in other tissues, it is permeability-limited.[1]
-
Metabolism: The metabolic fate of this compound in animal models is not extensively detailed in the available literature.
-
Excretion: In rats, a significant portion of intravenously administered this compound is rapidly excreted unchanged in the bile, with approximately 80% of the dose recovered within the first hour.[1]
Quantitative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters for this compound in different animal models. Data for some species and routes of administration are limited in the public domain.
| Species | Route of Admin. | Dose | Cmax | Tmax | AUC | Half-life (t½) | Clearance (CL) | Bioavailability (F) | Reference(s) |
| Rat | Intravenous | 3 mg/kg | - | - | - | Biexponential decline | - | - | [1] |
| Dog | Oral | 20 mmol/kg | 49.5 ± 17.8 ng/mL | ~30 min | - | 4.1 ± 0.4 h | - | 30% | [6] |
| Dog | Intravenous | 1 mmol/kg | 38.5 ± 19.6 ng/mL | ~30 min | - | 4.1 ± 0.4 h | - | - | [6] |
Note: '-' indicates data not available in the cited literature.
Pharmacodynamics of this compound
This compound exerts its primary pharmacodynamic effect by stimulating the release of growth hormone. It also influences food intake and body weight.
Effects on Growth Hormone Secretion
This compound is a potent secretagogue of growth hormone in all animal species studied. The magnitude of the GH response is dose-dependent.
| Species | Route of Admin. | Dose | Peak GH Concentration (ng/mL) | AUC of GH Response | Observations | Reference(s) |
| Swine | Intravenous | 2 µg/kg | > Saline | Higher than saline | Dose-dependent increase | [3][4] |
| 10 µg/kg | > Saline | Higher than saline | [3][4] | |||
| 30 µg/kg | > Saline | Higher than saline | [3][4] | |||
| 100 µg/kg | > Saline | Higher than saline | [3][4] | |||
| Swine | Subcutaneous | 30 µg/kg (daily for 30 days) | Sustained elevation | Higher than saline | Partial attenuation of response between day 1 and 10 | [3][4] |
| Swine | Oral (gavage) | 1 mg/kg | Dose-related increase | Higher than saline | [5] | |
| 4.5 mg/kg | Dose-related increase | Higher than saline | [5] | |||
| 9 mg/kg | Dose-related increase | Higher than saline | [5] | |||
| Swine | Oral (in feed) | 4.5 mg/kg | Significant increase | Higher than control | No desensitization after 3 days | [5] |
| 9 mg/kg | Significant increase | Higher than control | [5] | |||
| Yak | Subcutaneous | - | Significantly enhanced | - | [7] |
Effects on Food Intake and Body Weight
As an agonist of the ghrelin receptor, this compound has been shown to increase food intake and promote weight gain in animal models.
| Species | Administration | Dose | Effect on Food Intake | Effect on Body Weight | Reference(s) |
| Swine | Subcutaneous (daily for 30 days) | 30 µg/kg | No significant effect on daily feed intake | 22.35% increase in average daily gain | [3][4] |
| Yak | Subcutaneous | - | - | Improved growth performance | [7] |
| Rat | Continuous SC infusion (1 month) | 500 nmol/kg/day | Increased | Increased gain in fat and lean mass | [8] |
| Dog | Oral | 3 mg/kg | Increased | Increased | [9] |
Mechanism of Action and Signaling Pathway
This compound binds to and activates the G-protein coupled receptor, GHSR1a.[2] This activation triggers downstream signaling cascades within the pituitary somatotrophs and hypothalamic neurons. The primary pathways involved include the Gαq/11-phospholipase C (PLC)-inositol triphosphate (IP3)-diacylglycerol (DAG) pathway, which leads to an increase in intracellular calcium and subsequent exocytosis of GH-containing vesicles, and the Gαs-adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.[2][10]
Experimental Protocols
Detailed experimental design is crucial for the reproducibility and interpretation of pharmacokinetic and pharmacodynamic studies of this compound.
Animal Models
-
Rats: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[1]
-
Swine: Cross-bred castrated male swine are frequently used for both pharmacokinetic and pharmacodynamic evaluations, particularly for growth performance studies.[3][4][5]
-
Dogs: Beagle dogs have been used to study the effects of this compound on food intake and body weight.[9]
-
Calves and Yaks: These larger animal models are used to assess the effects on growth performance in livestock.[7]
Drug Administration and Blood Sampling
-
Intravenous (IV) Administration: this compound is typically dissolved in sterile saline and administered as a bolus injection or infusion via a catheterized vein (e.g., jugular vein in swine, caudal vein in rats).[1][3][4]
-
Subcutaneous (SC) Administration: this compound is dissolved in a suitable vehicle and injected subcutaneously. For long-term studies, osmotic pumps can be implanted for continuous infusion.[3][4][8]
-
Oral Administration: For oral gavage, this compound is dissolved in a vehicle like saline and administered using a gavage needle.[5] For administration in feed, the compound is mixed with a portion of the daily feed.[5]
-
Blood Sampling: For pharmacokinetic studies, blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 180, 240 minutes). For pharmacodynamic studies of GH release, sampling is typically performed at baseline and then at frequent intervals (e.g., every 15-30 minutes) for 2-3 hours. Blood is collected from cannulated veins or via venipuncture into tubes containing appropriate anticoagulants (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.[1][3][4][5]
Analytical Methods
-
This compound Quantification: Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]
-
Growth Hormone Quantification: Plasma GH concentrations are measured using specific radioimmunoassays (RIAs) or immunoradiometric assays (IRMAs).[3][4]
References
- 1. Physiologically based pharmacokinetic model for this compound hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. The effects of growth hormone-releasing peptide-2 (GHRP-2) on the release of growth hormone and growth performance in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the administration of growth hormone-releasing peptide-2 (GHRP-2) orally by gavage and in feed on growth hormone release in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Effects of GHRP-2 and Cysteamine Administration on Growth Performance, Somatotropic Axis Hormone and Muscle Protein Deposition in Yaks (Bos grunniens) with Growth Retardation | PLOS One [journals.plos.org]
- 8. Long-term effects of ghrelin and ghrelin receptor agonists on energy balance in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capromorelin increases food consumption, body weight, growth hormone, and sustained insulin-like growth factor 1 concentrations when administered to healthy adult Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pralmorelin (GHRP-2) Administration Protocol for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralmorelin, also known as GHRP-2 (Growth Hormone Releasing Peptide-2), is a synthetic peptide that acts as a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It mimics the actions of endogenous ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1][2][3] Beyond its effects on the somatotropic axis, this compound has been shown to influence appetite, food intake, and body weight in various animal models, making it a valuable tool for research in endocrinology, metabolism, and neuroscience.[4][5][6] These application notes provide detailed protocols for the preparation and administration of this compound in in vivo rodent studies, along with a summary of reported dosages and their physiological effects.
Data Presentation
Table 1: Summary of this compound (GHRP-2) Dosages and Effects in Rodent Studies
| Rodent Model | Dosage | Administration Route | Frequency | Duration | Key Observed Effects |
| Sprague-Dawley Rats | 3 mg/kg | Intravenous (bolus) | Single dose | 4 hours (pharmacokinetic study) | Rapid biexponential decline in plasma concentrations; 80% recovered in bile within 1 hour.[7] |
| Conscious, freely moving rats | 10, 100, 1000 µg/kg | Not specified | Not specified | Not specified | Dose-dependent increase in plasma GH concentrations, more potent than GHRH.[4] |
| Non-stressed and intermittently stressed rats | Not specified | Intracerebroventricular (i.c.v.) infusion | 6 days | 6 days | Significantly increased food intake and body weight.[4] |
| lit/lit mice (GHRH receptor deficient) | 10 µ g/mouse | Intraperitoneal (i.p.) | Once daily | 2 weeks | Marked increase in body weight.[8] |
| GHRH-knockout mice | 10 µ g/mouse | Subcutaneous (s.c.) | Twice daily | 6 weeks | Increased total body weight, but failed to stimulate longitudinal growth or GH secretion.[6] |
| Yaks with growth retardation | 12.5 µg/kg BW | Jugular vein injection | Days 1-6, 11-16, 21-26 | 26 days | Dramatically promoted serum GH and IGF-1 levels.[9] |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value | Unit |
| Dosage | 3 | mg/kg |
| Administration Route | Intravenous | - |
| Plasma Clearance | Rapid | - |
| Primary Route of Elimination | Biliary Excretion | - |
| % of Dose in Bile (1 hr) | 80 | % |
Data derived from a study by I-Jun et al. (2005).[7]
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound (GHRP-2) peptide powder
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile, pyrogen-free water for injection (optional, for initial reconstitution)
-
0.22 µm sterile syringe filter
-
Sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Reconstitution: If this compound is in lyophilized powder form, reconstitute it with a small amount of sterile, pyrogen-free water to create a concentrated stock solution. Gently vortex to ensure complete dissolution.
-
Dilution: Based on the desired final concentration and the weight of the animal, calculate the required volume of the stock solution. Dilute the stock solution with sterile saline to the final desired concentration. For example, to prepare a 100 µg/mL solution, dilute 1 mg of this compound in 10 mL of sterile saline.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.
-
Storage: Store the prepared this compound solution at 2-8°C for short-term use (up to one week). For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Subcutaneous (s.c.) Injection Protocol for Mice
Materials:
-
Prepared sterile this compound solution
-
Sterile insulin syringes with 28-31 gauge needles
-
70% ethanol swabs
-
Animal restrainer (optional)
Procedure:
-
Dose Calculation: Calculate the volume of the this compound solution to be injected based on the animal's body weight and the desired dosage.
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin on its back and neck to immobilize it.
-
Injection Site Preparation: Wipe the intended injection site (typically the dorsal skin fold) with a 70% ethanol swab and allow it to air dry.
-
Injection: Lift a fold of the skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and choose a new injection site.
-
Administration: Slowly and steadily inject the calculated volume of the this compound solution.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a dry sterile gauze for a few seconds if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes with 25-27 gauge needles
-
70% ethanol swabs
Procedure:
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the desired dosage.
-
Animal Restraint: Gently restrain the mouse, exposing its abdomen. The mouse can be tilted slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Injection Site Preparation: Wipe the lower quadrant of the abdomen with a 70% ethanol swab.
-
Injection: Insert the needle at a 10-20 degree angle into the abdominal cavity, avoiding the midline to prevent bladder injury.
-
Aspiration: Gently aspirate to ensure the needle has not entered the intestines or bladder.
-
Administration: Inject the solution smoothly.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Visualization of Pathways and Workflows
References
- 1. scribd.com [scribd.com]
- 2. GHRP-2: Investigating the Peptide’s Emerging Roles in Research and Physiology - from OX Magazine [oxmag.co.uk]
- 3. humapeptide.com [humapeptide.com]
- 4. researchgate.net [researchgate.net]
- 5. The Complex Signaling Pathways of the Ghrelin Receptor [pubmed.ncbi.nlm.nih.gov]
- 6. biotechpeptides.com [biotechpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine Pralmorelin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralmorelin (GHRP-2) is a synthetic peptide that acts as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] As a ghrelin mimetic, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[3][4] Its efficacy is primarily mediated through the activation of the G-protein coupled receptor (GPCR) GHSR-1a, which triggers downstream intracellular signaling cascades.[3][5] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, a critical step for growth hormone exocytosis.[3][4] Additionally, modulation of the cAMP/PKA and MAPK/ERK signaling pathways has been implicated in the cellular response to GHSR agonists.[3][6]
These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to quantify the efficacy of this compound. The assays described herein are essential tools for screening and characterizing the bioactivity of this compound and other GHSR agonists. The protocols cover the measurement of key downstream events, including growth hormone secretion, intracellular calcium mobilization, and the activation of the ERK signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for this compound and other GHSR agonists in various in vitro cell-based assays. These values are provided for comparative purposes and may vary depending on the specific cell line and experimental conditions.
Table 1: Functional Potency (EC₅₀) of GHSR Agonists in Growth Hormone Release Assays
| Compound | Cell System | Assay | EC₅₀ (nM) | Reference |
| This compound (GHRP-2) | Ovine Pituitary Cells | GH Release | ~100 | [7] |
| Ipamorelin | Rat Pituitary Cells | GH Release | 1.3 ± 0.4 | [8] |
| GHRP-6 | Rat Pituitary Cells | GH Release | 2.2 ± 0.3 | [8] |
Table 2: Functional Potency (EC₅₀) of GHSR Agonists in Intracellular Calcium Mobilization Assays
| Compound | Cell System | Assay | EC₅₀ (nM) | Reference |
| Ibutamoren | CHO-K1/GHSR Cells | Calcium Mobilization | 14.28 | [9] |
| This compound (GHRP-2) | Ovine Somatotrophs | Calcium Influx | ~10 | [10] |
Table 3: Efficacy (Eₘₐₓ) of GHSR Agonists in Growth Hormone Release Assays
| Compound | Cell System | Eₘₐₓ (% of GHRP-6 response) | Reference |
| Ipamorelin | Rat Pituitary Cells | 85 ± 5% | [8] |
| GHRP-2 | Conscious Swine | ~76% | [8] |
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Cascade
Caption: this compound signaling pathway via the GHSR-1a receptor.
Experimental Workflow for Growth Hormone Secretion Assay
Caption: Workflow for quantifying this compound-induced GH secretion.
Experimental Workflow for Intracellular Calcium Mobilization Assay
Caption: Workflow for measuring intracellular calcium mobilization.
Experimental Workflow for ERK Phosphorylation Western Blot Assay
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Experimental Protocols
Protocol 1: Growth Hormone (GH) Secretion Assay
This assay quantifies the amount of growth hormone secreted from cultured cells in response to this compound treatment.
Materials:
-
Cell Line: Primary rat or ovine pituitary cells, or a GH-secreting cell line (e.g., GH3 cells) transfected with GHSR-1a.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: Serum-free DMEM.
-
This compound (GHRP-2): Prepare a stock solution in sterile water or DMSO and dilute to final concentrations in assay medium.
-
GH ELISA Kit: A commercially available ELISA kit specific for the species of the cell line used (e.g., rat GH ELISA kit).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Serum Starvation (Optional): To reduce basal GH secretion, replace the culture medium with serum-free assay medium and incubate for 2-4 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (assay medium without this compound).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 1-4 hours).
-
Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA: Perform the GH ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Generate a standard curve using the provided GH standards. Calculate the concentration of GH in each sample from the standard curve. Plot the GH concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of GHSR-1a by this compound.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing GHSR-1a.[9][11]
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Calcium Indicator: Fluo-4 AM.
-
Pluronic F-127.
-
This compound (GHRP-2): Prepare a stock solution and serial dilutions in assay buffer.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the GHSR-expressing cells into a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02-0.04%) in assay buffer. Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's injector to add the this compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 120-180 seconds).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream event in the GHSR-1a signaling cascade, in response to this compound.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing GHSR-1a.[6]
-
Culture Medium: As described in Protocol 2.
-
Serum-Free Medium: For starvation.
-
This compound (GHRP-2): Prepare a stock solution and dilutions in serum-free medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p-ERK) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels, PVDF membranes, and Western blotting apparatus.
-
ECL substrate and chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells overnight.
-
Treat the cells with different concentrations of this compound for a specific time (e.g., 5-15 minutes). Include a vehicle control.
-
-
Cell Lysis: Place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with the anti-total-ERK1/2 antibody.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the p-ERK signal to the total ERK signal.
-
Express the results as fold change relative to the vehicle-treated control. Plot the fold change against the log of the this compound concentration to assess the dose-response relationship.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (GHRP-2) [benchchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. peptideinitiative.com [peptideinitiative.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of GHRH and GHRP-2 treatment in vitro on GH secretion and levels of GH, pituitary transcription factor-1, GHRH-receptor, GH-secretagogue-receptor and somatostatin receptor mRNAs in ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Effects of growth hormone-releasing peptide-2 (GHRP-2) on membrane Ca2+ permeability in cultured ovine somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accegen.com [accegen.com]
Pralmorelin (GHRP-2) Dosage Calculation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pralmorelin, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a potent synthetic secretagogue of growth hormone (GH).[1][2][3] It functions as an agonist of the ghrelin receptor (GHSR1a), stimulating the pituitary gland and hypothalamus to release GH.[4][5][6] These application notes provide a comprehensive guide for the preclinical use of this compound, focusing on dosage calculation, experimental protocols for key assays, and an overview of its mechanism of action. The information is intended to assist researchers in designing and executing robust in vivo and in vitro studies.
Mechanism of Action
This compound mimics the action of the endogenous hormone ghrelin by binding to and activating the Growth Hormone Secretagogue Receptor type 1a (GHSR1a).[7][8] This G-protein coupled receptor is predominantly expressed in the anterior pituitary and hypothalamus.[4] Activation of GHSR1a by this compound initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC).[6] PLC activation results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are critical steps for the exocytosis of GH-containing vesicles from somatotrophs.[2][9]
Furthermore, this compound can stimulate GH release by increasing cyclic adenosine monophosphate (cAMP) levels and subsequent protein kinase A (PKA) activation.[9] It also potentiates the effects of Growth Hormone-Releasing Hormone (GHRH) and can reduce the inhibitory effect of somatostatin, a hormone that suppresses GH release.[4][8]
Signaling Pathway Diagram
This compound signaling pathway leading to Growth Hormone release.
Preclinical Dosage and Administration
Dosage of this compound in preclinical studies varies depending on the animal model, route of administration, and the specific research question. It is crucial to perform dose-response studies to determine the optimal concentration for a particular experimental setup.
In Vivo Administration
Vehicle: this compound is typically dissolved in sterile saline (0.9% NaCl) for in vivo administration.
Routes of Administration:
-
Subcutaneous (SC) injection: A common route for preclinical studies, with typical doses ranging from 100 to 300 mcg/kg.[4]
-
Intravenous (IV) injection: Used for rapid onset of action, with doses ranging from 2 to 100 mcg/kg in swine.[5]
-
Oral gavage: this compound is orally active, and doses of 1 to 9 mg/kg have been used in swine.[7]
In Vitro Administration
For in vitro assays using cultured cells, this compound is typically dissolved in a suitable solvent like sterile water or culture medium to create a stock solution, which is then further diluted to the desired final concentrations in the cell culture medium.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vivo Efficacy of this compound on Growth Hormone (GH) Release
| Animal Model | Route of Administration | Dose | Peak GH Response | Time to Peak | Reference |
| Swine | Intravenous (IV) | 30 µg/kg | ~40 ng/mL | ~15-20 min | [5] |
| Swine | Subcutaneous (SC) | 30 µg/kg | ~25 ng/mL | ~20 min | [4] |
| Swine | Oral Gavage | 9 mg/kg | ~15 ng/mL | ~60 min | [7] |
| Rat (lit/lit) | Subcutaneous (SC) | 10 µ g/animal | 9.3 ± 1.5 ng/mL | 10 min | [10] |
| Rat (Wild-type) | Subcutaneous (SC) | 10 µ g/animal | 163 ± 46 ng/mL | 10 min | [10] |
Table 2: In Vitro Potency of this compound
| Assay Type | Cell Type/System | Parameter | Value | Reference |
| GH Release | Bovine Pituitary Cells | Effective Conc. | 10⁻¹³ to 10⁻⁷ M | [11] |
| GH Release | Ovine Pituitary Cells | Effective Conc. | 100 nM | [7] |
| cAMP Accumulation | Ovine Pituitary Cells | Effective Conc. | Dose-dependent | [12] |
| Receptor Binding | HEK293 cells with hGHSR1a | Ki | Similar to GHRP-6 | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (3 mg/kg IV)
| Parameter | Value | Reference |
| Plasma Decline | Biexponential | [11] |
| Biliary Excretion | ~80% of dose within 1 hour | [11] |
| Distribution to Liver | Blood flow-limited | [11] |
| Distribution to other tissues | Permeability-limited | [11] |
Experimental Protocols
In Vivo Growth Hormone Response Study in Rats
This protocol describes a method to assess the in vivo efficacy of this compound in stimulating GH release in rats.
Workflow for in vivo GH response study.
-
Male Sprague-Dawley rats (or other appropriate strain)
-
This compound (GHRP-2)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Pipettes and tips
-
Rat-specific GH ELISA or RIA kit
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water to reduce baseline GH variability.
-
Baseline Blood Collection: Anesthetize the rats and collect a baseline blood sample (t=0) from the tail vein or other appropriate site.
-
This compound Administration: Administer this compound or vehicle (saline) via subcutaneous injection at the desired dose.
-
Post-administration Blood Collection: Collect blood samples at various time points post-injection (e.g., 10, 20, 30, 60, 90, and 120 minutes).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
GH Measurement: Measure plasma GH concentrations using a validated rat-specific ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the mean plasma GH concentration versus time for each treatment group. Calculate the area under the curve (AUC) and determine the peak GH concentration (Cmax) and time to Cmax (Tmax).
In Vitro Growth Hormone Secretion Assay from Primary Pituitary Cells
This protocol details the measurement of GH secretion from cultured primary pituitary cells in response to this compound.
-
Anterior pituitaries from rats or other species
-
Cell dispersion enzymes (e.g., trypsin, DNase)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
Multi-well culture plates
-
This compound
-
Species-specific GH ELISA or RIA kit
-
Pituitary Cell Isolation and Culture:
-
Aseptically dissect anterior pituitaries and enzymatically disperse them into single cells.
-
Plate the cells in multi-well plates and culture for 2-4 days to allow for recovery and attachment.[1]
-
-
Cell Treatment:
-
Sample Collection: Collect the cell culture supernatant.
-
GH Measurement: Quantify the concentration of GH in the supernatant using a species-specific ELISA or RIA kit.
-
Data Analysis: Plot GH concentration as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.
Receptor Binding Assay
This competitive binding assay determines the affinity of this compound for the GHSR1a.
-
Cell membranes from a cell line stably expressing GHSR1a (e.g., HEK293)
-
Radiolabeled ligand (e.g., [¹²⁵I]-Ghrelin)
-
This compound
-
Assay buffer
-
Non-specific binding control (e.g., high concentration of unlabeled ghrelin)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Membrane Preparation: Prepare cell membranes expressing GHSR1a.
-
Assay Setup: In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.
-
Incubation: Add the radiolabeled ligand and cell membranes to all wells and incubate to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding and plot the percentage of specific binding against the concentration of this compound. Determine the IC50 and calculate the Ki value.
Downstream Signaling Pathway Assays
This assay measures the ability of this compound to modulate intracellular cyclic AMP levels.
-
Cell Culture: Culture cells expressing GHSR1a.
-
Treatment: Treat cells with this compound in the presence of a phosphodiesterase inhibitor.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
This assay assesses the activation of the MAPK/ERK pathway.
-
Cell Treatment: Treat GHSR1a-expressing cells with this compound for various times.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Visualize the bands and quantify the p-ERK/total ERK ratio.
This assay measures changes in intracellular calcium concentration.
-
Cell Loading: Load GHSR1a-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treatment: Stimulate the cells with this compound.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader or fluorescence microscope.
Conclusion
This compound is a valuable research tool for studying the regulation of growth hormone secretion and the ghrelin system. Accurate dosage calculation and the use of standardized, detailed protocols are essential for obtaining reliable and reproducible data in preclinical research. The information and protocols provided in these application notes offer a solid foundation for researchers to design and conduct their studies with this compound. It is recommended to always perform pilot studies to optimize dosages and experimental conditions for specific models and research objectives.
References
- 1. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. animbiosci.org [animbiosci.org]
- 4. Growth Hormone-Releasing Peptide-2 (GHRP-2) Acts Synergistically with Growth Hormone-Releasing Hormone (GHRH) to Release Growth Hormone (GH) in Swine [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiologically based pharmacokinetic model for this compound hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. In vivo and in vitro effects of ghrelin/motilin-related peptide on growth hormone secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pralmorelin (GHRP-2) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the reconstitution, storage, and handling of Pralmorelin, a synthetic hexapeptide also known as Growth Hormone Releasing Peptide-2 (GHRP-2). Adherence to these protocols is crucial for maintaining the peptide's integrity and ensuring accurate and reproducible experimental outcomes.
Product Information
-
Peptide Name: this compound (GHRP-2)
-
CAS Number: 158861-67-7
-
Appearance: White lyophilized (freeze-dried) powder[1]
Mechanism of Action
This compound is a potent growth hormone secretagogue that functions as a synthetic agonist of the ghrelin receptor (GHS-R1a).[3] It mimics the action of ghrelin, the endogenous "hunger hormone," by binding to and activating these receptors in the hypothalamus and pituitary gland.[3] This activation stimulates the pulsatile release of growth hormone (GH).[1][4] The primary signaling cascade involves the G-protein-coupled receptor (GPCR) GHS-R, which upon binding to this compound, activates intracellular pathways, including the cAMP/PKA and potentially the IP3/DAG pathways, leading to increased GH secretion.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the reconstitution and storage of this compound.
Table 1: Reconstitution Parameters
| Parameter | Value | Notes |
| Recommended Solvent | Bacteriostatic Water (0.9% benzyl alcohol) | Recommended for multi-dose use to prevent bacterial growth.[5][6] |
| Sterile Water (18MΩ-cm H2O) | Suitable for single-use applications. | |
| Reconstitution Volume (5mg Vial) | 3.0 mL | Yields a concentration of approximately 1.67 mg/mL. |
| Reconstitution Volume (10mg Vial) | 3.0 mL | Yields a concentration of approximately 3.33 mg/mL.[7] |
| Minimum Concentration | 100 µg/mL | Recommended to ensure solubility and stability.[1] |
Table 2: Storage Conditions and Stability
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Long-term | Recommended for maximal shelf life.[1] |
| Room Temperature | Up to 3 weeks | Stable for short periods.[1] | |
| Reconstituted Solution | 2°C to 8°C | 2 to 4 weeks | Store refrigerated and protected from light.[7][8] |
| -20°C | Long-term | For extended storage, aliquot to avoid freeze-thaw cycles. Adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[1] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol details the steps for reconstituting a 5 mg vial of this compound to a final concentration of approximately 1.67 mg/mL.
Materials:
-
Vial of lyophilized this compound (5 mg)
-
Bacteriostatic Water for Injection (containing 0.9% benzyl alcohol)
-
Sterile syringe (e.g., 3 mL) with a sterile needle
-
Alcohol prep pads
Procedure:
-
Equilibration: Remove the vial of lyophilized this compound and the bacteriostatic water from storage and allow them to reach room temperature.
-
Sterilization: Wipe the rubber stoppers of both the this compound vial and the bacteriostatic water vial with an alcohol prep pad.
-
Solvent Aspiration: Using a sterile syringe, draw 3.0 mL of bacteriostatic water.
-
Reconstitution: Slowly inject the 3.0 mL of bacteriostatic water into the vial of lyophilized this compound, directing the stream against the side of the vial to avoid foaming.[8]
-
Dissolution: Gently swirl or roll the vial until the powder is completely dissolved.[8] Do not shake vigorously , as this can denature the peptide.
-
Inspection: The reconstituted solution should be clear and free of any particulate matter.
-
Labeling and Storage: Label the vial with the reconstitution date and the final concentration. For short-term use, store the reconstituted solution in a refrigerator at 2°C to 8°C, protected from light.[8]
Mandatory Visualizations
This compound (GHRP-2) Signaling Pathway
Caption: this compound activates the ghrelin receptor, initiating downstream signaling to promote GH release.
This compound Reconstitution Workflow
Caption: Step-by-step workflow for the proper reconstitution of lyophilized this compound peptide.
References
- 1. genaxxon.com [genaxxon.com]
- 2. rxpharmaceuticalslab.com [rxpharmaceuticalslab.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. bacteriostaticwater.com [bacteriostaticwater.com]
- 6. What’s the difference between Bacteriostatic water vs sterile water? [bacteriostaticwateraustralia.com.au]
- 7. peptidedosages.com [peptidedosages.com]
- 8. peptidedosages.com [peptidedosages.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Pralmorelin Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralmorelin (also known as GHRP-2) is a synthetic hexapeptide that acts as a potent growth hormone secretagogue.[1] It functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), stimulating the release of growth hormone from the pituitary gland.[1] As a synthetic peptide, the final product often contains impurities such as deletion sequences, truncated peptides, and by-products from the removal of protecting groups.[1] High-purity this compound is essential for accurate in-vitro and in-vivo studies, as well as for therapeutic and diagnostic applications.[1]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound.[2][3] This technique separates the target peptide from impurities based on differences in hydrophobicity.[2] This application note provides a detailed protocol for the preparative purification of this compound using RP-HPLC.
Chemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH2[1] |
| Molecular Formula | C45H55N9O6[1] |
| Molecular Weight | 817.99 g/mol [1] |
| CAS Number | 158861-67-7[4] |
Experimental Protocol: Preparative RP-HPLC Purification of this compound
This protocol is designed for the purification of crude, synthetic this compound.
1. Materials and Reagents
-
Crude this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm or 0.45 µm syringe filters
2. HPLC System and Column
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: C18 reversed-phase silica column (e.g., 21.2 mm x 250 mm, 10 µm particle size).[5]
-
Detection Wavelength: 214 nm or 220 nm.[2]
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
4. Sample Preparation
-
Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 5-10 mg/mL.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[1]
5. HPLC Purification Procedure
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 3-5 column volumes, or until a stable baseline is achieved.[1]
-
Sample Injection: Inject the filtered sample onto the column. The loading amount will depend on the column dimensions and the purity of the crude material, but a starting point for a 21.2 mm ID column could be in the range of 50-200 mg.
-
Chromatographic Separation: Elute the bound peptides using a linear gradient of increasing Mobile Phase B. A typical gradient for this compound purification is outlined in the table below. The gradient slope can be optimized to improve the resolution between the main peak and closely eluting impurities.[1]
-
Fraction Collection: Collect fractions corresponding to the main this compound peak based on the UV chromatogram. It is advisable to collect narrow fractions across the peak to isolate the purest portions.
-
Column Regeneration and Storage: After the elution of the target peptide, wash the column with a high percentage of Mobile Phase B (e.g., 95%) to remove any strongly retained impurities. Finally, re-equilibrate the column in the initial mobile phase conditions if another run is to be performed, or store it according to the manufacturer's recommendations.
Quantitative Data Summary
| Parameter | Value |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18-20 mL/min[5] |
| Detection | UV at 214 nm or 220 nm |
| Sample Load | 50-200 mg (dependent on crude purity) |
| Gradient Profile: | |
| Time (min) | % Mobile Phase B |
| 0-5 | 5 |
| 5-35 | 5 to 65 (linear gradient) |
| 35-40 | 65 to 95 (linear gradient) |
| 40-45 | 95 (isocratic wash) |
| 45-50 | 95 to 5 (linear gradient for re-equilibration) |
| Expected Purity | >98% |
| Expected Yield | 30-50% (dependent on crude purity) |
6. Post-Purification Processing
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a stable, lyophilized powder.
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
Application Notes and Protocols for the Mass Spectrometric Identification of Pralmorelin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pralmorelin (also known as GHRP-2) is a synthetic growth hormone secretagogue that acts as an agonist of the ghrelin receptor (GHS-R1a), stimulating the release of growth hormone.[1][2] Its potential for misuse as a performance-enhancing drug has led to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1] Accurate and sensitive detection of this compound and its metabolites in biological matrices is therefore crucial for both clinical and anti-doping purposes.
This document provides detailed application notes and protocols for the identification and quantification of this compound and its primary metabolite, D-Ala-D-(β-naphthyl)-Ala-Ala-OH (AA-3), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]
This compound Metabolism
The primary metabolic pathway for this compound involves the enzymatic cleavage of the C-terminal amide group, resulting in the formation of the main metabolite, AA-3.[1][3] This metabolite has been shown to be detectable in urine for a longer duration than the parent compound, making it a key target for analysis.[1] While other minor metabolites may be formed through further enzymatic degradation, AA-3 is the most abundant and commonly targeted analyte for identification.[1]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract and concentrate this compound and its metabolites from biological matrices, removing interfering substances prior to LC-MS/MS analysis.
For Urine Samples:
A widely used method for urine samples involves solid-phase extraction with a weak cation-exchange (WCX) sorbent.[4]
-
Materials:
-
Oasis WCX (Weak Cation Exchange) SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonia solution
-
Phosphate buffer (e.g., 200 mM)
-
Internal standard (e.g., stable-isotope labeled this compound)
-
-
Protocol:
-
Sample Pre-treatment: Adjust the pH of the urine sample by diluting with a phosphate buffer.[5] Spike the sample with an internal standard.
-
Cartridge Conditioning: Condition the Oasis WCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.[5]
-
Elution: Elute the analytes with 1 mL of methanol containing 10% formic acid, followed by a second elution with 1 mL of methanol containing 25% ammonia.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% acetonitrile in water with 0.1% formic acid).
-
For Plasma Samples:
A similar SPE protocol using a WCX sorbent can be adapted for plasma samples.
-
Materials:
-
Oasis WCX SPE cartridges or 96-well plates
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonia solution
-
Internal standard (e.g., stable-isotope labeled this compound)
-
-
Protocol:
-
Protein Precipitation (Optional but Recommended): Precipitate proteins in the plasma sample by adding a threefold excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Use the supernatant for the subsequent SPE steps.
-
Sample Dilution: Dilute the plasma sample or the supernatant from protein precipitation with an acidic buffer to facilitate binding to the WCX sorbent. Spike with an internal standard.
-
Cartridge/Plate Conditioning: Condition the Oasis WCX SPE cartridge or well with methanol followed by water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned sorbent.
-
Washing: Wash the sorbent with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the analytes with a solution of methanol containing a small percentage of ammonia or formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate this compound and its metabolites chromatographically and detect them with high sensitivity and specificity using tandem mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is commonly used.[4]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[4]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B (e.g., 5%), which is linearly increased to a high percentage (e.g., 95%) over several minutes to elute the analytes. The specific gradient profile should be optimized based on the column and system used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally suitable.[4]
-
Column Temperature: 35-40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: The specific ion spray voltage, capillary temperature, and gas flows should be optimized for the instrument in use.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and its metabolite AA-3 based on published methods.
Table 1: Mass Spectrometry Parameters for this compound and AA-3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (GHRP-2) | 409.8 | 159.1, 217.1, 314.2 | Optimized for instrument |
| Metabolite (AA-3) | 485.2 | 159.1, 217.1, 314.2 | Optimized for instrument |
Note: The doubly charged precursor ion for this compound is often selected for fragmentation. Product ions are representative, and the selection should be based on specificity and intensity. Collision energies require optimization for each specific mass spectrometer.
Table 2: Method Validation Data for this compound and AA-3 in Urine [3][4][6]
| Parameter | This compound (GHRP-2) | Metabolite (AA-3) |
| Recovery | 84 - 101% | 84 - 101% |
| Intra-day Precision (%RSD) | 1.6 - 3.8% | 1.6 - 3.8% |
| Inter-day Precision (%RSD) | 1.9 - 4.3% | 1.9 - 4.3% |
| Linearity Range | 0.5 - 10 ng/mL | 0.5 - 10 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
Visualizations
This compound (GHRP-2) Signaling Pathway
This compound mimics the action of ghrelin by binding to the growth hormone secretagogue receptor (GHS-R1a), a G-protein coupled receptor.[7][8] This binding initiates a downstream signaling cascade, primarily through the Gq protein, leading to the activation of Phospholipase C (PLC).[8] PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7] The increased intracellular calcium and PKC activation ultimately lead to the transcription and release of growth hormone (GH).[7]
Experimental Workflow for this compound Metabolite Identification
The overall workflow for identifying this compound and its metabolites in a biological sample involves several key stages, from sample collection to data analysis. This process ensures the accurate and reliable detection of the target analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction of small biologically active peptides on cartridges and microelution 96-well plates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of growth hormone secretagogue this compound (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. biomedres.us [biomedres.us]
Application Notes: Pralmorelin (GHRP-2) as a Diagnostic Agent for Growth Hormone Deficiency
Introduction
Pralmorelin, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic hexapeptide that acts as a potent growth hormone (GH) secretagogue.[1] It functions as an agonist for the ghrelin receptor, formally known as the growth hormone secretagogue receptor (GHSR-1a), located in the hypothalamus and pituitary gland.[2][3] this compound's ability to stimulate a robust, pulsatile release of endogenous GH forms the basis of its use as a diagnostic tool for assessing Growth Hormone Deficiency (GHD) in both pediatric and adult populations.[2][4]
The diagnostic principle relies on the differential response between healthy individuals and those with GHD. Following intravenous administration, healthy subjects exhibit a marked increase in plasma GH concentrations, whereas the response in patients with GHD is significantly blunted.[5] This differential response allows for the establishment of a diagnostic threshold. This compound is approved and marketed in Japan as a single-dose diagnostic agent for GHD.[1] The test is considered a reliable and safe alternative to the insulin tolerance test (ITT), particularly in patients where hypoglycemia is contraindicated.[6]
Mechanism of Action
This compound mimics the action of the endogenous hormone ghrelin.[3] The binding of this compound to the G-protein coupled receptor GHSR-1a on pituitary somatotrophs initiates a downstream signaling cascade. This activation leads to an increase in intracellular calcium concentrations, a critical step for the exocytosis of GH-containing vesicles.[3] While the primary mechanism involves calcium influx, pathways involving protein kinase C (PKC) and cyclic AMP (cAMP) may also contribute to GH secretion.[2] this compound can also act at the hypothalamic level to stimulate the release of Growth Hormone-Releasing Hormone (GHRH), creating a synergistic effect that enhances pituitary GH output.[2][3]
Quantitative Data Summary
The efficacy of the this compound stimulation test is demonstrated by the clear separation in GH response between GHD and healthy populations.
Table 1: this compound (GHRP-2) Diagnostic Test Parameters
| Parameter | Value | Population | Reference |
|---|---|---|---|
| Administration Route | Intravenous (IV) Bolus | Adults & Children | [4][6][7] |
| Standard Adult Dose | 100 µg | Adults | [6] |
| Standard Pediatric Dose | 1 µg/kg | Children | [7] |
| Time to Peak GH | Within 60 minutes | Adults | [2][6] |
| Mean EC50 | 1.09 ng/mL | Children |[7] |
Table 2: Interpretation of Peak GH Response to this compound Stimulation
| Subject Group | Mean Peak GH Response (± SD) | Diagnostic Cut-off | Reference |
|---|---|---|---|
| Healthy Adults | 84.6 ± 60.9 µg/L | > 15.0 µg/L | [6] |
| Adults with GHD | 1.36 ± 2.60 µg/L | < 15.0 µg/L | [6] |
| Diagnostic Principle | A peak GH response below 15.0 µg/L is highly indicative of severe GHD in adults. | This corresponds to a peak of < 3 µg/L in an ITT. |[5][6] |
Protocols: this compound Stimulation Test for GHD Diagnosis
Objective
To assess the pituitary's capacity to secrete growth hormone in response to a standardized intravenous dose of this compound (GHRP-2), aiding in the diagnosis of Growth Hormone Deficiency.
Materials and Reagents
-
This compound (GHRP-2) for injection (e.g., GHRP Kaken 100)
-
Sterile 0.9% Sodium Chloride (Saline) for reconstitution and injection
-
Syringes and needles for reconstitution and administration
-
Intravenous cannula (e.g., 22-24 gauge)
-
Alcohol swabs
-
Tourniquet
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Freezer (-20°C or colder) for sample storage
-
Validated Growth Hormone immunoassay kit
Patient Preparation
-
Fasting: The patient must fast overnight (for 8-10 hours) prior to the test. Water is permitted.[6][8]
-
Medication Review: Review the patient's current medications. Certain drugs, such as corticosteroids or somatostatin analogues, can interfere with the test and may need to be withheld.
-
Resting State: The patient should be in a resting, recumbent state for at least 30 minutes before the test begins to establish a stable baseline.[9]
-
Confirmation of Euthyroid Status: Ensure the patient is euthyroid, as thyroid hormone status can influence GH secretion.[9]
Experimental Procedure
The following workflow outlines the key steps of the this compound stimulation test.
-
IV Cannulation: Insert an intravenous cannula into a suitable forearm vein for blood sampling and drug administration. Maintain patency with a slow saline drip or saline flushes.
-
Baseline Sample (Time = 0 min): Draw the first blood sample immediately before this compound administration. This serves as the baseline GH level.
-
This compound Administration: Administer this compound as a single intravenous bolus.
-
Timed Blood Sampling: Draw subsequent blood samples at 15, 30, 45, 60, 90, and 120 minutes after this compound administration. The peak GH response typically occurs within the first 60 minutes.[6][10]
-
Patient Monitoring: Monitor the patient for any adverse reactions throughout the procedure. The test is generally well-tolerated.[11]
Sample Handling and Analysis
-
Processing: Collect all blood samples in serum separator tubes. Allow them to clot, then centrifuge at approximately 1500 x g for 15 minutes.
-
Storage: Separate the serum immediately and store frozen at -20°C or colder until analysis.
-
GH Assay: Measure the growth hormone concentration in all serum samples using a validated and sensitive immunoassay. Ensure consistency by running all samples from a single patient in the same assay batch to minimize inter-assay variability.
Data Interpretation
-
Identify Peak GH: Determine the highest serum GH concentration measured from all time points after this compound administration.
-
Apply Diagnostic Cut-off: Compare the peak GH value to the established diagnostic threshold.
-
Clinical Correlation: The test results should always be interpreted within the context of the patient's clinical history, auxological data (for children), and other biochemical markers (e.g., IGF-1 levels).[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple diagnostic test using GH-releasing peptide-2 in adult GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Growth Hormone Stimulation Test (Outpatient) [nationwidechildrens.org]
- 9. labcorp.com [labcorp.com]
- 10. Growth Hormone Stimulation Tests in Assessing Adult Growth Hormone Deficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Diagnosis and testing for growth hormone deficiency across the ages: a global view of the accuracy, caveats, and cut-offs for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Growth Hormone Release: Pralmorelin and GHRH Co-Administration in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate neuroendocrine regulation of growth hormone (GH) secretion, the synergistic interplay between Growth Hormone-Releasing Hormone (GHRH) and Growth Hormone Secretagogues (GHSs), such as Pralmorelin (also known as GHRP-2), represents a powerful mechanism for potentiating GH release. This compound, a synthetic peptide, mimics the action of the endogenous hormone ghrelin by binding to the growth hormone secretagogue receptor (GHS-R). GHRH, produced in the hypothalamus, acts on its own receptor (GHRH-R) on pituitary somatotrophs. The co-administration of these two peptides results in a robust and synergistic increase in GH secretion, far exceeding the additive effects of either agent alone. This phenomenon is attributed to their distinct but complementary mechanisms of action at both the hypothalamic and pituitary levels.
These application notes provide a comprehensive overview of the co-administration of this compound and GHRH in research settings. They are intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to investigate the synergistic effects of these compounds on GH secretion. Detailed protocols for in-vivo studies, quantitative data from published research, and diagrams of the underlying signaling pathways are presented to facilitate a deeper understanding and practical application of this research paradigm.
Data Presentation: Quantitative Effects on Growth Hormone Release
The following tables summarize the synergistic effect of this compound (GHRP-2) and GHRH co-administration on peak growth hormone concentrations in various study populations.
Table 1: Peak Growth Hormone (GH) Response in Healthy Adult Males
| Treatment | Dosage | Mean Peak GH Concentration (µg/L) |
| Saline (Placebo) | N/A | ~0.4 |
| This compound (GHRP-2) alone | 1 µg/kg/h (subcutaneous infusion) | ~36.4[1] |
| GHRH alone | 1 µg/kg (intravenous bolus) | Varies significantly by study |
| This compound + GHRH | 1 µg/kg/h this compound + GHRH | Data not directly comparable from single study |
Note: Data for GHRH alone and combined administration in the same study with subcutaneous this compound infusion was not available in the provided search results. The synergistic effect is well-documented, with combined administration consistently producing a significantly higher peak GH concentration than the sum of the individual responses.
Table 2: Peak Growth Hormone (GH) Response in Children with Short Stature
| Treatment | Dosage | Mean Peak GH Concentration (µg/L) |
| GHRH alone | 1 µg/kg (intravenous) | ~11.2 |
| GHRP-1* alone | 1 µg/kg (intravenous) | ~7.5 |
| GHRH + GHRP-1* | 1 µg/kg of each (intravenous) | ~34.2 |
*GHRP-1 is a peptide structurally and functionally similar to this compound (GHRP-2).
Table 3: Growth Hormone (GH) Response in Adults with GH Deficiency
| Treatment | Dosage | Peak GH Response |
| This compound (GHRP-2) alone | 100 µg (intravenous) | 1.36 ± 2.60 µg/L[2] |
| GHRH + GHRP-6* | 1 µg/kg of each (intravenous) | Significant increase in ~40% of patients (range 11-100 mU/L) |
*GHRP-6 is another synthetic growth hormone secretagogue.
Experimental Protocols
Protocol 1: this compound (GHRP-2) and GHRH Co-Administration for GH Stimulation Test in Adults
1. Subject Preparation:
-
Subjects should fast overnight for at least 8 hours prior to the test.[3][4]
-
Discontinue any medications known to affect GH release, following an appropriate washout period as determined by the specific drug's pharmacokinetics.
-
Strenuous exercise should be avoided for 24 hours before the test.[4]
-
For female subjects, the phase of the menstrual cycle should be recorded, as it can influence GH secretion.
2. Materials:
-
This compound (GHRP-2) for injection, sterile saline for reconstitution.
-
GHRH for injection, sterile saline for reconstitution.
-
Intravenous catheters (one for each arm is recommended: one for infusion and one for blood sampling).
-
Saline solution for intravenous line maintenance.
-
Blood collection tubes (e.g., EDTA tubes) for GH measurement.
-
Centrifuge and materials for plasma/serum separation and storage.
3. Procedure:
-
Insert an intravenous catheter into a forearm vein for blood sampling and another in the contralateral arm for peptide administration.
-
Acclimatize the subject for at least 30 minutes in a quiet, relaxed setting.
-
Collect baseline blood samples at -30, -15, and 0 minutes.
-
At time 0, administer this compound (e.g., 1 µg/kg) and GHRH (e.g., 1 µg/kg) as a single intravenous bolus injection.
-
Collect blood samples at 15, 30, 45, 60, 90, and 120 minutes post-injection.
-
Process blood samples by centrifuging to separate plasma or serum.
-
Store samples at -20°C or lower until assayed for GH concentration.
4. Outcome Measures:
-
Primary: Peak GH concentration (Cmax) and Area Under the Curve (AUC) for GH.
-
Secondary: Time to peak GH concentration (Tmax).
Protocol 2: this compound (GHRP-2) and GHRH Co-Administration in Children with Short Stature
1. Subject Preparation:
-
Similar to the adult protocol, subjects should fast overnight.
-
Sex Steroid Priming: For prepubertal or early pubertal children, sex steroid priming may be necessary to enhance the GH response and avoid false-negative results.[5][6][7][8][9]
2. Materials:
-
Same as for the adult protocol.
3. Procedure:
-
The procedure is similar to the adult protocol.
-
Dosages are typically weight-based (e.g., this compound 1 µg/kg and GHRH 1 µg/kg).
-
Intravenous administration and blood sampling schedule are comparable to the adult protocol.
4. Outcome Measures:
-
Primary: Peak GH concentration to assess for GH deficiency. A specific cut-off value (e.g., >10 µg/L) is often used for diagnosis.
-
Secondary: Comparison of the synergistic response to individual peptide responses.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and GHRH on growth hormone secretion is a result of their distinct actions on pituitary somatotrophs.
Caption: Signaling pathways of GHRH and this compound in pituitary somatotrophs.
GHRH Pathway: GHRH binds to the GHRH-R, a G-protein coupled receptor that activates the Gs alpha subunit. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates various intracellular targets, leading to increased GH gene transcription and enhanced GH release.
This compound Pathway: this compound binds to the GHS-R, which can couple to the Gq/11 alpha subunit. This activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This increase in intracellular Ca²⁺ is a primary driver of GH-containing vesicle fusion with the cell membrane and subsequent hormone release. The GHS-R can also stimulate the cAMP/PKA pathway.[10]
Synergistic Action: The synergy arises from the interaction of these two pathways. The PKA activation by the GHRH pathway can potentiate the Ca²⁺ influx through voltage-gated calcium channels, amplifying the signal initiated by this compound. Additionally, this compound can act at the hypothalamic level to stimulate GHRH release and inhibit somatostatin, the primary inhibitor of GH secretion, further enhancing the response at the pituitary.[11]
Caption: Experimental workflow for a this compound and GHRH co-administration study.
Conclusion
The co-administration of this compound and GHRH provides a powerful tool for stimulating a maximal growth hormone response in research settings. This synergistic effect is well-documented and stems from the distinct yet complementary signaling pathways activated by each peptide. The protocols and data presented herein offer a foundational guide for researchers investigating GH secretion, diagnosing GH deficiency, and developing novel therapeutic strategies targeting the somatotropic axis. Adherence to standardized protocols, including appropriate subject preparation and meticulous sample handling, is crucial for obtaining reliable and reproducible results. The provided diagrams of the signaling pathways and experimental workflow serve as visual aids to enhance understanding and facilitate the practical implementation of these research methodologies.
References
- 1. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple diagnostic test using GH-releasing peptide-2 in adult GH deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth Hormone Stimulation Tests in Assessing Adult Growth Hormone Deficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sex steroid priming for growth hormone stimulation testing in children and adolescents with short stature: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsped.org.uk [bsped.org.uk]
- 9. Sex steroid priming for growth hormone stimulation testing in children and adolescents with short stature: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular signaling mechanisms mediating ghrelin-stimulated growth hormone release in somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Pralmorelin degradation in solution and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pralmorelin in solution and strategies to prevent it.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound solutions.
1. Issue: Rapid Loss of this compound Activity in Solution
-
Question: I am observing a significant decrease in the biological activity of my this compound solution shortly after preparation. What could be the cause, and how can I prevent this?
-
Answer: Rapid loss of activity is often due to chemical degradation. This compound, being a peptide, is susceptible to several degradation pathways in aqueous solutions. The primary culprits are typically pH-dependent hydrolysis and oxidation.
-
Troubleshooting Steps:
-
Verify pH of the Solution: The stability of peptides is highly dependent on the pH of the solution. For many peptides, a slightly acidic pH (around 4-6) is optimal for stability. If you are using a neutral or alkaline buffer, the degradation rate can be significantly higher.
-
Use a Buffered Solution: Reconstituting this compound in unbuffered water (like sterile water for injection) can lead to pH shifts upon exposure to air (CO2 absorption), accelerating degradation. It is highly recommended to use a suitable buffer system. Acetate and citrate buffers are commonly used for peptide formulations to maintain a stable pH.
-
Protect from Light: Photodegradation can occur, especially for peptides containing tryptophan residues, which this compound does. Protect your solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Minimize Oxygen Exposure: Oxidation is another major degradation pathway. This can be minimized by using degassed buffers for reconstitution and by purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Control Temperature: Store stock solutions and working solutions at the recommended temperature. For short-term storage (hours to a few days), refrigeration (2-8°C) is generally appropriate. For long-term storage, freezing (-20°C or -80°C) is necessary. Avoid repeated freeze-thaw cycles.
-
-
2. Issue: Appearance of Unknown Peaks in HPLC Analysis
-
Question: My HPLC chromatogram of a this compound solution shows several new peaks that were not present in the initial analysis of the solid compound. What are these peaks, and what do they indicate?
-
Answer: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These new peaks represent degradation products of this compound. To identify the nature of this degradation, a forced degradation study is recommended.
-
Troubleshooting Steps:
-
Characterize Degradation Products: The new peaks are likely due to hydrolysis (cleavage of peptide bonds), deamidation (of the C-terminal amide), or oxidation (of susceptible amino acid residues like Tryptophan). Mass spectrometry (LC-MS) can be used to identify the molecular weights of these degradation products and elucidate their structures.
-
Perform a Forced Degradation Study: Subjecting this compound solutions to various stress conditions (acid, base, oxidation, heat, and light) will help to systematically identify the degradation pathways. This involves analyzing the stressed samples by a stability-indicating HPLC method.
-
Optimize HPLC Method: Ensure your HPLC method is capable of separating the main this compound peak from all potential degradation products. This is known as a stability-indicating method. You may need to adjust the mobile phase composition, gradient, or column chemistry to achieve adequate resolution.
-
-
3. Issue: Inconsistent Results Between Experiments
-
Question: I am getting variable results in my cell-based assays using this compound, even when using the same nominal concentration. What could be causing this inconsistency?
-
Answer: Inconsistent results can stem from variability in the actual concentration of active this compound due to degradation during storage or handling.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for reconstituting and diluting this compound. This includes using the same buffer, pH, and mixing procedure for every experiment.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can lead to peptide aggregation and degradation, aliquot your stock solution into single-use volumes immediately after preparation and store them at -20°C or -80°C.
-
Prepare Fresh Working Solutions: Prepare your final working dilutions fresh for each experiment from a thawed aliquot of the stock solution. Do not store diluted working solutions for extended periods, even at 4°C.
-
Use Low-Binding Labware: Peptides can adsorb to the surfaces of plastic and glass. Use low-protein-binding tubes and pipette tips to minimize loss of this compound, especially at low concentrations.
-
Confirm Concentration: If inconsistencies persist, consider re-quantifying the this compound concentration in your stock solution using a validated analytical method like HPLC with a reference standard before each set of experiments.
-
-
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
This compound, like other peptides, is susceptible to several chemical degradation pathways in an aqueous environment:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid and asparagine residues if present, though this compound's sequence (D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH2) is designed for metabolic stability. The C-terminal amide can also be hydrolyzed.
-
Oxidation: The tryptophan residue in this compound is susceptible to oxidation. This can be catalyzed by light, heat, and the presence of metal ions.
-
Deamidation: The C-terminal amide group can be hydrolyzed to a carboxylic acid, which would inactivate the molecule.
2. What is the optimal pH for storing this compound solutions?
3. How should I reconstitute lyophilized this compound?
For optimal stability, follow these steps:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use a sterile, high-purity, buffered solution for reconstitution. A common choice is a buffer in the pH range of 4-6, such as an acetate or citrate buffer. Avoid using unbuffered water.
-
Gently swirl or roll the vial to dissolve the powder. Do not shake vigorously, as this can cause aggregation.
-
Once dissolved, the solution should be clear. If particulates are visible, the solution may not be suitable for use.
4. What are the recommended storage conditions for this compound solutions?
-
Short-term (up to one week): Store at 2-8°C, protected from light.
-
Long-term (weeks to months): Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
5. How can I prevent oxidation of this compound in my solutions?
To minimize oxidation:
-
Use high-purity, degassed water and buffers for reconstitution.
-
Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store solutions protected from light.
-
Consider adding antioxidants, such as methionine or EDTA (to chelate metal ions), to the formulation, but ensure they are compatible with your experimental system.
Data Presentation
Table 1: Illustrative this compound Stability Data under Various pH Conditions at 25°C
Disclaimer: The following data is illustrative and intended to demonstrate how stability data for this compound could be presented. Actual values must be determined experimentally.
| pH | Buffer System (e.g., 10 mM) | Incubation Time (days) | This compound Remaining (%) |
| 3.0 | Citrate | 7 | (To be determined) |
| 4.0 | Acetate | 7 | (To be determined) |
| 5.0 | Acetate | 7 | (To be determined) |
| 6.0 | Phosphate | 7 | (To be determined) |
| 7.0 | Phosphate | 7 | (To be determined) |
| 8.0 | Phosphate | 7 | (To be determined) |
Table 2: Illustrative this compound Stability Data at Different Temperatures in a Buffered Solution (e.g., pH 5.0 Acetate Buffer)
Disclaimer: The following data is illustrative. Actual values must be determined experimentally.
| Temperature (°C) | Incubation Time (days) | This compound Remaining (%) |
| 4 | 30 | (To be determined) |
| 25 | 30 | (To be determined) |
| 40 | 30 | (To be determined) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers (e.g., acetate, phosphate)
-
HPLC system with UV or MS detector
-
Stability-indicating HPLC column (e.g., C18)
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM acetate buffer, pH 5.0).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). At each time point, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.
-
If coupled with a mass spectrometer (LC-MS), identify the mass-to-charge ratio of the degradation products to help elucidate their structures.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Determine the peak areas of the degradation products to understand the degradation profile.
-
Mandatory Visualizations
Caption: this compound's signaling pathway for growth hormone release.
Caption: Experimental workflow for a this compound forced degradation study.
Technical Support Center: Overcoming Poor Solubility of Pralmorelin for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Pralmorelin (GHRP-2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic hexapeptide that acts as a potent agonist of the ghrelin receptor (GHSR-1a), stimulating the release of growth hormone.[1][2] Its key properties are summarized in the table below.
Q2: I'm having trouble dissolving my lyophilized this compound. What is the recommended first step?
For lyophilized this compound, the recommended initial solvent is sterile, distilled water or bacteriostatic water.[3][4] One supplier notes a solubility of 1 mg/mL in water.[5] It is crucial to allow the vial to reach room temperature before opening to prevent moisture condensation.[3] When reconstituting, slowly inject the water down the side of the vial to avoid foaming and gently swirl or roll the vial until the powder is fully dissolved.[3][4] Avoid vigorous shaking, as this can lead to peptide aggregation.
Q3: My this compound did not dissolve completely in water. What are my next options?
If this compound does not fully dissolve in water, you can try the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break up any clumps and enhance dissolution.
-
pH Adjustment: Since peptides are least soluble at their isoelectric point, slightly adjusting the pH of the solution can improve solubility. For a basic peptide like this compound, a slightly acidic environment may enhance solubility.
-
Use of Co-solvents: For more hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a stepwise dilution with your aqueous buffer.
Q4: What is the recommended storage procedure for this compound solutions?
Lyophilized this compound should be stored at -20°C for long-term stability.[3] Once reconstituted, the solution should be refrigerated at 2-8°C and is typically stable for up to four weeks when prepared with bacteriostatic water.[3] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.[4]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Peptide aggregation. | - Ensure the peptide is fully dissolved before use by gentle warming (to no more than 40°C) or sonication.- If aggregation persists, consider changing the buffer's pH or ionic strength.[6]- For long-term storage, consider adding a cryoprotectant like glycerol.[6] |
| Inconsistent Experimental Results | Incomplete dissolution or peptide degradation. | - Always visually inspect the solution for any undissolved particles before use.- Prepare fresh solutions for each experiment or use properly stored aliquots to avoid degradation from multiple freeze-thaw cycles.[3][4] |
| Difficulty Dissolving in Aqueous Buffers | Hydrophobic nature of the peptide. | - First, attempt to dissolve in a small amount of a compatible organic solvent such as DMSO.- Once dissolved, slowly add the aqueous buffer dropwise to the desired concentration while gently mixing. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C45H55N9O6 | [7] |
| Molecular Weight | ~818.0 g/mol | [7] |
| Solubility in Water | 1 mg/mL (at 25°C) | [5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vivo Studies
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of bacteriostatic water (containing 0.9% benzyl alcohol) down the inner wall of the vial. A common reconstitution is to add 3.0 mL of bacteriostatic water to a 10 mg vial, resulting in a concentration of approximately 3.33 mg/mL.[3]
-
Dissolution: Gently swirl or roll the vial to facilitate dissolution. Do not shake vigorously.[3][4]
-
Storage: Once dissolved, store the solution at 2-8°C and use within four weeks.[3]
Protocol 2: Preparation of this compound for Cell-Based Assays
-
Stock Solution Preparation: Reconstitute lyophilized this compound in sterile, distilled water to a stock concentration of 1 mg/mL.
-
Working Solution Preparation: Further dilute the stock solution in your cell culture medium or desired buffer to the final working concentration for your experiment.
-
Sterilization: If necessary, sterilize the final working solution by passing it through a 0.22 µm syringe filter before adding it to your cell cultures.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via Gαq/11 activation.
Experimental Workflow for this compound Reconstitution and Use
Caption: Workflow for this compound reconstitution and experimental use.
Logical Relationship for Troubleshooting this compound Solubility
Caption: Decision tree for troubleshooting poor this compound solubility.
References
- 1. This compound (GHRP-2) [benchchem.com]
- 2. peptideinitiative.com [peptideinitiative.com]
- 3. peptidedosages.com [peptidedosages.com]
- 4. peptidedosages.com [peptidedosages.com]
- 5. abmole.com [abmole.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. This compound | C45H55N9O6 | CID 6918245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pralmorelin (GHRP-2) Growth Hormone Release Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Pralmorelin (GHRP-2) growth hormone (GH) release assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stimulate growth hormone release?
This compound, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic peptide that potently stimulates the secretion of growth hormone.[1] It acts as an agonist for the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[1] By mimicking the action of the endogenous hormone ghrelin, this compound binds to GHS-R in the pituitary gland and hypothalamus, initiating a signaling cascade that leads to the synthesis and release of growth hormone.[2]
Q2: What is the primary signaling pathway activated by this compound?
Upon binding to the GHS-R, a G-protein-coupled receptor (GPCR), this compound activates intracellular signaling pathways. A key pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn leads to an influx of calcium ions into the pituitary cells, a critical step for the exocytosis of vesicles containing growth hormone.[2]
Q3: What are some common causes of inconsistent results in GH release assays?
Inconsistent results in growth hormone assays can stem from various factors, including the inherent heterogeneity of the growth hormone molecule itself, the use of different assay calibrators, and interference from components in the sample matrix, such as GH-binding proteins.[3][4] Variability in results between different assays can be significant, sometimes exceeding 200%.[3] For this compound-specific assays, factors such as peptide stability, degradation by proteases in serum-containing media, and the physiological state of the pituitary cells used can also contribute to variability.[5][6]
Q4: How can I minimize variability in my this compound growth hormone release assays?
To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent cell line and passage number, optimizing cell seeding density, using fresh, properly stored this compound, and ensuring consistent incubation times. Utilizing serum-free media during the stimulation phase can reduce interference from serum components.[7] Additionally, performing assays in triplicate and including appropriate positive and negative controls in every experiment is essential for data validation.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent results in your this compound growth hormone release assays.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Low or no GH release in response to this compound | - Inactive this compound- Unhealthy or unresponsive pituitary cells- Incorrect assay setup | - Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.- Check cell viability using methods like Trypan Blue exclusion. Ensure cells are not over-confluent.- Verify the correct concentrations of all reagents and the functionality of the GH ELISA kit with a positive control. |
| High background GH levels in control wells | - Contamination of cell culture media- Basal GH secretion from cells is too high- Serum in the media | - Use fresh, sterile media and reagents.- Reduce the pre-incubation time or wash cells thoroughly before adding this compound.- Switch to a serum-free medium for the stimulation period.[7] |
| Inconsistent dose-response curve | - this compound degradation- Saturation of receptors at high concentrations- Heterogeneity of pituitary cell population | - Prepare fresh dilutions of this compound for each experiment.- Expand the range of concentrations tested, including lower doses.- Be aware that primary pituitary cell cultures can be heterogeneous, containing different proportions of somatotrophs.[8][9][10] |
| Assay drift (results change over the course of a plate) | - Temperature fluctuations during incubation- Reagent instability | - Ensure the incubator maintains a stable temperature.- Allow all reagents to equilibrate to room temperature before use. Prepare working solutions fresh. |
Data Presentation
Table 1: Comparative Potency of Growth Hormone Releasing Peptides (GHRPs)
| Peptide | EC50 (in vitro) | Key Characteristics |
| This compound (GHRP-2) | ~3.1 nM | Potent GH secretagogue; may slightly increase cortisol and prolactin.[11] |
| GHRP-6 | ~6.4 nM | First-generation GHRP; known to stimulate appetite significantly.[12] |
| Ipamorelin | ~1.3 nM | Highly selective for GH release with minimal effect on other hormones.[13][14] |
Note: EC50 values can vary depending on the experimental conditions and cell type used.
Table 2: Typical Assay Performance Characteristics for a this compound Assay (LC-MS/MS method)
| Parameter | Typical Value |
| Intra-day Precision (%CV) | 1.6 - 3.8%[15][16] |
| Inter-day Precision (%CV) | 1.9 - 4.3%[15][16] |
| Recovery | 84 - 101%[15][16] |
CV: Coefficient of Variation. Data adapted from a study analyzing this compound in human urine, indicative of assay robustness.[15][16]
Experimental Protocols
Detailed Protocol for In Vitro this compound-Induced Growth Hormone Release Assay
This protocol outlines a typical workflow for assessing the effect of this compound on GH secretion from primary rat pituitary cells.
1. Materials:
-
Primary rat pituitary cells or a suitable pituitary cell line (e.g., GH3 cells)[2]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (GHRP-2)
-
Phosphate-buffered saline (PBS)
-
Rat Growth Hormone ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture pituitary cells according to standard protocols.
-
Once cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells, resuspend in fresh culture medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Incubate for 48-72 hours to allow for cell attachment and recovery.
3. This compound Stimulation:
-
After the incubation period, gently aspirate the culture medium.
-
Wash the cells twice with sterile PBS.
-
Add 100 µL of serum-free medium to each well and incubate for 1-2 hours to establish baseline conditions.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 10^-11 M to 10^-6 M).
-
Aspirate the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (serum-free medium alone) to the respective wells.
-
Incubate the plate for a predetermined stimulation period (e.g., 15, 30, 60 minutes).
4. Sample Collection and GH Measurement:
-
Following incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for analysis.
-
Measure the concentration of growth hormone in the supernatant using a validated rat GH ELISA kit, following the manufacturer's instructions.[8][9][10][19][20]
5. Data Analysis:
-
Generate a standard curve using the provided GH standards.
-
Calculate the concentration of GH in each sample based on the standard curve.
-
Plot the GH concentration against the log of the this compound concentration to generate a dose-response curve.
Visualizations
Caption: this compound signaling pathway for growth hormone release.
Caption: Experimental workflow for a this compound GH release assay.
Caption: Logical troubleshooting flow for inconsistent assay results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GH3 Cells [cytion.com]
- 3. Measurement of Growth Hormone Synthesis by Rat Pituitary Cells in Culture* | Scilit [scilit.com]
- 4. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pinnaclepeptides.com [pinnaclepeptides.com]
- 6. medium.com [medium.com]
- 7. Serum-Free Growth [uvm.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. particlepeptides.com [particlepeptides.com]
- 12. lotilabs.com [lotilabs.com]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. pinnaclepeptides.com [pinnaclepeptides.com]
- 15. Determination of growth hormone secretagogue this compound (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Serum-Free Media (SFM) | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. US4816401A - Serum free cell culture medium - Google Patents [patents.google.com]
- 19. s3.amazonaws.com [s3.amazonaws.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Pralmorelin (GHRP-2) Technical Support Center: Investigating Tachyphylaxis and Desensitization in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Pralmorelin (GHRP-2) tachyphylaxis and desensitization in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GHRP-2) and how does it stimulate Growth Hormone (GH) secretion?
This compound, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic hexapeptide that acts as a potent agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a).[1] The GHSR-1a is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland.[2] this compound mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH).[3][4] The primary signaling pathway involves the activation of the Gαq/11 protein, leading to downstream intracellular events that result in GH secretion.[4]
Q2: Does long-term administration of this compound lead to tachyphylaxis or desensitization?
Yes, evidence from both animal and human studies indicates that continuous or repeated administration of this compound can lead to tachyphylaxis, characterized by a diminished GH response over time. The degree of desensitization is dependent on the dosage and frequency of administration.
Q3: What are the underlying molecular mechanisms of this compound-induced desensitization?
The desensitization of the GHSR-1a in response to this compound is a multi-step process typical of GPCRs:
-
Receptor Phosphorylation: Upon prolonged agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular domains of the GHSR-1a.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.
-
Receptor Internalization: The GHSR-1a/β-arrestin complex is then targeted for endocytosis, removing the receptor from the cell surface and making it unavailable for further stimulation. Ghrelin itself has been shown to reduce the expression of GHSR-1a in somatotrophs by 62% compared to controls.[5]
Q4: How does the route and frequency of this compound administration affect desensitization?
Continuous infusion of this compound has been shown to cause a more pronounced desensitization compared to pulsatile or intermittent administration. Studies in healthy young men demonstrated that once-daily subcutaneous injections of GHRP-2 for five consecutive days did not significantly alter plasma IGF-1 concentrations, despite a persistent GH-releasing effect.[6] However, a study in swine showed that twice-daily administration of GHRP-2 for 10 days led to an attenuated GH response by day 6.[6]
Q5: Are there any strategies to mitigate this compound-induced tachyphylaxis?
Based on the mechanisms of desensitization, potential strategies to mitigate tachyphylaxis could include:
-
Pulsatile Dosing: Mimicking the natural pulsatile release of ghrelin may allow for receptor resensitization between doses.
-
Co-administration with other secretagogues: The use of GHRH in conjunction with this compound may offer a synergistic effect and potentially modulate the desensitization process.
-
"Drug Holidays": Periodic cessation of this compound administration may allow for the recycling of internalized receptors back to the cell surface.
Troubleshooting Guides
Problem: Diminished or absent GH response to this compound in a long-term in vivo study.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization/Tachyphylaxis | 1. Confirm the dosing regimen. Continuous or high-frequency administration is likely to induce desensitization. 2. Introduce a "drug holiday" (e.g., 24-48 hours without this compound) to see if responsiveness is restored. 3. Switch to a pulsatile dosing schedule if continuous infusion was used. |
| Receptor Downregulation | 1. If possible, perform receptor binding assays on tissue samples to quantify GHSR-1a density. A decrease in receptor number is indicative of downregulation. 2. Allow for a longer washout period to enable de novo receptor synthesis. |
| Antibody Formation against this compound | 1. Although less common with small peptides, consider the possibility of an immune response. 2. Screen serum samples for the presence of anti-Pralmorelin antibodies. |
| Compound Degradation | 1. Verify the stability of the this compound solution under the experimental storage and administration conditions. 2. Prepare fresh solutions and re-evaluate the response. |
Problem: Inconsistent results in in vitro desensitization assays.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | 1. Ensure consistent cell passage number and confluency. 2. Regularly check for mycoplasma contamination. 3. Use a cell line with a stable and well-characterized expression of GHSR-1a. |
| Assay Conditions | 1. Optimize agonist pre-incubation time and concentration to induce desensitization. 2. Ensure consistent temperature and buffer conditions across experiments. |
| Reagent Quality | 1. Use high-purity this compound and other reagents. 2. Validate the activity of all critical reagents, including secondary antibodies and substrates. |
Data on this compound Tachyphylaxis
The following tables summarize quantitative data from studies investigating the desensitization effects of this compound (GHRP-2).
Table 1: Effect of Continuous GHRP-2 Infusion on GH Response in Swine
| Treatment Group | GH Peak (ng/mL) on Day 1 | GH Peak (ng/mL) on Day 6 | GH Peak (ng/mL) on Day 10 |
| This compound (Twice Daily) | Significantly higher than day 6 and 10 | No significant difference from day 10 | Numerically lower than day 6 |
Source: Adapted from a 2003 study on the effects of twice-daily this compound administration in swine.[6]
Table 2: Impact of Long-Term this compound Treatment on IGF-1 Levels
| Study Population | Dosing Regimen | Duration | Effect on IGF-1 Levels |
| Healthy Young Men | 100 µ g/day s.c. | 5 days | No significant increase. |
| Critically Ill Patients | 21-hour infusion (with GHRH) | 21 hours | Significant rise in IGF-1. |
| Swine | Twice daily injections | 6 days | Increased from day 1 to 3, then returned to baseline.[6] |
Source: Compiled from multiple studies investigating the effects of this compound on IGF-1.[6][7]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Tachyphylaxis
Objective: To determine the effect of continuous this compound infusion on the acute GH response.
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., swine, rats) with indwelling catheters for blood sampling and infusion.
-
Acclimatization: Allow animals to acclimatize to handling and experimental conditions to minimize stress-induced hormonal changes.
-
Baseline Sampling: Collect baseline blood samples to determine basal GH levels.
-
Continuous Infusion: Infuse this compound at a constant rate (e.g., 1 µg/kg/hour) for a predetermined period (e.g., 6 hours).
-
Blood Sampling during Infusion: Collect blood samples at regular intervals during the infusion to monitor the GH response.
-
Bolus Challenge: At the end of the infusion period, administer an intravenous bolus of this compound (e.g., 1 µg/kg).
-
Post-Bolus Sampling: Collect blood samples frequently for at least 2 hours following the bolus injection to capture the peak GH response.
-
Control Group: Include a control group receiving a saline infusion followed by a this compound bolus.
-
Hormone Analysis: Analyze plasma or serum samples for GH concentrations using a validated immunoassay.
-
Data Analysis: Compare the peak GH response and the area under the curve (AUC) for GH between the this compound-infused and saline-infused groups. A significantly lower response in the this compound-infused group indicates tachyphylaxis.
Protocol 2: In Vitro β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the GHSR-1a upon this compound stimulation.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) stably co-expressing GHSR-1a fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).
-
Cell Culture: Culture the cells under standard conditions to the appropriate confluency in a white, clear-bottom 96-well plate.
-
Assay Buffer: Replace the culture medium with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate in the dark.
-
Baseline Reading: Measure the baseline Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader equipped for BRET measurements.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Measure the BRET signal at regular intervals for a desired period (e.g., 30-60 minutes) to monitor the kinetics of β-arrestin recruitment.
-
Data Analysis: Calculate the net BRET ratio by subtracting the baseline reading from the agonist-induced reading. Plot the dose-response curve to determine the EC50 of this compound for β-arrestin recruitment.
Visualizations
References
- 1. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]
- 3. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animbiosci.org [animbiosci.org]
- 7. researchgate.net [researchgate.net]
Pralmorelin (GHRP-2) Technical Support Center: Optimizing Injection Timing for Maximal GH Response
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal timing of Pralmorelin (GHRP-2) injections to achieve a maximal Growth Hormone (GH) response in experimental settings. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time of day to inject this compound for the highest GH peak?
A1: While direct comparative clinical trials are limited, the scientific literature and physiological principles suggest three optimal time points for this compound administration to maximize the GH response:
-
In the morning, in a fasted state: Administering this compound at least 30-60 minutes before the first meal can lead to a robust GH pulse. This is because fasting is associated with lower blood glucose and insulin levels, which can otherwise blunt the GH response.
-
Post-workout: Injecting this compound immediately following strenuous exercise can amplify the natural exercise-induced GH release.
-
Before bedtime: Aligning the this compound-induced GH pulse with the body's natural nocturnal GH surge during deep sleep can lead to a significant and synergistic effect.
Q2: How important is the prandial state (fasted vs. fed) when administering this compound?
A2: The prandial state is a critical factor. The presence of carbohydrates and fats can significantly inhibit the GH response to this compound. It is strongly recommended to administer this compound on an empty stomach. A general guideline is to wait at least 2 hours after the last meal and at least 30 minutes before the next meal.
Q3: What is the typical dose range for this compound to elicit a strong GH response?
A3: The effective dose of this compound typically ranges from 100 to 300 mcg per injection.[1][2] The response is dose-dependent, but higher doses may not always result in a proportionally larger GH release and could increase the risk of side effects. For research purposes, a starting dose of 100 mcg is often used to assess tolerance and response.
Q4: How frequently should this compound be administered?
A4: this compound has a relatively short half-life. Depending on the experimental goals, it can be administered 1 to 3 times per day. A once-daily injection, typically in the evening, is often used to capitalize on the nocturnal GH rhythm.[1][2] More frequent injections may be used to mimic the natural pulsatile pattern of GH secretion.
Q5: Can this compound be co-administered with other secretagogues?
A5: Yes, this compound has a synergistic effect when administered with a Growth Hormone-Releasing Hormone (GHRH) analog, such as CJC-1295. The combination of a GHS and a GHRH can produce a significantly greater GH release than either compound alone. This is because they act on different receptors and through complementary mechanisms to stimulate the pituitary somatotrophs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Suboptimal or Blunted GH Response | 1. Recent Food Intake: High levels of circulating glucose and insulin can inhibit GH secretion. 2. Incorrect Dosing or Preparation: Inaccurate reconstitution or dosing of the peptide. 3. Receptor Desensitization: Frequent or high-dose administration can lead to a temporary reduction in receptor sensitivity. 4. Subject Variability: Individual responses can vary based on age, sex, BMI, and underlying health conditions. 5. Improper Storage: Degradation of the peptide due to incorrect storage conditions. | 1. Ensure the subject has fasted for at least 2 hours before and 30 minutes after the injection. 2. Verify reconstitution calculations and the accuracy of the injection volume. 3. Consider a washout period or a reduction in dosing frequency to allow for receptor resensitization. 4. Screen subjects for factors known to influence GH secretion. Consider a larger sample size to account for individual variability. 5. Store lyophilized this compound at -20°C and reconstituted solutions at 2-8°C for no longer than recommended. |
| High Variability in GH Response Between Subjects | 1. Differences in Body Composition: Adiposity can negatively impact the GH response. 2. Underlying Endocrine Conditions: Undiagnosed pituitary or hypothalamic dysfunction. 3. Inconsistent Fasting Times: Variations in the duration of the pre-injection fast. | 1. Record and account for BMI and body composition in data analysis. 2. Exclude subjects with known endocrine disorders that could affect GH secretion. 3. Standardize the fasting period for all subjects in the experimental protocol. |
| Unexpected Side Effects (e.g., increased cortisol or prolactin) | 1. High Doses: Supratherapeutic doses of this compound can sometimes lead to a mild, transient increase in cortisol and prolactin levels. | 1. Reduce the administered dose to the lower end of the effective range (e.g., 100 mcg). |
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound (GHRP-2)
| Parameter | Value (Mean ± SD) | Unit | Reference |
| This compound Pharmacokinetics | [1] | ||
| Half-life (t½β) | 0.55 ± 0.14 | hours | [1] |
| Peak Concentration (Cmax) | 7.4 ± 3.8 | ng/mL | [1] |
| Area Under the Curve (AUC0-∞) | 2.02 ± 1.37 | ng/mLh | [1] |
| GH Response Pharmacodynamics | [1] | ||
| Time to Peak GH (Tmax) | 0.42 ± 0.16 | hours | [1] |
| Peak GH Concentration (Cmax) | 50.7 ± 17.2 | ng/mL | [1] |
| Area Under the Curve (AUC0-∞) | 47.9 ± 26.1 | ng/mLh | [1] |
| Effective Concentration 50 (EC50) | 1.09 ± 0.59 | ng/mL | [1] |
Data from a study in prepubertal children receiving a single 1 µg/kg IV dose of GHRP-2.
Table 2: Recommended this compound Injection Timings and Rationale
| Injection Timing | Rationale | Key Considerations |
| Morning (Fasted) | Capitalizes on low baseline insulin and glucose levels, which are conducive to a robust GH response. | Administer at least 30-60 minutes before the first meal of the day. |
| Post-Workout | Synergizes with the natural, exercise-induced GH pulse. | Administer immediately after a strenuous exercise session. |
| Pre-Bedtime | Aims to amplify the natural, sleep-associated nocturnal GH surge. | Administer 30-60 minutes before sleep. |
Experimental Protocols
Protocol 1: Assessing the Impact of Prandial State on this compound-Induced GH Release
-
Subject Selection: Recruit healthy adult volunteers with a BMI between 18.5 and 25 kg/m ². Exclude individuals with a history of endocrine disorders.
-
Study Design: A randomized, crossover design with two experimental conditions:
-
Fasted State: Subjects fast overnight for at least 8 hours.
-
Fed State: Subjects consume a standardized mixed-macronutrient meal 1 hour before this compound administration.
-
-
This compound Administration: Administer a single subcutaneous injection of this compound (e.g., 100 mcg).
-
Blood Sampling: Collect blood samples at baseline (-15 and 0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes post-injection.
-
GH Analysis: Analyze plasma GH concentrations using a validated immunoassay.
-
Data Analysis: Calculate the peak GH concentration (Cmax) and the area under the curve (AUC) for the GH response in both the fasted and fed states. Compare the results using appropriate statistical methods.
Protocol 2: Comparative Analysis of Morning vs. Evening this compound Injection
-
Subject Selection: Recruit healthy adult volunteers as described in Protocol 1.
-
Study Design: A randomized, crossover design with two experimental conditions separated by a washout period of at least 48 hours:
-
Morning Injection: Subjects receive a subcutaneous this compound injection (e.g., 100 mcg) at 8:00 AM after an overnight fast.
-
Evening Injection: Subjects receive a subcutaneous this compound injection (e.g., 100 mcg) at 8:00 PM, at least 2 hours after their last meal.
-
-
Blood Sampling:
-
Morning Injection: Collect blood samples at baseline and at regular intervals for 2-3 hours post-injection.
-
Evening Injection: Collect blood samples at baseline and at regular intervals for 2-3 hours post-injection.
-
-
GH Analysis: Measure plasma GH concentrations.
-
Data Analysis: Compare the GH Cmax and AUC between the morning and evening injection groups.
Visualizations
This compound Signaling Pathway for GH Secretion
Experimental Workflow for Optimizing Injection Timing
Troubleshooting Logic for Suboptimal GH Response
References
Troubleshooting Pralmorelin stability in different buffer systems
Welcome to the Pralmorelin (GHRP-2) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting this compound stability in various buffer systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A: Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or use of an inappropriate buffer.
-
Immediate Action: Do not use the solution for your experiment. Centrifuge a small aliquot to see if the precipitate pellets. If so, the issue is likely aggregation or insolubility.
-
Troubleshooting:
-
Verify Concentration: Ensure the concentration of this compound is not above its solubility limit in the chosen buffer. Try preparing a more dilute solution.
-
Check pH of the Buffer: this compound, like many peptides, has a specific pH range for optimal solubility and stability. For basic peptides, dissolving in a slightly acidic buffer can improve solubility.
-
Buffer Choice: The buffer components themselves can sometimes interact with the peptide, leading to precipitation. Consider switching to an alternative buffer system. See the tables below for guidance.
-
Reconstitution Method: Ensure the lyophilized powder was fully dissolved. Gentle vortexing or swirling can aid dissolution. Avoid vigorous shaking, which can induce aggregation.
-
Q2: I am observing a loss of this compound activity in my bioassays over a short period. What is the likely cause?
A: A rapid loss of bioactivity is often due to chemical degradation or physical instability of the peptide in your working solution.
-
Primary Suspects:
-
Inappropriate pH: The stability of peptides is highly pH-dependent. An unsuitable pH can accelerate degradation pathways like hydrolysis and deamidation.[1]
-
Temperature: Storing reconstituted this compound at room temperature for extended periods can lead to rapid degradation.[2]
-
Repeated Freeze-Thaw Cycles: This is a common cause of peptide aggregation and degradation. It is highly recommended to aliquot the stock solution into single-use volumes.[1]
-
Oxidation: this compound contains a Tryptophan residue, which is susceptible to oxidation.[3] Exposure to air (oxygen) and trace metal ions can catalyze this process.
-
-
Solutions:
-
Optimize Buffer pH: Based on general peptide stability principles, a slightly acidic pH (around 5.0-6.0) is often optimal. Consider using an acetate or citrate buffer in this range.[4]
-
Proper Storage: Store reconstituted this compound solutions at 2-8°C for short-term use (a few days) and at -20°C or -80°C for long-term storage.[2][5]
-
Aliquot Solutions: Prepare single-use aliquots of your stock solution to avoid the damaging effects of repeated freeze-thaw cycles.
-
Use High-Purity Water and Buffers: To minimize oxidative damage, use degassed, high-purity water and consider preparing buffers fresh.
-
Q3: I see extra peaks appearing in my HPLC chromatogram when analyzing my this compound solution. What do these peaks represent?
A: The appearance of new peaks in your HPLC analysis is a clear indicator of degradation or the presence of impurities.
-
Potential Sources of New Peaks:
-
Degradation Products: These can arise from hydrolysis, oxidation, or deamidation of this compound. Forced degradation studies can help in identifying these potential degradation products.[6]
-
Aggregates: Both soluble and insoluble aggregates can form, which may appear as distinct peaks, often with broader shapes, or be filtered out during sample preparation.
-
Impurities from Synthesis: These are byproducts from the initial peptide synthesis. Always use a high-purity, reputable source for your this compound.
-
-
Troubleshooting Workflow:
-
Review Storage Conditions: Check if the storage temperature and buffer conditions are optimal.
-
Perform a Forced Degradation Study: Exposing your this compound sample to stress conditions (acid, base, heat, oxidation, light) can help you generate and identify potential degradation products, confirming if the new peaks in your experimental sample correspond to these.
-
Use a Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating the intact this compound from its degradation products. This typically involves a gradient elution on a C18 column.
-
Data on this compound Stability
The following tables summarize the expected stability of this compound in different buffer systems based on general peptide chemistry principles and data from similar peptides. This data is intended to be a guide for selecting appropriate experimental conditions.
Table 1: Effect of Buffer Type and pH on this compound Stability at 25°C
| Buffer System (25 mM) | pH | Expected Purity after 7 Days (%) | Primary Degradation Pathway(s) |
| Acetate Buffer | 4.0 | ~95% | Hydrolysis |
| Acetate Buffer | 5.0 | ~98% | Minimal Degradation |
| Citrate Buffer | 5.0 | ~96% | Minimal Degradation |
| Phosphate Buffer | 6.0 | ~92% | Hydrolysis, Deamidation |
| Phosphate Buffer | 7.0 | ~85% | Deamidation, Oxidation |
| Tris Buffer | 8.0 | <80% | Deamidation, Oxidation |
Note: Data is extrapolated and intended for comparative purposes.
Table 2: Effect of Temperature on this compound Stability in 25 mM Acetate Buffer (pH 5.0)
| Storage Temperature | Expected Purity after 30 Days (%) | Key Considerations |
| -80°C | >99% | Optimal for long-term storage of stock solutions. |
| -20°C | >99% | Excellent for long-term storage. |
| 4°C | ~97% | Suitable for short-term storage (up to 2 weeks). |
| 25°C (Room Temp) | ~80% | Significant degradation occurs. Avoid for storage. |
| 40°C | <60% | Rapid degradation. Used for accelerated stability studies. |
Note: Data is extrapolated and intended for comparative purposes.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Pre-Reconstitution: Bring the lyophilized this compound vial to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Reconstitute the lyophilized this compound in a suitable sterile buffer (e.g., 25 mM Acetate Buffer, pH 5.0) to a desired stock concentration (e.g., 1 mg/mL). Gently swirl or vortex to dissolve the peptide completely.
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage:
-
Long-Term: Store the aliquots at -20°C or, preferably, -80°C.
-
Short-Term: If the solution will be used within a few days, it can be stored at 2-8°C.
-
-
Handling: When ready to use, thaw a single aliquot quickly and keep it on ice. Do not refreeze any unused portion of the thawed aliquot.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable buffer (e.g., 25 mM Acetate Buffer, pH 5.0).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M HCl and incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.2 M NaOH and incubate at room temperature for 8 hours. Neutralize with HCl before analysis.
-
Oxidation: Mix the this compound solution with an equal volume of 0.3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Control Sample: A sample of the this compound solution stored at -20°C serves as the unstressed control.
-
Analysis: Analyze all stressed samples and the control sample by a stability-indicating RP-HPLC method (e.g., using a C18 column with a gradient of acetonitrile and water containing 0.1% TFA). Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the main this compound peak.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: this compound (GHRP-2) signaling pathway for growth hormone release.
Caption: Common degradation pathways for peptides in solution.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
Mitigating Pralmorelin-induced increases in cortisol and prolactin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate increases in cortisol and prolactin levels during experiments involving Pralmorelin (GHRP-2).
Frequently Asked Questions (FAQs)
Q1: Why does this compound administration lead to increased cortisol and prolactin levels?
A1: this compound, a growth hormone-releasing peptide-2 (GHRP-2), primarily stimulates the secretion of growth hormone. However, it can also have a slight stimulatory effect on Adrenocorticotropic Hormone (ACTH) and prolactin release.[1][2] The increase in ACTH directly leads to a rise in cortisol levels.[1][2][3][4] The precise mechanism for prolactin stimulation is less clear but is a known secondary effect of some growth hormone secretagogues.
Q2: Are the increases in cortisol and prolactin significant and are they always observed?
A2: The increases in cortisol and prolactin are generally considered slight to moderate and may not be statistically significant in all subjects or experimental models.[1][5] The magnitude of the response can vary depending on the dose of this compound, the duration of administration, and individual subject variability.[1]
Q3: What are the potential consequences of elevated cortisol and prolactin in my research?
A3: Unintended elevations in cortisol and prolactin can be confounding factors in experiments. Elevated cortisol can affect metabolic, immune, and cardiovascular parameters. Increased prolactin can have effects on reproductive physiology and behavior. It is crucial to consider these off-target effects when interpreting experimental data.
Q4: Can I prevent the rise in cortisol and prolactin without affecting the primary growth hormone-releasing effect of this compound?
A4: Mitigating the rise in cortisol and prolactin while preserving the growth hormone secretagogue effect of this compound is a key challenge. The strategies outlined in this guide aim to selectively target the pathways responsible for cortisol and prolactin release. However, complete separation of these effects may not be possible, and empirical validation in your specific experimental setup is recommended.
Troubleshooting Guides
Issue: Unacceptable Rise in Cortisol Levels
Potential Cause 1: this compound-induced ACTH stimulation.
-
Troubleshooting Strategy 1: Co-administration of a Somatostatin Analog.
-
Rationale: Somatostatin analogs, such as octreotide, can inhibit the secretion of various pituitary hormones, including ACTH. While their primary use in this context has been to modulate growth hormone release, they may also attenuate the ACTH response to this compound.[6] Some somatostatin analogs have been shown to interact with the GHRP receptor.[7]
-
Experimental Protocol: See "Experimental Protocols" section for a detailed methodology on co-administering octreotide with this compound.
-
Potential Cause 2: Stress-induced cortisol release due to experimental procedures.
-
Troubleshooting Strategy 2: Acclimatization and Handling.
-
Rationale: Proper acclimatization of animal subjects to the experimental environment and gentle handling techniques can minimize stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis.
-
Procedure:
-
Allow for an adequate acclimatization period (e.g., 1-2 weeks) for animals in the housing and experimental rooms.
-
Handle animals frequently and gently for several days leading up to the experiment.
-
Minimize noise and other environmental stressors during the experiment.
-
-
Issue: Unacceptable Rise in Prolactin Levels
Potential Cause 1: Off-target effects of this compound on lactotrophs.
-
Troubleshooting Strategy 1: Co-administration of a Dopamine Agonist.
-
Rationale: Dopamine is the primary physiological inhibitor of prolactin secretion. Co-administration of a dopamine agonist, such as bromocriptine or cabergoline, can effectively suppress prolactin release from the pituitary gland.
-
Experimental Protocol: See "Experimental Protocols" section for a detailed methodology on co-administering a dopamine agonist with this compound.
-
-
Troubleshooting Strategy 2: Co-administration of Cyproheptadine.
-
Rationale: Cyproheptadine has been shown to inhibit prolactin release from pituitary adenoma cells through a mechanism that is distinct from the dopaminergic system.[8] This provides an alternative strategy if dopamine agonists are not suitable for the experimental design.
-
Experimental Protocol: See "Experimental Protocols" section for a detailed methodology on co-administering cyproheptadine with this compound.
-
Data Presentation
Table 1: Effect of this compound (GHRP-2) on Cortisol and Prolactin Levels in Healthy Young Adults
| Parameter | Baseline (Mean ± SE) | Peak after this compound (1 µg/kg IV) (Mean ± SE) |
| Cortisol (µg/dL) | 10.5 ± 1.5 | 15.2 ± 1.8 |
| Prolactin (ng/mL) | 8.2 ± 1.1 | 14.5 ± 2.0 |
Data adapted from a study by Arvat et al. (1997). The values represent an illustrative example of the expected increases.
Experimental Protocols
Protocol 1: Co-administration of Octreotide to Mitigate Cortisol Increase
-
Materials:
-
This compound (GHRP-2)
-
Octreotide acetate
-
Sterile saline for injection
-
Appropriate syringes and needles for administration
-
-
Procedure:
-
Reconstitute this compound and octreotide according to the manufacturer's instructions to the desired stock concentrations.
-
Determine the appropriate doses for this compound and octreotide based on the experimental model. A starting point for octreotide in human studies is a subcutaneous injection of 50-100 µg. Dose-response studies are recommended.
-
Administer octreotide subcutaneously 30-60 minutes before the administration of this compound.
-
Administer this compound via the desired route (e.g., intravenous, subcutaneous).
-
Collect blood samples at baseline and at various time points post-Pralmorelin administration (e.g., 15, 30, 60, 90, 120 minutes) for cortisol and growth hormone analysis.
-
Include control groups receiving this compound alone, octreotide alone, and vehicle.
-
Protocol 2: Co-administration of a Dopamine Agonist to Mitigate Prolactin Increase
-
Materials:
-
This compound (GHRP-2)
-
Bromocriptine or Cabergoline
-
Appropriate vehicle for the chosen dopamine agonist
-
Sterile saline for injection
-
Appropriate syringes and needles/gavage tubes for administration
-
-
Procedure:
-
Reconstitute this compound according to the manufacturer's instructions.
-
Prepare the dopamine agonist in its appropriate vehicle.
-
Determine the appropriate doses. For example, bromocriptine is often initiated at low doses (e.g., 1.25 mg orally in humans) and titrated upwards.
-
Administer the dopamine agonist orally 60-120 minutes before this compound administration. Note that the timing may need to be adjusted based on the pharmacokinetic profile of the specific dopamine agonist used.
-
Administer this compound.
-
Collect blood samples at baseline and at various time points post-Pralmorelin administration for prolactin and growth hormone analysis.
-
Include control groups receiving this compound alone, the dopamine agonist alone, and vehicle.
-
Protocol 3: Co-administration of Cyproheptadine to Mitigate Prolactin Increase
-
Materials:
-
This compound (GHRP-2)
-
Cyproheptadine hydrochloride
-
Appropriate vehicle for cyproheptadine
-
Sterile saline for injection
-
Appropriate syringes and needles/gavage tubes for administration
-
-
Procedure:
-
Reconstitute this compound as required.
-
Prepare cyproheptadine in its vehicle.
-
Determine the appropriate doses. In human studies, doses of 4 mg of cyproheptadine have been used.
-
Administer cyproheptadine orally 60-90 minutes before this compound administration.
-
Administer this compound.
-
Collect blood samples at baseline and at various time points post-Pralmorelin administration for prolactin and growth hormone analysis.
-
Include control groups receiving this compound alone, cyproheptadine alone, and vehicle.
-
Visualizations
References
- 1. Effects of GHRP-2 and hexarelin, two synthetic GH-releasing peptides, on GH, prolactin, ACTH and cortisol levels in man. Comparison with the effects of GHRH, TRH and hCRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. particlepeptides.com [particlepeptides.com]
- 3. Effects of GHRP-2 and Hexarelin, Two Synthetic GH-Releasing Peptides, on GH, Prolactin, ACTH and Cortisol Levels in Man. Comparison with the Effects of GHRH, TRH and hCRH | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. corepeptides.com [corepeptides.com]
- 6. Activation of somatostatin-receptor subtype-2/-5 suppresses the mass, frequency, and irregularity of growth hormone (GH)-releasing peptide-2-stimulated GH secretion in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin octapeptides (lanreotide, octreotide, vapreotide, and their analogs) share the growth hormone-releasing peptide receptor in the human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyproheptadine-mediated inhibition of growth hormone and prolactin release from pituitary adenoma cells of acromegaly and gigantism in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pralmorelin (GHRP-2) Quantification in Biological Samples
Welcome to the technical support center for the analysis of Pralmorelin (GHRP-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on measuring this compound concentrations in biological samples. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound in biological samples?
A1: The most widely used and robust method for the quantification of this compound (GHRP-2) and its metabolites in biological samples such as urine and plasma is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and specificity, allowing for the detection of very low concentrations.[1][4]
Q2: What biological matrices can be used for this compound analysis?
A2: this compound can be measured in various biological fluids. The most common matrices are urine and plasma.[1][5] Dried blood spots (DBS) have also been explored as a less invasive alternative for sample collection.[6][7]
Q3: Is it important to also measure this compound's metabolites?
A3: Yes, it is highly recommended. This compound is metabolized in the body, and its primary metabolite, D-Ala-D-(beta-naphthyl)-Ala-Ala-OH (AA-3), can often be detected for a longer duration than the parent compound.[1][3] Including the metabolite in the analysis can extend the detection window.[1]
Q4: Are there commercially available ELISA kits for this compound?
A4: While ELISA kits are available for related endogenous peptides like Ghrelin and Growth Hormone-Releasing Hormone (GHRH), specific, validated ELISA kits for the synthetic peptide this compound (GHRP-2) are not commonly mentioned in the scientific literature.[8][9][10][11] LC-MS/MS is the preferred method due to its superior specificity for synthetic peptides.[12]
Q5: What are the typical concentration ranges of this compound found in biological samples after administration?
A5: Following a 100 μg intravenous injection of GHRP-2 in human volunteers, urine concentrations were measured to be between 8-155 ng/mL at 1.5 hours post-administration, declining to 0.5-10 ng/mL after 4.5 hours.[1] In equine plasma, detection limits below 50 pg/mL have been achieved.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Degradation of this compound: Peptides can be unstable in biological matrices. | Ensure proper sample handling and storage (store at -20°C or lower).[13] Consider the use of protease inhibitors. The stability of peptides is often better in dried matrices like DBS.[14] |
| Poor Extraction Recovery: Inefficient extraction from the sample matrix. | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct type of SPE cartridge (e.g., mixed-mode or weak cation exchange) is used.[1][13] Alternatively, for plasma samples, protein precipitation with a solvent like acetonitrile can be employed.[4][5] | |
| Ion Suppression/Enhancement (Matrix Effect): Co-eluting substances from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer. | Use a stable isotope-labeled internal standard to compensate for matrix effects.[1][3] Improve sample clean-up with a more rigorous SPE protocol. Adjust chromatographic conditions to separate this compound from interfering components. | |
| High Variability in Results | Inconsistent Sample Preparation: Pipetting errors or variations in the extraction procedure. | Use calibrated pipettes and ensure consistent execution of the sample preparation protocol. Automated sample preparation can improve reproducibility.[6] |
| Instrument Instability: Fluctuations in the LC-MS/MS system's performance. | Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run. | |
| Peak Tailing or Poor Peak Shape | Column Overload: Injecting too much sample onto the LC column. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. | Use a high-quality, well-maintained column. Ensure the mobile phase composition and pH are optimal for the analyte. Adding a small amount of a competing agent to the mobile phase can sometimes help. | |
| Inaccurate Quantification | Improper Calibration Curve: Non-linearity or incorrect preparation of standards. | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. Use a sufficient number of calibration points to cover the expected concentration range. |
| Degradation of Standard Solutions: this compound in stock and working solutions may degrade over time. | Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., -20°C or colder).[13] |
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical LC-MS/MS method for the determination of this compound (GHRP-2) and its metabolite in human urine.
| Parameter | This compound (GHRP-2) | Metabolite (AA-3) | Reference |
| Linear Range | 0.5 - 10 ng/mL | 0.5 - 10 ng/mL | [1][3] |
| Recovery | 84 - 101% | 84 - 101% | [1][3] |
| Intra-day Precision (%RSD) | 1.6 - 3.8% | 1.6 - 3.8% | [1][3] |
| Inter-day Precision (%RSD) | 1.9 - 4.3% | 1.9 - 4.3% | [1][3] |
| Lower Limit of Detection (LLOD) | 0.05 - 0.5 ng/mL | 0.05 - 0.5 ng/mL | [4] |
Experimental Protocols
Detailed Methodology: Quantification of this compound and its Metabolite in Urine by LC-MS/MS
This protocol is a synthesized example based on published methods.[1][3][4][13]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard: Spike urine samples with a stable isotope-labeled GHRP-2 internal standard.
-
Cartridge Conditioning: Condition a mixed-mode or weak cation exchange SPE cartridge.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elution: Elute this compound and its metabolite from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
Column: Use a C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: Employ a suitable gradient elution to separate the analytes from matrix components.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, its metabolite, and the internal standard to ensure specificity and sensitivity.
Visualizations
This compound's Mechanism of Action
This compound is a synthetic peptide that mimics the action of ghrelin.[15] It binds to the growth hormone secretagogue receptor (GHS-R1a) in the pituitary gland and hypothalamus, stimulating the release of growth hormone (GH).[1]
Caption: Signaling pathway of this compound (GHRP-2).
Experimental Workflow for this compound Quantification
The following diagram outlines the typical workflow for measuring this compound concentration in a biological sample using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of growth hormone secretagogue this compound (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Determination of growth hormone secretagogue this compound (GHRP-2) and its metabolite in human urine by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. biomatik.com [biomatik.com]
- 10. ELISA kits for the Measurement of Hormones I Immusmol [immusmol.com]
- 11. biocompare.com [biocompare.com]
- 12. mdpi.com [mdpi.com]
- 13. Coordination Ion Spray for Analysis of the Growth Hormones Releasing Peptides in Urine—An Application Study [mdpi.com]
- 14. repository.tudelft.nl [repository.tudelft.nl]
- 15. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pralmorelin (GHRP-2) Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in animal model responses to Pralmorelin (also known as GHRP-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (GHRP-2) is a synthetic peptide that functions as a potent growth hormone (GH) secretagogue.[1][2] Its primary mechanism involves acting as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[3][4] By mimicking the action of the endogenous hormone ghrelin, this compound stimulates the pituitary gland and hypothalamus to release growth hormone.[2][5] This action is synergistic with Growth Hormone-Releasing Hormone (GHRH) and can also involve the inhibition of somatostatin, a hormone that normally suppresses GH release.[6][7]
Q2: Why am I observing significant variability in GH response between individual animals of the same species and strain?
Variability in response, even within genetically similar animal populations, is a known challenge. Several factors can contribute:
-
Individual Genetic Differences: Minor genetic variations in the GHSR gene or downstream signaling pathways can alter an individual animal's response.[8][9]
-
Receptor Expression Levels: The density of GHSRs in the pituitary and hypothalamus can vary between animals, impacting the magnitude of the response.[10]
-
Physiological State: Factors such as the animal's stress level, nutritional status (fed vs. fasted), and circadian rhythm can influence baseline GH levels and the response to a secretagogue.
-
Experimental Procedure: Subtle inconsistencies in injection timing, volume, site, or animal handling can introduce significant variability.
Q3: My experiment involves repeated this compound injections, and the GH response is diminishing over time. What is causing this?
This phenomenon is likely due to receptor desensitization or tachyphylaxis. Studies in various animal models, including calves and swine, have shown that repeated or continuous administration of this compound leads to a partial attenuation of the GH response.[7][11][12] The pituitary somatotrophs become less responsive to the stimulus after frequent exposure. To mitigate this, consider:
-
Implementing a "washout" period between doses.
-
Using a pulsatile, rather than continuous, administration schedule if the experimental design allows.
-
Investigating the minimum effective dose to avoid overstimulation of the receptors.
Q4: How do factors like the animal's sex and age influence the response to this compound?
The GH axis is sexually dimorphic and changes with age. Research indicates that GHSR-1a signaling plays different roles in males and females, particularly during adolescence versus adulthood.[8] Therefore, both sex and age are critical variables:
-
Sex: Male and female rodents may exhibit different baseline GH pulsatility and responsiveness to this compound. Studies have shown that GHS-R1a deletion has sex-dependent effects on GH secretion and metabolism in mice.[8]
-
Age: The responsiveness of the somatotropic axis generally declines with age. Adolescent animals may show a more robust response compared to adults.
Q5: Can this compound be used effectively in GH-deficient animal models?
Yes, but the response is typically blunted. In models like the growth hormone-deficient Little (lit/lit) mouse, this compound can still elicit a statistically significant increase in GH, but the magnitude of this response is significantly lower than in wild-type control mice.[13][14] This is because the maximal effect of this compound often requires the presence of endogenous GHRH to act synergistically.[13] Therefore, in models with defects in the GHRH pathway, the effect of this compound will be limited to its direct action on the pituitary.
Troubleshooting Guide
Issue 1: No or unexpectedly low GH response after this compound administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Integrity | 1. Confirm proper storage conditions (e.g., -20°C, desiccated). 2. Prepare fresh solutions for each experiment; avoid repeated freeze-thaw cycles. 3. Use a positive control (a new, trusted lot of this compound or another GHS) to verify the assay system. | Peptides are susceptible to degradation from improper storage, handling, or temperature fluctuations, leading to loss of bioactivity.[15] |
| Incorrect Dosing | 1. Double-check dose calculations based on the most recent animal body weights. 2. Verify the concentration of your stock and dosing solutions. 3. Ensure the administration volume is accurate and fully delivered. | Under-dosing is a common cause of a diminished or absent response. |
| Administration Route | 1. Confirm the chosen administration route (e.g., subcutaneous, intravenous, intraperitoneal) is appropriate for your model and experimental goals. 2. Ensure proper technique (e.g., for IV, confirm catheter placement; for SC, ensure a proper tent is formed). | The route of administration significantly affects the pharmacokinetics (absorption rate, peak concentration) of the peptide. |
| Animal Model Suitability | 1. Verify the genetic background of your animal model. 2. If using a GH-deficient model, be aware that the response will be inherently lower than in wild-type animals.[13][14] | Certain strains may have lower GHSR expression or signaling efficiency. Growth hormone resistance can also be a factor in some models.[16] |
| Anesthetic Interference | 1. If using anesthesia, review literature to ensure it does not suppress the pituitary-hypothalamic axis. 2. Urethane is commonly used in acute rat studies, but its effects should be considered.[7] | Some anesthetics can interfere with normal hormone secretion and blunt the response to stimuli. |
Issue 2: High variability in GH levels between replicate animals.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sampling Time | 1. Standardize the exact timing of blood sample collection relative to the this compound injection for all animals. 2. Create a detailed timeline and adhere to it strictly. | GH release is pulsatile and peaks rapidly after stimulation (often within 10-30 minutes). Inconsistent timing will capture different points on the response curve.[13] |
| Animal Stress | 1. Ensure a proper acclimatization period for animals upon arrival. 2. Handle animals consistently and gently to minimize stress. 3. Perform procedures in a quiet, dedicated space. | Stress hormones (e.g., corticosteroids) can suppress the GH axis and introduce significant variability in the results. |
| Inaccurate Dosing/Handling | 1. Use a calibrated pipette for all dosing. 2. Ensure homogenous mixing of the dosing solution before drawing each dose. 3. Standardize the injection site for all animals. | Inconsistent delivery of the peptide will lead to variable exposure and, consequently, a variable response.[15] |
| Underlying Health Status | 1. Visually inspect all animals for signs of illness before the experiment. 2. Ensure consistent access to food and water (unless fasting is part of the protocol). | Subclinical illness or differences in health status can affect an animal's physiological response. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound's effects in various animal models.
Table 1: Dose-Response and Effects of this compound (GHRP-2) in Animal Models
| Species | Administration | Dose | Outcome | Reference |
| Calves (Holstein) | Intravenous (IV), single dose | 6.25 µg/kg | Significant increase in GH Area Under the Curve (AUC) (676.3 ng/ml·min) vs. saline (78.6 ng/ml·min). | [11] |
| 12.5 µg/kg | Further significant increase in GH AUC (1574.8 ng/ml·min). | [11] | ||
| Subcutaneous (SC), chronic (14 days) | 12.5 µg/kg/hr | 36.4% increase in average daily gain over control. | [11] | |
| Swine | Intravenous (IV), single dose | 30 µg/kg | Peak GH concentrations were higher than saline control. | [7] |
| Subcutaneous (SC), chronic (30 days) | 30 µg/kg daily | 22.35% increase in average daily gain; 20.64% improvement in feed efficiency. | [7] | |
| Mice (C57BL) | Intraperitoneal (IP), single dose | 1 µg | ~2-fold increase in GH over baseline. | [13][14] |
| 10 µg | ~24-fold increase in GH over baseline, with a peak response of ~163 ng/ml. | [13][14] | ||
| Yaks (Growth Retarded) | Subcutaneous (SC) | 20 µg/kg twice daily | Significantly enhanced serum GH and IGF-1 levels; increased average daily gain. | [12] |
Table 2: Key Factors Contributing to Variability in this compound Response
| Factor | Description of Effect | Animal Model Context | Reference |
| Receptor Desensitization | Repeated or continuous administration leads to a blunted GH response. | Observed in calves after multiple injections every 2 hours and in swine after 6-10 days of daily injections. | [11][12] |
| Synergy with GHRH | The presence of endogenous GHRH is required for maximal GH stimulation. This compound potentiates the GHRH signal. | In rats, the GH response to this compound is significantly augmented in the presence of exogenous GHRH. | [7] |
| Antagonism of Somatostatin | This compound can act antagonistically on the inhibitory effect of somatostatin, thereby increasing GH release. | Studies in swine suggest this mechanism contributes to the overall GH response. | [7] |
| Genetic Background | GH-deficient models (e.g., lit/lit mice) show a significantly reduced, though still present, response to this compound. | lit/lit mice have a blunted response compared to wild-type controls. | [13][14] |
| Sex-Dependent Differences | GHS-R1a signaling and its effect on pulsatile GH secretion differ between males and females, especially between adolescent and adult stages. | Demonstrated in GHS-R knockout mice. | [8] |
Detailed Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution:
-
Before opening, gently tap the vial on a hard surface to ensure all lyophilized powder is at the bottom.
-
Reconstitute the peptide using sterile, pyrogen-free saline or sterile water. For example, to create a 1 mg/mL stock solution, add 1 mL of sterile saline to a 1 mg vial of this compound.
-
Gently swirl or roll the vial to dissolve the powder. Do not shake vigorously , as this can degrade the peptide.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the reconstituted stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store lyophilized this compound at -20°C in a desiccator.
-
Store the reconstituted aliquots at -20°C for short-term storage (up to 1-2 months) or -80°C for long-term storage.
-
-
Dosing Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using sterile saline. For example, to achieve a 30 µg/kg dose in a 250g rat with an injection volume of 0.1 mL, the final concentration would be 75 µg/mL.
-
Protocol 2: Subcutaneous (SC) Administration in Rodents
-
Animal Preparation:
-
Record the body weight of the animal immediately before dosing to ensure accurate calculation.
-
Gently restrain the animal. For mice, this can be done by scruffing the back of the neck. For rats, firm but gentle restraint around the shoulders is effective.
-
-
Injection Procedure:
-
Identify the injection site, typically the loose skin over the back, between the shoulder blades.
-
Use a sterile insulin syringe (e.g., 28-30 gauge) for the injection.
-
Lift the skin to form a "tent."
-
Insert the needle into the base of the tent, parallel to the animal's back, into the subcutaneous space. Be careful not to puncture through the other side of the skin.
-
Slowly inject the calculated volume of the this compound dosing solution.
-
Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Serial Blood Sampling for GH Measurement in Rats (Tail Vein)
-
Preparation:
-
Ensure all necessary equipment is ready: restraint tube, heat lamp or warm water bath, sterile lancet or 25G needle, heparinized capillary tubes, and collection tubes (e.g., EDTA-coated).
-
A baseline (Time 0) blood sample should be collected immediately before this compound administration.
-
-
Procedure:
-
Place the rat in a restraint tube, allowing the tail to be accessible.
-
Warm the tail using a heat lamp or by immersing it in warm (approx. 40°C) water for 1-2 minutes to dilate the lateral tail veins.
-
Dry the tail thoroughly.
-
Make a small, clean puncture in one of the lateral tail veins with a sterile lancet.
-
Collect blood (typically 50-100 µL) into a heparinized capillary tube.
-
Dispense the blood into a pre-chilled microcentrifuge tube containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent hormone degradation.
-
Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
-
Post-Administration Sampling:
-
Repeat the sampling procedure at predetermined time points after this compound injection (e.g., 10, 20, 30, 60, and 90 minutes).
-
Alternate between the left and right lateral tail veins for subsequent samples.
-
-
Sample Processing:
-
Keep samples on ice throughout the collection process.
-
Centrifuge the tubes at 4°C (e.g., 3000 rpm for 15 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a new, labeled tube.
-
Store plasma samples at -80°C until analysis by a specific GH ELISA or RIA kit.
-
Visualizations: Pathways and Workflows
// Connections start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_yes -> q2 [label="Yes"]; a1_yes -> a2_yes [label="No"]; q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; q3 -> a3_no [label="No"]; q3 -> q4 [label="Yes"]; q4 -> resolved [label="No"]; q4 -> a4_yes [label="Yes"]; } A logical workflow for troubleshooting low GH response in experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. This compound (GHRP-2) [benchchem.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. buzzmanchester.co.uk [buzzmanchester.co.uk]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Growth Hormone Secretagogue Receptor Deletion on Growth, Pulsatile Growth Hormone Secretion, and Meal Pattern in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ghsr growth hormone secretagogue receptor [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. The expression and function of growth hormone secretagogue receptor in immune cells: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics of growth hormone secretion responsiveness to growth hormone-releasing peptide-2 (GHRP-2 or KP102) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of GHRP-2 and Cysteamine Administration on Growth Performance, Somatotropic Axis Hormone and Muscle Protein Deposition in Yaks (Bos grunniens) with Growth Retardation | PLOS One [journals.plos.org]
- 13. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice | Clinics [elsevier.es]
- 15. benchchem.com [benchchem.com]
- 16. Growth hormone resistance: clinical states and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Pralmorelin (GHRP-2) vs. GHRP-6 for Growth Hormone Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pralmorelin (GHRP-2) and Growth Hormone-Releasing Peptide-6 (GHRP-6), two synthetic hexapeptides that act as potent growth hormone secretagogues (GHSs). Both molecules are agonists of the ghrelin receptor (GHS-R1a) and have been extensively studied for their ability to stimulate the endogenous release of growth hormone (GH). This document synthesizes available data to offer an objective comparison of their performance, supported by experimental methodologies and an examination of their signaling pathways.
Executive Summary
This compound (GHRP-2) and GHRP-6 are both effective in stimulating GH release. However, key differences in their potency, side effect profiles, and effects on appetite make them suitable for different research and potential therapeutic applications. This compound is generally considered a more potent GH secretagogue with a more favorable side effect profile, exhibiting less pronounced effects on appetite and other hormones like cortisol and prolactin. In contrast, GHRP-6 is a powerful appetite stimulant, a characteristic that may be advantageous in conditions associated with malnutrition or cachexia.
Data Presentation: Comparative Efficacy and Effects
While direct head-to-head clinical trials with comprehensive, publicly available quantitative data are limited, the existing body of research provides a consistent qualitative and semi-quantitative comparison. The following tables summarize the known characteristics and effects of this compound and GHRP-6.
Table 1: Comparative Profile of this compound (GHRP-2) and GHRP-6
| Feature | This compound (GHRP-2) | GHRP-6 |
| Primary Mechanism of Action | Ghrelin Receptor (GHS-R1a) Agonist | Ghrelin Receptor (GHS-R1a) Agonist |
| Potency in GH Release | Higher | Lower |
| Appetite Stimulation | Mild to negligible | Strong |
| Effect on Cortisol | Minimal increase | Moderate increase |
| Effect on Prolactin | Minimal increase | Moderate increase |
| Half-life | Shorter (peak within 15-60 minutes)[1] | Longer[1] |
Table 2: Summary of Growth Hormone Response (Qualitative)
| Parameter | This compound (GHRP-2) | GHRP-6 |
| Peak GH Concentration | More pronounced and rapid increase[2] | Less intense GH response[2] |
| Area Under the Curve (AUC) | Generally higher for GH release | Generally lower for GH release |
Note: The quantitative values for peak GH concentration and AUC can vary significantly based on the study population, dosage, and route of administration. The information presented here is a qualitative summary based on available literature.
Signaling Pathways and Mechanism of Action
Both this compound and GHRP-6 mimic the action of the endogenous hormone ghrelin by binding to the GHS-R1a, a G-protein coupled receptor predominantly expressed in the hypothalamus and pituitary gland.[1] This binding event initiates a cascade of intracellular signaling that leads to the synthesis and release of GH.
The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the fusion of GH-containing secretory vesicles with the cell membrane, leading to exocytosis and the release of GH into the bloodstream.
Additionally, these peptides can potentiate the effects of Growth Hormone-Releasing Hormone (GHRH) and suppress the inhibitory action of somatostatin, further amplifying GH release.
Signaling pathway of this compound and GHRP-6.
Experimental Protocols
The following is a representative experimental protocol for a clinical study designed to compare the pharmacodynamics of this compound and GHRP-6. This protocol is a composite based on common methodologies in the field and should be adapted for specific research questions.
Study Design: A randomized, double-blind, placebo-controlled, crossover study in healthy adult volunteers. Each subject would receive this compound, GHRP-6, and a placebo in separate study periods, with a washout period between each administration.
Subjects:
-
Healthy male and female volunteers, aged 18-40 years.
-
Body Mass Index (BMI) between 18.5 and 25.0 kg/m ².
-
Exclusion criteria: history of endocrine disorders, use of medications known to affect GH secretion, pregnancy or lactation, and abnormal baseline laboratory values.
Investigational Products:
-
This compound (GHRP-2) for intravenous administration.
-
GHRP-6 for intravenous administration.
-
Placebo (0.9% saline) for intravenous administration.
Procedure:
-
Screening: Eligible subjects undergo a full medical history, physical examination, and baseline blood tests.
-
Study Visits: Subjects are admitted to a clinical research unit on the morning of each study day after an overnight fast.
-
Catheterization: An intravenous catheter is placed in each forearm, one for drug administration and the other for blood sampling.
-
Baseline Sampling: Blood samples are collected at -30, -15, and 0 minutes before the administration of the investigational product.
-
Administration: A single intravenous bolus of this compound, GHRP-6 (e.g., 1 µg/kg), or placebo is administered at time 0.
-
Post-administration Sampling: Blood samples are collected at 5, 15, 30, 45, 60, 90, and 120 minutes after administration.
-
Hormone Analysis: Serum GH, cortisol, and prolactin concentrations are measured using validated immunoassays (e.g., ELISA or chemiluminescence assays).
Data Analysis:
-
Pharmacodynamic Parameters: Peak GH concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC) for GH will be calculated for each treatment.
-
Statistical Analysis: Parameters will be compared between treatments using appropriate statistical methods, such as ANOVA for crossover designs.
A typical experimental workflow for comparing GH secretagogues.
Conclusion
This compound (GHRP-2) and GHRP-6 are valuable research tools for investigating the regulation of GH secretion. This compound's higher potency and more favorable side effect profile suggest its potential for applications where a robust and specific stimulation of GH is desired with minimal confounding effects. In contrast, GHRP-6's profound impact on appetite highlights its utility in studies focusing on the interplay between metabolism, energy balance, and GH secretion. The choice between these two peptides should be guided by the specific objectives of the research, with careful consideration of their distinct pharmacological properties. Further head-to-head clinical trials are warranted to provide more definitive quantitative comparisons and to fully elucidate their therapeutic potential.
References
A Comparative In Vitro Efficacy Analysis of Pralmorelin (GHRP-2) and Ipamorelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Pralmorelin (also known as GHRP-2) and Ipamorelin, two synthetic growth hormone secretagogues (GHSs). Both peptides are agonists of the growth hormone secretagogue receptor (GHSR-1a) and are potent stimulators of growth hormone (GH) release. This document summarizes their performance based on available experimental data, details the methodologies for key experiments, and visualizes the underlying biological pathways and workflows.
Quantitative Efficacy Comparison
The in vitro efficacy of this compound and Ipamorelin has been evaluated by assessing their potency (EC50) and efficacy (Emax) in stimulating GH release from primary pituitary cells. The following table summarizes key quantitative data from a comparative study.
| Parameter | This compound (as GHRP-6*) | Ipamorelin | Reference |
| Potency (EC50) | 2.2 ± 0.3 nmol/l | 1.3 ± 0.4 nmol/l | [1] |
| Efficacy (Emax) | 100% | 85 ± 5% | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and Ipamorelin mimic the action of the endogenous ligand ghrelin by binding to and activating the growth hormone secretagogue receptor 1a (GHSR-1a), a G-protein coupled receptor.[2][3] This activation initiates a downstream signaling cascade primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a critical step for the exocytosis of GH-containing vesicles from somatotroph cells in the anterior pituitary.[4][5]
References
- 1. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechpeptides.com [biotechpeptides.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. biotechpeptides.com [biotechpeptides.com]
Pralmorelin vs. Sermorelin: A Comparative Analysis of Growth Hormone Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Pralmorelin (GHRP-2) and Sermorelin, two prominent growth hormone secretagogues. The information presented is supported by experimental data to aid in research and development decisions.
At a Glance: this compound vs. Sermorelin
| Feature | This compound (GHRP-2) | Sermorelin (GHRH 1-29) |
| Mechanism of Action | Ghrelin receptor (GHS-R1a) agonist | Growth Hormone-Releasing Hormone (GHRH) receptor agonist |
| Primary Effect | Potent, pulsatile release of Growth Hormone (GH) | Stimulates natural, pulsatile GH synthesis and release |
| Potency | Considered more potent in stimulating acute GH release | Less potent than this compound in inducing peak GH levels |
| Signaling Pathways | Activates Gq/11, leading to increased intracellular calcium and protein kinase C (PKC) activation. Also stimulates the cAMP/PKA pathway. | Activates Gs protein, leading to increased adenylyl cyclase activity and cyclic AMP (cAMP) production. |
| Administration | Subcutaneous, intravenous, oral, or intranasal | Subcutaneous or intravenous |
| Half-life | Approximately 25-55 minutes | Approximately 10-20 minutes |
In-Depth Analysis
Mechanism of Action and Signaling Pathways
This compound and Sermorelin stimulate the release of growth hormone from the pituitary gland through distinct pathways, a fundamental difference that dictates their physiological effects.
This compound (GHRP-2) is a synthetic peptide that mimics the action of ghrelin, the endogenous "hunger hormone".[1] It binds to the growth hormone secretagogue receptor type 1a (GHS-R1a), which is predominantly expressed in the hypothalamus and pituitary gland.[2][3] This binding initiates a cascade of intracellular events. Primarily, it activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), both of which are crucial for the exocytosis of GH-containing vesicles.[1] this compound also stimulates the cAMP/PKA pathway.[1] Furthermore, this compound acts on the hypothalamus to increase the secretion of GHRH and suppress the release of somatostatin, a hormone that inhibits GH secretion.[1] This dual action of directly stimulating the pituitary and modulating hypothalamic hormones makes this compound a potent GH secretagogue.[1]
Sermorelin , on the other hand, is a synthetic analog of the first 29 amino acids of the endogenous growth hormone-releasing hormone (GHRH).[4][5] It acts by binding to the GHRH receptor on the surface of somatotroph cells in the anterior pituitary gland.[4] This interaction activates the Gs alpha subunit of the G protein complex, which in turn stimulates adenylyl cyclase.[4] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to an influx of calcium ions and ultimately stimulating the synthesis and pulsatile release of GH.[4] Importantly, Sermorelin's action is subject to the body's natural negative feedback mechanisms, primarily through somatostatin, which helps to maintain physiological release patterns and reduces the risk of excessive GH levels.[6]
Comparative Efficacy: Quantitative Data
Direct head-to-head clinical trials providing a comprehensive quantitative comparison of this compound and Sermorelin are limited. However, data from studies comparing GHRP-2 (this compound) with GHRH (of which Sermorelin is a functional analog) provide valuable insights into their relative potencies.
One study in young and older men demonstrated that GHRP-2 is a more potent stimulator of GH secretion than GHRH.[4] The fold-increase in peak GH concentration was significantly higher with GHRP-2 across both age groups.[4] Furthermore, co-administration of GHRH and GHRP-2 has been shown to have a synergistic effect, resulting in a greater GH release than either agent alone.[4]
| Parameter | This compound (GHRP-2) | GHRH (Sermorelin Analog) | Combined GHRH + GHRP-2 |
| Peak GH Concentration (Fold Increase vs. Baseline) | |||
| Young Men | 181-fold | 90-fold | Not directly compared in the same manner |
| Older Men | 130-fold | 50-fold | Not directly compared in the same manner |
| Pulsatile GH Secretion (Fold Increase vs. Control) | 47-fold | 20-fold | 54-fold |
Note: Data is compiled from a study by Veldhuis et al. and may not represent a direct head-to-head comparison under identical conditions.[4]
Experimental Protocols
The following are representative experimental protocols for the administration of this compound and Sermorelin in a clinical research setting to assess their effects on growth hormone secretion.
Protocol 1: Assessment of GH Response to a Single Intravenous Bolus
Methodology:
-
Subject Preparation: Healthy volunteers or patients with suspected growth hormone deficiency are recruited. Subjects are required to fast overnight for at least 8 hours prior to the study. An intravenous cannula is inserted into a forearm vein for blood sampling and drug administration.
-
Baseline Sampling: Two baseline blood samples are collected at -30 and 0 minutes before the administration of the secretagogue.
-
Drug Administration: At time 0, a single intravenous bolus of either this compound (typically 1 µg/kg) or Sermorelin (typically 1 µg/kg) is administered.[7]
-
Post-administration Sampling: Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after administration.
-
Sample Processing and Analysis: Blood samples are centrifuged, and serum is stored at -20°C or lower until analysis. Serum GH concentrations are measured using a validated immunoassay.
-
Data Analysis: The peak GH concentration and the area under the curve (AUC) for GH release are calculated for each subject to determine the response to the secretagogue.
Protocol 2: Assessment of GH Response to Subcutaneous Administration
Methodology:
-
Subject Preparation: Similar to the intravenous protocol, subjects fast overnight.
-
Drug Administration: A subcutaneous injection of this compound (typically 100-300 mcg) or Sermorelin (typically 200-500 mcg) is administered, often in the evening to coincide with the natural nocturnal GH pulse.[2][8]
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) for a period of 2 to 4 hours post-injection to characterize the GH pulsatile release.
-
Sample Processing and Analysis: Serum GH concentrations are determined as described in the intravenous protocol.
-
Data Analysis: Analysis focuses on the amplitude and frequency of GH pulses, in addition to peak GH and AUC.
Conclusion
This compound and Sermorelin are both effective at stimulating growth hormone release but through different mechanisms of action, resulting in varied potency and physiological responses. This compound, a ghrelin mimetic, demonstrates a higher potency in eliciting peak GH release. Sermorelin, a GHRH analog, promotes GH synthesis and release in a manner that more closely mimics the body's natural pulsatile patterns and is subject to physiological feedback loops. The choice between these two secretagogues in a research or therapeutic context will depend on the desired outcome, whether it be a potent, acute increase in GH or a more physiological, sustained enhancement of the GH axis. Further direct comparative studies are warranted to fully elucidate their relative efficacy and safety profiles in various populations.
References
- 1. Sermorelin Peptide: Guide for Practitioners and Patients [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of GHRP-2 and Hexarelin, Two Synthetic GH-Releasing Peptides, on GH, Prolactin, ACTH and Cortisol Levels in Man. Comparison with the Effects of GHRH, TRH and hCRH | Semantic Scholar [semanticscholar.org]
- 4. peptidedosages.com [peptidedosages.com]
- 5. researchgate.net [researchgate.net]
- 6. Sermorelin Dosage: Everything You Need to Know [thinworks.com]
- 7. Sermorelin: a review of its use in the diagnosis and treatment of children with idiopathic growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of growth hormone-releasing peptide-2 (GHRP-2) and GH-releasing hormone (GHRH) on the the cAMP levels and GH release from cultured acromegalic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Pralmorelin's Receptor Cross-Reactivity: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Pralmorelin's (GHRP-2) cross-reactivity with other secretagogue receptors, supported by available experimental data. This compound is a potent synthetic agonist of the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor, playing a crucial role in stimulating growth hormone (GH) release. [1][2][3] Understanding its selectivity is paramount for accurate experimental design and therapeutic development.
Executive Summary
This compound demonstrates high selectivity for the growth hormone secretagogue receptor (GHSR1a). While direct quantitative data on this compound's cross-reactivity with a broad panel of other secretagogue receptors is limited in publicly available literature, studies on closely related ghrelin receptor agonists, including the endogenous ligand ghrelin and the synthetic peptide GHRP-6, indicate a low potential for significant off-target interactions, particularly with the motilin receptor. The structural similarity between the ghrelin and motilin receptors has prompted investigation into potential cross-reactivity; however, functional binding appears to be minimal. For other secretagogue receptors such as the neuromedin U, neurotensin, and somatostatin receptors, there is no significant evidence to suggest cross-reactivity with this compound.
Receptor Binding Affinity: A Comparative Overview
The following table summarizes the available binding affinity data for this compound and related compounds at the GHSR1a and the motilin receptor. It is important to note the absence of direct binding data for this compound at the motilin receptor; the data for GHRP-6, a structurally similar peptide, is provided as a surrogate.
| Compound | Receptor | Species | Assay Type | Binding Affinity (pKd) | Reference |
| This compound (GHRP-2) | GHSR1a | --- | --- | High Affinity (qualitative) | [1] |
| GHRP-6 | Motilin Receptor | Rabbit | Radioligand Binding | 5.54 ± 0.08 | [4] |
| Ghrelin | Motilin Receptor | Rabbit | Radioligand Binding | 4.23 ± 0.07 | [4] |
| Motilin | Motilin Receptor | Rabbit | Radioligand Binding | 9.13 ± 0.03 | [4] |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. The data for GHRP-6 and ghrelin at the motilin receptor suggest a significantly lower affinity compared to motilin's affinity for its own receptor, indicating weak interaction.
Functional Activity at Secretagogue Receptors
| Compound | Receptor | Effect | Observation | Reference |
| This compound (GHRP-2) | GHSR1a | Agonist | Potent stimulation of GH release. | [1][2] |
| GHRP-6 | Motilin Receptor | Partial Agonist (Neuronal) | Enhances neural contractile responses, partially via the motilin receptor on noncholinergic nerves. | [4] |
| Ghrelin | Motilin Receptor | No significant interaction | Does not readily bind to or activate the motilin receptor. | [4][5] |
Signaling Pathways and Experimental Workflows
To understand how this compound's activity is assessed, the following diagrams illustrate the primary signaling pathway of its target receptor, GHSR1a, and a typical experimental workflow for evaluating receptor cross-reactivity.
Experimental Protocols
The following are generalized protocols for the key experiments used to assess the cross-reactivity of ligands like this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor with high affinity.
1. Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to bind to the receptor.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (inhibition constant), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor by detecting changes in intracellular calcium concentration.
1. Cell Culture and Dye Loading:
-
Cells stably or transiently expressing the receptor of interest are seeded in a 96-well plate and cultured.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye can cross the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.
2. Compound Addition and Signal Detection:
-
The cell plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
Varying concentrations of the test compound (this compound) are automatically injected into the wells.
-
The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
3. Data Analysis:
-
The change in fluorescence (peak response or area under the curve) is plotted against the log concentration of the test compound.
-
For agonists, an EC50 value (the concentration that produces 50% of the maximal response) is determined to quantify the compound's potency.
-
For antagonists, the assay is performed in the presence of a known agonist, and the IC50 value is determined based on the inhibition of the agonist's response.
Conclusion
The available evidence strongly suggests that this compound is a highly selective agonist for the GHSR1a. While direct quantitative cross-reactivity data across a wide range of secretagogue receptors is not extensively documented, studies on the closely related motilin receptor using ghrelin and GHRP-6 indicate a very low likelihood of significant off-target binding and functional activity. For other secretagogue receptors, a lack of reported interactions in the scientific literature further supports this compound's selectivity. Researchers utilizing this compound can therefore have a high degree of confidence in its specificity for the ghrelin receptor in their experimental models. However, as with any potent biological molecule, it is always prudent to consider and, where possible, control for potential off-target effects in sensitive experimental systems.
References
- 1. This compound (GHRP-2) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Interaction of the growth hormone-releasing peptides ghrelin and growth hormone-releasing peptide-6 with the motilin receptor in the rabbit gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating Pralmorelin's Binding Affinity to the Ghrelin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pralmorelin's interaction with the ghrelin receptor (GHSR), a G protein-coupled receptor (GPCR), against other synthetic agonists. This compound (also known as GHRP-2) is a synthetic peptide that mimics the action of ghrelin, the endogenous "hunger hormone," to stimulate the release of growth hormone (GH).[1][2] Understanding its binding affinity is crucial for research into growth hormone deficiencies and metabolic disorders. This document outlines the experimental data on this compound and comparable agonists, details the methodologies for validation, and illustrates the key cellular pathways involved.
Comparative Binding Affinity and Functional Potency
While this compound is widely characterized as a potent, high-affinity agonist of the ghrelin receptor, specific quantitative binding affinity values (Kᵢ or IC₅₀) are not consistently available in publicly accessible literature.[1] However, its functional potency in stimulating growth hormone release has been quantified and can be compared with other ghrelin receptor agonists. The following table summarizes the available binding and functional data for this compound and selected alternatives.
| Compound | Type | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀ for GH Release) | Cell Line/System |
| This compound (GHRP-2) | Peptide Agonist | High Affinity (Specific value not readily available) | 0.6 nmol/kg (in vivo, swine) | Swine |
| Anamorelin | Non-peptide Agonist | 0.70 nM | 1.5 nM | Rat pituitary cells |
| Tabimorelin | Non-peptide Agonist | 0.70 nM | 18 nM | Rat pituitary cells |
| Ipamorelin | Peptide Agonist | Not specified | 1.3 nmol/l | Primary rat pituitary cells |
| Macimorelin | Non-peptide Agonist | Similar to endogenous ghrelin | Not specified | Pituitary and hypothalamic extracts |
Note: The presented data is compiled from various preclinical studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols: Validating Binding Affinity
The binding affinity of a compound like this compound to the ghrelin receptor is typically determined using a competitive radioligand binding assay. This in vitro method quantifies the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
1. Materials and Reagents:
- Cell Membranes: Membranes prepared from a cell line stably expressing the human ghrelin receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity radiolabeled ghrelin receptor ligand (e.g., [¹²⁵I]-Ghrelin or [³⁵S]-MK-0677).
- Test Compound: this compound or other agonist of interest.
- Non-specific Binding Control: A high concentration of an unlabeled, high-affinity ghrelin receptor ligand (e.g., 1 µM unlabeled ghrelin).
- Assay Buffer: Typically contains Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
- Wash Buffer: Ice-cold buffer to terminate the binding reaction.
- Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
- Scintillation Counter: For detection of radioactivity.
2. Procedure:
- Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
- Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
- Total Binding: Add radioligand and assay buffer.
- Non-specific Binding: Add radioligand and a saturating concentration of the non-specific binding control.
- Competitive Binding: Add radioligand and serial dilutions of the test compound (this compound).
- Incubation: Initiate the binding reaction by adding the diluted cell membrane preparation to all wells. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to allow the binding to reach equilibrium.
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
- Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
- Calculate Kᵢ: Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating this compound's binding and its subsequent cellular action, the following diagrams illustrate the experimental workflow and the ghrelin receptor's signaling pathway.
References
Reproducibility of Pralmorelin's Orexigenic Effects in Rats: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reproducibility and efficacy of pralmorelin (GHRP-2) in stimulating food intake in rat models. This document contrasts this compound with other ghrelin receptor agonists, presenting supporting experimental data, detailed protocols, and visualizations of key biological pathways and workflows.
Introduction
This compound, a synthetic peptide also known as Growth Hormone Releasing Peptide-2 (GHRP-2), is a potent agonist of the ghrelin receptor (GHSR-1a).[1] Like the endogenous ligand ghrelin, this compound stimulates the release of growth hormone and potently increases appetite.[1][2] The consistency of its effect on food intake is a critical factor for its use in preclinical research. This guide examines the available data on the reproducibility of this compound's orexigenic effects and compares its performance with the alternative ghrelin receptor agonist, anamorelin.
Comparative Analysis of Food Intake
The orexigenic effects of ghrelin and its agonists are well-documented in rodent models. While direct studies on the reproducibility of this compound's effects are limited, the consistent dose-dependent increase in food intake observed across various studies using ghrelin and its mimetics suggests a reliable and reproducible outcome.
Anamorelin, another potent, orally active ghrelin receptor agonist, has been extensively studied for its effects on food intake and body weight in rats. These studies provide a strong basis for comparison with this compound.
| Compound | Species/Strain | Dose | Route of Administration | Observation Period | Change in Food Intake | Reference |
| Anamorelin | Rat | 3 mg/kg/day | Oral | 6 days | Significant, dose-dependent increase | [3][4] |
| Rat | 10 mg/kg/day | Oral | 6 days | Significant, dose-dependent increase | [3][4] | |
| Rat | 30 mg/kg/day | Oral | 6 days | Significant, dose-dependent increase | [3][4] | |
| Ghrelin | Rat (aged) | 10 nmol/kg | Intravenous | 2 hours | Significant increase | [5] |
| Ghrelin | Rat (uremic) | 30 nmol | Intraperitoneal | 2 hours | Significant increase (1.3 +/- 0.2 g vs 0.5 +/- 0.2 g for saline) | [6] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are standard protocols for the administration of ghrelin receptor agonists and the subsequent measurement of food intake in rats.
Protocol 1: Oral Gavage Administration of Anamorelin
This protocol is adapted from preclinical studies evaluating anamorelin's effect on food intake in rats.[7][8]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: Appropriate for the study design (e.g., 8-12 weeks old).
-
Housing: Individually housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water, unless fasting is required.
2. Drug Preparation:
-
Compound: Anamorelin HCl.
-
Vehicle: Sterile water or 0.9% saline.
-
Preparation: Calculate the required amount of anamorelin based on the mean body weight of the rats and the desired dose (e.g., 3, 10, or 30 mg/kg). Dissolve the powder in the vehicle to the final concentration. Ensure complete dissolution.
3. Administration:
-
Route: Oral gavage.
-
Volume: Typically 5-10 mL/kg body weight.
-
Procedure:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.
-
Insert the gavage tube into the esophagus and gently advance it into the stomach.
-
Administer the prepared anamorelin solution.
-
Carefully remove the gavage tube.
-
Return the rat to its cage.
-
4. Food Intake Measurement:
-
Method: Automated feed intake monitoring systems or manual measurement by weighing the food hopper at regular intervals.
-
Procedure:
-
Weigh the provided food before and after the measurement period.
-
Account for any spillage by placing a collection tray under the cage.
-
Calculate the net food intake by subtracting the final weight (including spillage) from the initial weight.
-
Measurements are typically taken at 1, 2, 4, 6, and 24 hours post-administration.
-
Protocol 2: Intraperitoneal Injection of this compound (GHRP-2)
This protocol is based on studies investigating the effects of peripherally administered ghrelin agonists.
1. Animal Model:
-
As described in Protocol 1.
2. Drug Preparation:
-
Compound: this compound (GHRP-2).
-
Vehicle: Sterile 0.9% saline.
-
Preparation: Dissolve this compound in saline to the desired concentration.
3. Administration:
-
Route: Intraperitoneal (IP) injection.
-
Volume: Typically 1 mL/kg body weight.
-
Procedure:
-
Gently restrain the rat to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution.
-
Withdraw the needle and return the rat to its cage.
-
4. Food Intake Measurement:
-
As described in Protocol 1.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental design, the following diagrams are provided.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. research.fsu.edu [research.fsu.edu]
- 4. diva-portal.org [diva-portal.org]
- 5. Acute ghrelin changes food preference from a high‐fat diet to chow during binge‐like eating in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of ghrelin to young uraemic rats increases food intake transiently, stimulates growth hormone secretion and does not improve longitudinal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pralmorelin's Therapeutic Potential: A Comparative Analysis of Efficacy in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
Pralmorelin (GHRP-2), a potent growth hormone secretagogue, has demonstrated significant therapeutic promise in a variety of preclinical animal models of diseases characterized by catabolic states and tissue wasting. By mimicking the action of endogenous ghrelin, this compound stimulates the release of growth hormone (GH), a key regulator of growth and metabolism. This guide provides an objective comparison of this compound's efficacy across different disease models, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental application.
Quantitative Efficacy of this compound and Ghrelin Agonists
The following tables summarize the key quantitative findings from studies evaluating this compound (GHRP-2) and other ghrelin receptor agonists in various animal models.
| Disease Model | Animal Model | Treatment | Key Efficacy Endpoints | Results | Reference |
| Cancer Cachexia | Colon 26-bearing Mice | This compound (GHRP-2) | Cumulative Food Intake | Increased vs. vehicle controls.[1] | [1] |
| Body Weight | Reversed reduction caused by 5-FU chemotherapy.[1] | [1] | |||
| Median Survival | No significant improvement (18 vs. 15.5 days).[1] | [1] | |||
| Chronic Kidney Disease (CKD) | Nephrectomized Rats | Ghrelin Agonist (BIM-28125) | Lean Body Mass Accrual | +28.96% vs. +2.79% in saline-treated CKD rats.[2] | [2] |
| Ghrelin Agonist (BIM-28131) | Lean Body Mass Accrual | +23.62% vs. +2.79% in saline-treated CKD rats.[2] | [2] | ||
| Chronic Heart Failure (CHF) | Aortic-banded Rats | This compound (GHRP-2) | Left Ventricular Ejection Fraction | Significantly improved vs. saline-treated CHF rats.[3] | [3] |
| Left Ventricular End-Diastolic Pressure | Significantly decreased vs. saline-treated CHF rats.[3] | [3] | |||
| Body Weight | Significantly increased , alleviating cachexia.[3] | [3] | |||
| Burn Injury-induced Muscle Wasting | Rats with Thermal Injury | This compound (GHRP-2) | MuRF-1 and MAFbx mRNA Expression | Attenuated the burn-induced increase in these E3 ubiquitin ligases.[4] | [4] |
| Myofibrillar Protein Breakdown | Attenuated the burn-induced increase.[4] | [4] |
Signaling Pathway of this compound
This compound exerts its effects primarily by acting as an agonist on the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[5][6] This G-protein coupled receptor is predominantly expressed in the hypothalamus and pituitary gland.[5] Upon binding, this compound activates intracellular signaling cascades, leading to the stimulation of growth hormone secretion.
Caption: this compound's primary signaling cascade in pituitary somatotrophs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for some of the key studies cited.
Chronic Heart Failure in Rats
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Disease Induction: Chronic heart failure (CHF) was induced by abdominal aortic banding.[3]
-
Treatment Groups: Nine weeks after CHF induction, rats were divided into groups receiving subcutaneous injections of either saline or one of four growth hormone-releasing peptides (GHRP-1, GHRP-2, GHRP-6, or hexarelin) at a dose of 100 µg/kg, twice daily for three weeks.[3]
-
Key Measurements: Cardiac function was assessed using echocardiography and cardiac catheterization. Body weight and tibial length were measured to evaluate cachexia. Plasma levels of various hormones, including catecholamines and angiotensin II, were determined. Cardiomyocyte apoptosis was also analyzed.[3]
Cancer Anorexia-Cachexia in Mice
-
Animal Model: Male CD2F1 mice.[1]
-
Disease Induction: Mice were inoculated with colon 26 adenocarcinoma cells to induce cancer cachexia.[1]
-
Treatment Groups: In the acute experiment, tumor-bearing mice were treated with 5-fluorouracil (5-FU) with or without a single injection of this compound (GHRP-2). In the chronic experiment, mice received daily injections of GHRP-2.[1]
-
Key Measurements: Food intake and body weight were monitored daily. Survival was also recorded.[1]
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of disease.
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion
The available preclinical data strongly suggest that this compound and other ghrelin receptor agonists hold considerable potential for the treatment of various diseases associated with cachexia and muscle wasting. In animal models of cancer cachexia, chronic kidney disease, and chronic heart failure, this compound has been shown to improve key clinical indicators, including food intake, lean body mass, and cardiac function. Its mechanism of action, centered on the stimulation of the GHS-R1a and subsequent growth hormone release, provides a solid rationale for its therapeutic application in these conditions. Further research, particularly in models of age-related sarcopenia, is warranted to fully elucidate the therapeutic scope of this promising compound.
References
- 1. Growth hormone releasing peptide 2 reverses anorexia associated with chemotherapy with 5-fluorouracil in colon cancer cell-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin Treatment of Chronic Kidney Disease: Improvements in Lean Body Mass and Cytokine Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ghrelin receptor agonist, GHRP-2, attenuates burn injury-induced MuRF-1 and MAFbx expression and muscle proteolysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Expression of the growth hormone secretagogue receptor 1a (GHS‐R1a) in the brain - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Ghrelin Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
Synthetic ghrelin analogs represent a promising class of therapeutic agents that mimic the action of endogenous ghrelin, the "hunger hormone." These molecules are primarily agonists of the growth hormone secretagogue receptor (GHS-R1a), playing a crucial role in regulating appetite, metabolism, and growth hormone secretion.[1][2] Their therapeutic potential is being explored in various conditions, including cancer cachexia, growth hormone deficiency, and gastroparesis.[3][4] This guide provides an objective, data-driven comparison of three prominent synthetic ghrelin analogs in research: Anamorelin, Ipamorelin, and Macimorelin.
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
Anamorelin, Ipamorelin, and Macimorelin all exert their effects by binding to and activating the GHS-R1a, a G protein-coupled receptor.[1] This activation initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key step in stimulating the secretion of growth hormone from the pituitary gland. In the hypothalamus, activation of GHS-R1a stimulates neurons that co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), leading to an orexigenic (appetite-stimulating) effect.[2]
Head-to-Head Comparison of Preclinical and Clinical Data
Direct head-to-head clinical trials comparing Anamorelin, Ipamorelin, and Macimorelin are limited. The following tables summarize available quantitative data from separate preclinical and clinical studies to facilitate a comparative analysis.
Table 1: In Vitro Receptor Activity
| Parameter | Anamorelin | Ipamorelin | Macimorelin | Ghrelin (Endogenous) | Cell Line | Reference |
| Binding Affinity (Ki) | 0.70 nM | N/A | Similar to Ghrelin | 0.58 nM | HEK293 | [5] |
| Agonist Activity (EC50) | 0.74 nM | 1.3 ± 0.4 nM | N/A | 0.67 nM | HEK293 / Primary Rat Pituitary Cells | [5][6] |
Table 2: Preclinical Efficacy in Animal Models
| Parameter | Anamorelin | Ipamorelin | Macimorelin | Animal Model | Reference |
| GH Release | Significant increase | Potency and efficacy comparable to GHRP-6 | N/A | Rats, Pigs | [5][6] |
| Food Intake & Body Weight | Significant, dose-dependent increase | Pronounced, dose-dependent increase in body weight | N/A | Rats, Mice | [5][7] |
| Selectivity | N/A | No significant effect on ACTH or cortisol | N/A | Swine | [6][8] |
Table 3: Clinical Efficacy and Safety Overview
| Parameter | Anamorelin | Ipamorelin | Macimorelin |
| Primary Indication Studied | Cancer Anorexia-Cachexia[1][9] | Postoperative Ileus (Phase II, development appears halted)[10] | Diagnosis of Adult Growth Hormone Deficiency (AGHD)[1] |
| Administration Route | Oral[1] | Intravenous/Subcutaneous[10] | Oral[1] |
| Key Efficacy Findings | ROMANA 1 & 2 Trials (NSCLC with cachexia): - Significantly increased lean body mass (LBM) vs. placebo (e.g., ROMANA 1: +1.10 kg vs. -0.44 kg).[1] - Significantly increased total body weight vs. placebo (e.g., ROMANA 1: +2.2 kg vs. +0.14 kg).[11] - No significant improvement in handgrip strength.[1] | Phase II (Postoperative Ileus): - Did not meet primary efficacy endpoint. | AGHD Diagnostic Trials: - High sensitivity and specificity for diagnosing AGHD compared to insulin tolerance test (ITT).[12] - A GH cutoff of 5.1 ng/mL provides a good balance of sensitivity (92%) and specificity (96%).[12] |
| Common Adverse Events | Hyperglycemia, nausea, diabetes.[9] | N/A (Limited recent clinical data) | Headache, dizziness, fatigue, nausea, diarrhea.[12] |
| Regulatory Status | Approved in Japan for cancer cachexia. Not FDA-approved.[13] | Not approved for clinical use.[8] | FDA-approved for the diagnosis of AGHD.[1] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of research findings. Below are outlines of key experimental protocols used in the assessment of synthetic ghrelin analogs.
Radioligand Binding Assay for GHS-R1a
This assay determines the binding affinity (Ki) of a test compound for the GHS-R1a.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human GHS-R1a are cultured. The cells are harvested, and the cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ghrelin analog (e.g., [¹²⁵I]-His⁹-ghrelin) and varying concentrations of the unlabeled test compound (e.g., Anamorelin).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro GH Release Assay
This assay measures the potency (EC50) of a ghrelin analog in stimulating growth hormone release from pituitary cells.
-
Cell Preparation: Primary pituitary cells are isolated from rats and cultured.
-
Stimulation: The cells are incubated with various concentrations of the synthetic ghrelin analog.
-
GH Measurement: The concentration of growth hormone in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the analog that produces 50% of the maximal response) is calculated.
Summary and Conclusion
Anamorelin, Ipamorelin, and Macimorelin are all potent synthetic ghrelin analogs with distinct profiles and stages of development.
-
Anamorelin is the most clinically advanced for a therapeutic indication, having demonstrated significant efficacy in increasing lean body mass and body weight in patients with cancer cachexia.[1][11] Its oral bioavailability is a key advantage for chronic administration.[1]
-
Ipamorelin has shown high selectivity for growth hormone release without significantly affecting other hormones like ACTH and cortisol in preclinical studies, which could translate to a favorable safety profile.[6][8] However, its clinical development appears to have stalled, and it is not approved for any indication.[8]
-
Macimorelin is well-established as a diagnostic agent for adult growth hormone deficiency, with proven accuracy and a good safety profile in this setting.[1][12] Its development for therapeutic indications such as cancer cachexia is in earlier stages.[1]
For researchers and drug development professionals, the choice of a synthetic ghrelin analog will depend on the specific research question or therapeutic target. Anamorelin provides a benchmark for efficacy in cachexia, while Macimorelin offers a well-characterized safety profile in a diagnostic context. Ipamorelin, though less developed clinically, remains a valuable tool for preclinical research due to its high selectivity. Future head-to-head studies are needed to provide a more definitive comparative assessment of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ghrelin Receptor Ligands Reaching Clinical Trials: From Peptides to Peptidomimetics; from Agonists to Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ipamorelin, a new growth-hormone-releasing peptide, induces longitudinal bone growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Anamorelin hydrochloride for the treatment of cancer-anorexia-cachexia (CACS) in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pilot clinical trial of macimorelin to assess safety and efficacy in patients with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Downstream Signaling of Pralmorelin and Other Ghrelin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling cascade initiated by Pralmorelin (GHRP-2), a synthetic growth hormone secretagogue. We will delve into its molecular mechanism, compare its functional potency with the endogenous ligand Ghrelin and other synthetic agonists, and provide detailed experimental protocols for validating these pathways.
Mechanism of Action: The GHSR-1a Signaling Cascade
This compound is a synthetic peptide that functions as a potent agonist for the Growth Hormone Secretagogue Receptor 1a (GHSR-1a), commonly known as the ghrelin receptor.[1][2] This receptor is a G-protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus.[3] The binding of this compound mimics the action of the endogenous hormone ghrelin, initiating a complex intracellular signaling cascade that culminates in the potent stimulation of growth hormone (GH) secretion.[4][5]
The primary signaling pathway activated by this compound is mediated by the Gαq/11 subunit of the G-protein complex. This activation leads to a series of downstream events:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7]
-
Protein Kinase Activation: The combined increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).
-
Growth Hormone Exocytosis: This cascade, particularly the surge in intracellular calcium, is a critical step for the exocytosis of vesicles containing stored GH from somatotroph cells in the pituitary gland.
In addition to this primary pathway, GHSR-1a activation can also engage other signaling arms, including the cAMP/PKA and MAPK/ERK pathways, which can influence longer-term effects such as the transcription of the GH gene.[3][6]
Comparative Analysis of GHSR-1a Agonists
The efficacy of this compound can be benchmarked against the endogenous ligand, Ghrelin, and other synthetic agonists that target the same receptor. The following table summarizes key quantitative parameters from in vitro assays, including receptor binding affinity (Ki) and functional potency (EC50) for downstream signaling events like calcium mobilization or GH release.
| Compound | Type | Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Cell Line / Assay System |
| This compound (GHRP-2) | Synthetic Peptide | Data not readily available | Data not readily available | - |
| Ghrelin | Endogenous Peptide | 0.58 nM | 0.67 nM (Ca²+ Mobilization) | HEK293 / FLIPR Assay |
| Anamorelin | Synthetic Small Molecule | 0.70 nM | 0.74 nM (Ca²+ Mobilization) | HEK293 / FLIPR Assay |
| Ibutamoren (MK-677) | Synthetic Small Molecule | ~7.24 nM (from pKi = 8.14)[1][2] | 1.3 nM (GH Release)[1][2] | Rat Pituitary Cells |
Note: Ki and EC50 values can vary based on the specific cell line, radioligand, and assay conditions used. The data presented are for comparative purposes.
Experimental Protocols
Reproducible and robust experimental data are crucial for comparing the activity of different compounds. Below are detailed methodologies for key in vitro assays used to characterize GHSR-1a agonists.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the GHSR-1a receptor.
-
Cell Membrane Preparation:
-
Culture HEK293 cells stably expressing human GHSR-1a.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (e.g., 20 µg protein/well), a fixed concentration of a radiolabeled GHSR-1a ligand (e.g., [¹²⁵I]-Ghrelin), and serial dilutions of the unlabeled test compound (e.g., this compound).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the potency (EC50) of an agonist by detecting the transient increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing GHSR-1a into a black, clear-bottom 96- or 384-well plate and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8) and Pluronic F-127 in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid can be included to prevent dye leakage.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.
-
Record a baseline fluorescence reading for 10-20 seconds (Excitation: ~490 nm, Emission: ~525 nm).
-
Inject serial dilutions of the test compound into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of the agonist.
-
Use a sigmoidal dose-response model to calculate the EC50 value.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. peptibase.com [peptibase.com]
- 3. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth hormone releasing peptide-2 (GHRP-2), like ghrelin, increases food intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. particlepeptides.com [particlepeptides.com]
- 7. This compound (GHRP-2) [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Pralmorelin Disposal
For researchers, scientists, and drug development professionals, the meticulous management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of pralmorelin (also known as GHRP-2), a synthetic peptide and growth hormone secretagogue. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound and its associated waste.
-
Gloves: Wear chemical-resistant gloves (nitrile is a standard).
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.
All handling of this compound should be conducted in a designated and well-ventilated laboratory area to minimize the risk of inhalation or accidental exposure.[1]
Core Disposal Principles
The fundamental principle for the disposal of any laboratory chemical, including this compound, is strict adherence to local, state, and federal regulations.[1][2] Research peptides are typically managed as chemical waste.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities.[1][2]
| Waste Type | Recommended Disposal Container | Key Labeling Information | Disposal Notes |
| Unused/Expired this compound | Designated, leak-proof, and clearly labeled hazardous chemical waste container. | "Hazardous Waste," "this compound," Accumulation Start Date. | Never dispose of in regular trash or down the drain.[1] |
| Liquid this compound Waste | Designated, leak-proof, and clearly labeled hazardous liquid chemical waste container. | "Hazardous Waste," "Aqueous this compound Waste," Accumulation Start Date. | Do not pour solutions down the sink.[3] Some institutional protocols may allow for chemical inactivation prior to disposal; consult your EHS department.[2][4] |
| Contaminated Solid Waste | Designated chemical or biohazardous waste bags/containers. | "Chemical Waste" or "Biohazardous Waste," Contents ("Contaminated with this compound"). | Includes gloves, pipette tips, vials, and other contaminated labware.[2][3] |
| Empty this compound Vials | Regular laboratory glass or plastic waste (pending institutional policy). | Deface original label. | Vials should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as chemical waste.[2] |
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (lyophilized powder or reconstituted solution) and the specific guidelines of your institution.
1. Waste Segregation and Collection:
-
Solid this compound Waste: Carefully transfer any unused or expired lyophilized this compound powder into a designated hazardous waste container.[5] Avoid generating dust during this process.
-
Liquid this compound Waste: Collect all solutions containing this compound in a designated, leak-proof container for hazardous liquid waste.[6]
-
Contaminated Labware: Place all contaminated items, such as pipette tips, vials, and gloves, into a designated chemical or biohazardous waste container.[2][3]
2. Chemical Inactivation (If Permitted by Institutional EHS):
For liquid peptide waste, chemical inactivation may be an option to degrade the peptide before disposal. This must be performed in a designated chemical fume hood.
-
Acid/Base Hydrolysis:
-
Slowly add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Allow the mixture to react for a minimum of 24 hours to ensure complete degradation.
-
Neutralize the solution to a pH between 6.0 and 8.0.
-
Collect the neutralized waste in a labeled hazardous waste container.[4]
-
-
Oxidation with Bleach:
-
Add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10.
-
Let the mixture stand for a minimum of 30 minutes.
-
Dispose of the treated solution as chemical waste according to your institution's guidelines.[2]
-
3. Container Management and Labeling:
-
All waste containers must be in good condition, chemically compatible with the waste, and have a secure, leak-proof closure.
-
Label all containers clearly with "Hazardous Waste," the chemical name ("this compound" or "this compound-contaminated waste"), and the date accumulation began.[4]
4. Storage and Final Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area.
-
Arrange for the pickup and disposal of the waste through your institution's EHS department or a licensed hazardous waste contractor.[1][4]
Caption: this compound Disposal Workflow.
By adhering to these detailed procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
Essential Safety and Handling Guide for Pralmorelin (GHRP-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for Pralmorelin, also known as Growth Hormone Releasing Peptide-2 (GHRP-2). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure to this compound. Although this compound is not classified as a hazardous drug, good laboratory practice dictates the use of PPE when handling any peptide.
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A clean, buttoned laboratory coat should be worn at all times. |
| Eye Protection | Safety Glasses with Side Shields | Protects against splashes of reconstituted peptide solution. |
| Respiratory Protection | Not generally required | Use a fit-tested N95 respirator if there is a risk of aerosolization of the lyophilized powder, for example, during a large spill. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound in a laboratory setting.
-
Lyophilized Powder: Upon receipt, inspect the vial for damage. Store lyophilized this compound in a freezer at or below -20°C for long-term storage. For short-term storage (up to 3 weeks), it can be kept at room temperature.
-
Reconstituted Solution: Once reconstituted, store the solution at 2-8°C and use within 2-7 days. For longer-term storage, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA), aliquot the solution, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture contamination.
-
It is recommended to reconstitute the lyophilized peptide in sterile, 18MΩ-cm H2O to a concentration of not less than 100µg/mL.
-
Perform all handling, including reconstitution and aliquoting, in a clean, designated laboratory area.
-
Use sterile syringes and needles for reconstitution and administration.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Disposal Plan
All peptide waste must be treated as chemical waste and disposed of according to institutional and local regulations. Never dispose of peptide solutions down the drain.[1]
-
Solid Waste: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled chemical waste container.[1][2]
-
Liquid Waste: Unused or expired this compound solutions should be collected in a sealed and clearly labeled hazardous chemical waste container.[1][2]
-
Sharps: Needles and syringes used for reconstitution or administration must be disposed of in a designated sharps container.
-
Decontamination: After handling, decontaminate the work surface with an appropriate laboratory disinfectant.
Caption: Workflow for the proper disposal of laboratory this compound waste.
Quantitative Data
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Species/System | Reference |
| EC50 for Growth Hormone Release | 1.09 ng/mL | Children with short stature (in vivo) | [3] |
| Peak Plasma GH Concentration Time | 30-60 minutes post-injection | Humans | [4] |
| Pharmacokinetics | Biexponential decline | Rats (intravenous administration) | [5] |
| Biliary Excretion | ~80% of dose recovered in 1 hour | Rats (intravenous administration) | [5] |
Experimental Protocols
-
Warm the Vial: Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Add Solvent: Using a sterile syringe, add the calculated volume of sterile water or other appropriate solvent to the vial. Aim for a concentration of at least 100 µg/mL.
-
Dissolve: Gently swirl or roll the vial to dissolve the peptide. Avoid vigorous shaking.
-
Storage: Use the reconstituted solution immediately or store it as recommended in the "Receiving and Storage" section.
This is a generalized protocol and should be adapted and approved by the relevant institutional animal care and use committee.
-
Animal Model: Use male Sprague-Dawley rats.
-
Acclimation: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound intravenously at a dose of 3 mg/kg.[5]
-
Sample Collection: Collect blood samples at designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-administration.
-
Hormone Analysis: Analyze plasma samples for growth hormone concentrations using a validated assay (e.g., ELISA).
-
Data Analysis: Plot the mean plasma GH concentrations versus time and calculate pharmacokinetic parameters.
This compound Signaling Pathway
This compound acts as an agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[4][6] Binding of this compound to GHSR in the pituitary gland and hypothalamus initiates intracellular signaling cascades that lead to the release of growth hormone.[4][6]
Caption: this compound-induced signaling cascade leading to growth hormone secretion.
References
- 1. puretidestherapy.com [puretidestherapy.com]
- 2. benchchem.com [benchchem.com]
- 3. Portico [access.portico.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Physiologically based pharmacokinetic model for this compound hydrochloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
